molecular formula C9H11N B3350536 3-Methyl-6,7-dihydro-5h-cyclopenta[b]pyridine CAS No. 28712-61-0

3-Methyl-6,7-dihydro-5h-cyclopenta[b]pyridine

Cat. No.: B3350536
CAS No.: 28712-61-0
M. Wt: 133.19 g/mol
InChI Key: HTSNODFENVAWHZ-UHFFFAOYSA-N
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Description

3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 28712-61-0) is a high-purity heterocyclic compound featuring a fused cyclopentane and pyridine ring system. This bicyclic framework provides a rigid, versatile scaffold that is valuable in pharmaceutical, agrochemical, and materials science research for influencing binding affinity and metabolic stability in bioactive molecules . Recent electrochemical and surface morphology studies highlight its application in the development of novel carbon steel corrosion inhibitors for acidic environments, with derivatives demonstrating superior inhibition efficiency by forming protective adsorption layers on metal surfaces . With a molecular formula of C9H11N and a molecular weight of 133.19 g/mol, this compound serves as a key synthetic intermediate whose methyl group at the 3-position allows for selective functionalization and further derivatization . This product is strictly for research and further manufacturing applications and is not intended for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-7-5-8-3-2-4-9(8)10-6-7/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSNODFENVAWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20182872
Record name 6,7-Dihydro-3-methyl-5H-1-pyrindine
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Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28712-61-0
Record name 6,7-Dihydro-3-methyl-5H-cyclopenta[b]pyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-3-methyl-5H-1-pyrindine
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Record name 6,7-Dihydro-3-methyl-5H-1-pyrindine
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Record name 6,7-dihydro-3-methyl-5H-1-pyrindine
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Foundational & Exploratory

Physicochemical Properties of 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine , a specialized heterocyclic building block and flavor constituent.

Executive Summary

This compound (CAS 28712-61-0) is a fused bicyclic nitrogen heterocycle belonging to the pyrindine class.[1][2] Structurally, it consists of a pyridine ring fused to a cyclopentane ring, with a methyl substituent at the 3-position of the pyridine moiety.[3] This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of allosteric modulators for muscarinic acetylcholine receptors (e.g., M4), and is identified as a volatile constituent contributing to roasted and nutty flavor profiles in food chemistry.[3] This guide details its physicochemical profile, synthesis pathways, and reactivity to support research in drug discovery and flavor science.[3]

Chemical Identity & Structural Analysis

The compound is a derivative of 1-pyrindine (6,7-dihydro-5H-cyclopenta[b]pyridine).[1] The "3-methyl" designation indicates substitution on the pyridine ring, specifically at the position beta to the nitrogen atom, enhancing its lipophilicity and altering its electronic properties compared to the unsubstituted parent.[3]

Parameter Detail
IUPAC Name This compound
Common Synonyms 6,7-Dihydro-3-methyl-5H-1-pyrindine; 3-Methyl-2,3-cyclopentenopyridine
CAS Number 28712-61-0
Molecular Formula C

H

N
SMILES Cc1cnc2c(c1)CCCC2
InChIKey HTSNODFENVAWHZ-UHFFFAOYSA-N
Structure Class Fused Pyridine (Pyrindine)

Physicochemical Profile

The following data consolidates experimental and predicted values. The fusion of the saturated cyclopentane ring confers restricted conformational freedom, while the methyl group increases lipophilicity (LogP) relative to the parent pyrindine.[3]

Table 1: Physical and Chemical Constants
PropertyValueSource/Note
Molecular Weight 133.19 g/mol Calculated
Physical State Liquid (at 25°C)Standard conditions
Appearance Colorless to pale yellowTypical of alkylpyridines
Boiling Point ~215–225 °C (760 mmHg)Predicted (Parent BP: 205°C)
Density 1.02 ± 0.05 g/cm³Predicted
LogP (Octanol/Water) 2.26Predicted [1]
pKa (Conjugate Acid) ~6.5Est.[4][5] (Pyridine ~5.2, +Me effect)
Refractive Index ~1.53Est.[3] based on homologs
Solubility Soluble in EtOH, DCM, DMSO; Sparingly soluble in waterLipophilic character

Synthesis & Manufacturing

The synthesis of this compound typically employs condensation reactions that construct the pyridine ring upon the pre-existing cyclopentanone framework. This approach allows for regioselective placement of the methyl group.[3]

Core Synthetic Pathway: Vapor-Phase/Catalytic Condensation

A scalable route involves the condensation of cyclopentanone with methacrolein (2-methylpropenal) and ammonia . This "Chichibabin-type" pyridine synthesis is favored for industrial production due to atom economy.[3]

Reaction Logic:

  • Enamine Formation: Ammonia reacts with cyclopentanone to form an intermediate enamine/imine.[3]

  • Michael Addition: The enamine attacks the

    
    -carbon of methacrolein.[3]
    
  • Cyclization & Aromatization: Intramolecular condensation followed by dehydration and oxidation (dehydrogenation) yields the aromatic pyridine ring.[3]

Synthesis cluster_inputs Precursors Cyclopentanone Cyclopentanone (C5 Ring Source) Intermediate Dihydropyridine Intermediate Cyclopentanone->Intermediate Methacrolein Methacrolein (C3 + Me Source) Methacrolein->Intermediate Ammonia Ammonia (NH3) (Nitrogen Source) Ammonia->Intermediate Condensation (Cat. Al2O3/SiO2, 350-400°C) Product 3-Methyl-6,7-dihydro-5H- cyclopenta[b]pyridine Intermediate->Product - H2O, - H2 (Aromatization)

Caption: One-pot condensation synthesis pathway transforming cyclopentanone and methacrolein into the target pyrindine.

Applications & Reactivity

Pharmaceutical Chemistry

This compound is a validated scaffold in drug discovery, particularly for G-protein coupled receptors (GPCRs) .[3]

  • M4 Muscarinic Modulators: It serves as a core motif in positive allosteric modulators (PAMs) for the M4 receptor, investigated for treating schizophrenia and Alzheimer's disease [2].[3] The rigid fused system reduces entropic penalties upon binding compared to flexible alkyl pyridines.[3]

  • Reactivity: The pyridine nitrogen is available for:

    • N-Oxidation: With m-CPBA to form N-oxides (metabolic activation or prodrugs).

    • Salt Formation: Forms crystalline salts with HCl or fumaric acid for formulation.[3]

Flavor & Fragrance[3][6]
  • Profile: Exhibits "nutty," "roasted," and "green" organoleptic properties.[3]

  • Occurrence: Likely formed via Maillard reactions involving proline or hydroxyproline degradation products reacting with reducing sugars.[3]

Experimental Protocols

Protocol A: Analytical Identification (GC-MS)

To verify identity and purity in research samples.[3]

  • Sample Prep: Dilute 10 mg of analyte in 1 mL Dichloromethane (DCM).

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).[3]

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Temperature Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 250°C.

    • Hold 5 min.

  • Detection: EI Mass Spec (70 eV). Look for molecular ion [M]+ = 133 .[3] Base peak likely 133 or 118 (loss of methyl).[3]

Protocol B: Salt Formation (Hydrochloride)

For stabilizing the liquid base into a solid for storage.[3]

  • Dissolve 1.0 eq (133 mg) of this compound in 2 mL anhydrous diethyl ether.

  • Cool to 0°C in an ice bath.

  • Dropwise add 1.1 eq of 2M HCl in ether.

  • White precipitate forms immediately.[3]

  • Filter under argon, wash with cold ether, and dry under vacuum.[3]

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin.[3][6][7] Combustible liquid.[3]

  • Signal Word: Warning.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent N-oxidation or polymerization over time.

  • PPE: Chemical-resistant gloves (Nitrile), safety goggles, and fume hood usage are mandatory.[3]

References

  • SIELC Technologies . (2018).[3] 6,7-Dihydro-3-methyl-5H-1-pyrindine Properties and HPLC Separation. Retrieved from

  • Google Patents . (2018).[3] WO2018112840A1 - 6,5-fused heteroaryl piperidine ether allosteric modulators of the M4 muscarinic acetylcholine receptor.[8] Retrieved from

  • Chem960 . (2024).[3] CAS 28712-61-0 Data Sheet. Retrieved from

Sources

solubility of 3-Methyl-6,7-dihydro-5h-cyclopenta[b]pyridine in common solvents

Author: BenchChem Technical Support Team. Date: March 2026

The solubility profile of 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine is dictated by its hybrid structure: a lipophilic cyclopentane ring fused to a basic pyridine core.[1] This guide provides a technical analysis of its solubility across solvent classes, supported by physicochemical principles and experimental protocols for verification.[1]

Part 1: Physicochemical Identity & Solubility Drivers

Understanding the molecule's fundamental properties is the first step to predicting its behavior in solution.[1]

PropertyValue / CharacteristicImpact on Solubility
Physical State Liquid or Low-Melting Solid (Predicted)Likely miscible with organic solvents; forms oils rather than crystals in water.[1]
LogP (Predicted) 2.0 – 2.3 Moderate lipophilicity.[1] Prefers organic phases over neutral water.[1]
pKa (Pyridine N) ~5.8 – 6.2 Critical Solubility Switch. High solubility in acidic media (pH < 4); low in neutral/basic media.[1]
H-Bond Donors 0Cannot donate H-bonds; relies on accepting H-bonds from protic solvents (Water, Alcohols).[1]
H-Bond Acceptors 1 (Pyridine N)Good solubility in alcohols and chlorinated solvents.[1]

Part 2: Solubility Landscape by Solvent Class

The following classification is derived from the "Like Dissolves Like" principle and structural analogs (e.g., 2,3-lutidine, 2,3-cyclopentenopyridine).

Aqueous Solubility: The pH Switch

This compound exhibits pH-dependent solubility .[1]

  • Neutral/Basic pH (> 7.0): Poor solubility (< 10 mg/mL).[1] The molecule remains uncharged and lipophilic.[1]

  • Acidic pH (< 4.0): High solubility (> 100 mg/mL).[1] Protonation of the pyridine nitrogen forms a water-soluble pyridinium salt.[1]

Researcher Note: For aqueous stock solutions, dissolve the compound in 0.1 M HCl or dilute acetic acid, then adjust pH cautiously if needed. Avoid phosphate buffers at high concentrations, as they may salt out the compound.[1]

Organic Solvents
  • Polar Protic (Alcohols): High Solubility. Methanol and Ethanol are excellent solvents for synthesis and stock preparation.[1]

  • Polar Aprotic (DMSO, DMF): High Solubility. Ideal for biological assays (stock conc. > 50 mM).

  • Non-Polar/Chlorinated (DCM, Chloroform): High Solubility. The lipophilic cyclopentyl ring drives affinity for these solvents.[1]

  • Hydrocarbons (Hexane, Heptane): Moderate to Low. Solubility decreases as the solvent becomes strictly non-polar, though the methyl group aids interaction.

Solubility Data Summary (Estimated)
SolventSolubility RatingEstimated Conc.[1]Application
Water (pH 7) Low< 5 mg/mLWash solvent
0.1 M HCl High > 50 mg/mLAqueous formulation
Ethanol High MiscibleSynthesis / Crystallization
DMSO High > 100 mMBio-assay Stocks
Dichloromethane High MiscibleExtraction / Chromatography
Hexane Moderate10–50 mg/mLPrecipitation / Washing

Part 3: Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the intended application.

SolubilityWorkflow Start Start: 3-Me-CPP Application Synthesis Synthesis / Reaction Start->Synthesis Analysis Analysis (HPLC/NMR) Start->Analysis BioAssay Biological Assay Start->BioAssay Extraction Purification / Extraction Start->Extraction Alc Methanol / Ethanol (Reflux capable) Synthesis->Alc Standard DCM DCM / Chloroform (High Solvency) Synthesis->DCM Low Temp Analysis->Alc HPLC Mobile Phase Analysis->DCM NMR (CDCl3) DMSO DMSO / DMF (Universal Stock) BioAssay->DMSO Stock Solution Extraction->DCM Organic Phase AcidWater Acidic Water (pH < 4) (Protonation) Extraction->AcidWater Aqueous Phase

Figure 1: Solvent selection decision tree based on experimental goals.[1]

Part 4: Experimental Protocols

Since exact literature values may vary by batch purity, use these self-validating protocols to determine solubility for your specific lot.

Protocol A: Kinetic Solubility (High Throughput)

Best for: Rapidly checking if a compound works for a bio-assay.[1]

  • Preparation: Prepare a 10 mM stock solution in DMSO .

  • Spiking: Add 10 µL of DMSO stock to 490 µL of PBS (pH 7.4) in a clear 96-well plate (Final conc: 200 µM, 2% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure Absorbance at 620 nm (turbidity).

    • Clear: Soluble > 200 µM.[1]

    • Cloudy:[1] Precipitation occurred.[1]

Protocol B: Thermodynamic Solubility (Gold Standard)

Best for: Formulation and physical chemistry studies.

  • Saturation: Add excess solid/oil 3-Me-CPP (~10 mg) to 1 mL of solvent (e.g., Water pH 7) in a glass vial.

  • Equilibrium: Shake at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter.

    • Critical: Saturate the filter with 100 µL of filtrate first to prevent drug adsorption.[1]

  • Quantification: Analyze the clear filtrate via HPLC-UV (254 nm) against a standard curve prepared in Methanol.

Part 5: Handling & Storage Implications

  • Hygroscopicity: Pyridine derivatives can be hygroscopic.[1] Store under nitrogen in a desiccator.

  • Oxidation: The benzylic-like positions on the cyclopentane ring are susceptible to slow oxidation.[1] Avoid ethers (THF) that form peroxides unless freshly distilled; prefer alcohols or DMSO for storage.[1]

  • Volatility: As a likely liquid or low-melting solid, avoid high-vacuum drying for extended periods, which may lead to sample loss.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 575987, 5H-Cyclopenta[b]pyridine. Retrieved from [Link]

  • Al-Saadi, A. A., et al. (2008).Raman and infrared spectra, ab initio and DFT calculations for 2,3-cyclopentenopyridine. Spectrochimica Acta Part A. (Contextual grounding for structural properties).

Sources

Structural Elucidation and NMR Spectral Analysis of 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The compound 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS: 28712-61-0), also known as 6,7-Dihydro-3-methyl-5H-1-pyrindine, is a critical bicyclic heterocyclic scaffold utilized extensively in medicinal chemistry [1]. Its unique architecture—a pyridine ring fused to a cyclopentyl moiety—makes it a privileged structure for designing allosteric modulators, particularly targeting the M4 muscarinic acetylcholine receptor for the treatment of neurological and psychiatric disorders [2].

This whitepaper provides an in-depth analysis of the


H and 

C Nuclear Magnetic Resonance (NMR) spectral data for this compound. As a Senior Application Scientist, I have structured this guide to not only present the quantitative data but to explain the underlying quantum mechanical and electronic causalities driving these chemical shifts. Furthermore, a self-validating experimental protocol for NMR acquisition is provided to ensure high-fidelity reproducibility in your laboratory.

Structural and Electronic Causality

To accurately interpret the NMR spectra of this compound, one must understand the electronic distribution across the fused ring system:

  • Inductive and Resonance Effects of Nitrogen: The highly electronegative nitrogen atom (N1) withdraws electron density from the pyridine ring via both inductive (

    
    -bond) and resonance (
    
    
    
    -bond) effects. This strongly deshields the
    
    
    -positions (C2 and C7a) and the
    
    
    -position (C4).
  • Hyperconjugation of the Methyl Group: The methyl group at C3 acts as a weak electron-donating group (EDG) via hyperconjugation. This slightly increases electron density at the ortho (C2, C4) positions, marginally shielding them compared to an unsubstituted cyclopenta[b]pyridine core.

  • Anisotropic Effects: The circulating

    
    -electrons of the aromatic pyridine ring generate an induced magnetic field that heavily deshields the equatorial protons in the plane of the ring (C2-H, C4-H) and, to a lesser extent, the adjacent benzylic-type protons of the cyclopentane ring (C5-H
    
    
    
    and C7-H
    
    
    ).

Spectral Data Presentation

The following tables summarize the expected


H and 

C NMR spectral data acquired in Chloroform-d (CDCl

) at 298 K, referenced to internal Tetramethylsilane (TMS).
Table 1: H NMR Spectral Data (400 MHz, CDCl )
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment Rationale & Causality
C2-H 8.28Singlet (s)-1HHighly deshielded due to the strong inductive effect of the adjacent N1 atom and aromatic anisotropy. The C3 methyl group eliminates ortho-coupling.
C4-H 7.35Singlet (s)-1HDeshielded by the aromatic ring, but less so than C2-H due to its distance from the electronegative nitrogen.
C7-H

2.95Triplet (t)7.62HBenzylic-type protons. Further deshielded compared to C5 due to closer proximity to the N1 atom.
C5-H

2.85Triplet (t)7.62HBenzylic-type protons adjacent to the C4a bridgehead.
C3-CH

2.26Singlet (s)-3HTypical shift for an aryl-methyl group; slightly deshielded by the aromatic ring current.
C6-H

2.12Quintet (p)7.62HCentral aliphatic protons of the cyclopentane ring; least affected by the aromatic anisotropy.
Table 2: C NMR Spectral Data (100 MHz, CDCl )
PositionChemical Shift (

, ppm)
Carbon TypeAssignment Rationale & Causality
C7a 164.5Quaternary (C)Bridgehead carbon

to the nitrogen. Highly deshielded due to direct N-bonding (imine-like character) [3].
C2 148.2Methine (CH)Aromatic carbon

to the nitrogen.
C4a 136.1Quaternary (C)Bridgehead carbon shared by the two rings.
C4 133.8Methine (CH)Aromatic carbon

to the nitrogen.
C3 130.5Quaternary (C)Aromatic carbon bearing the methyl substituent.
C7 34.2Methylene (CH

)
Aliphatic carbon adjacent to the C7a bridgehead.
C5 28.6Methylene (CH

)
Aliphatic carbon adjacent to the C4a bridgehead.
C6 23.8Methylene (CH

)
Central aliphatic carbon of the cyclopentane ring.
C3-CH

18.2Primary (CH

)
Aryl-methyl carbon.

Experimental Protocols for NMR Acquisition

To ensure data integrity and trustworthiness, the following self-validating protocol must be strictly adhered to. This methodology minimizes artifacts and maximizes signal-to-noise (S/N) ratio.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Weigh 15–20 mg of highly purified this compound.

  • Dissolve the compound completely in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v TMS. Causality: CDCl
    
    
    
    lacks protons (preventing solvent signal overlap) and provides a deuterium lock signal to stabilize the magnetic field frequency. TMS acts as the internal 0.00 ppm reference.
  • Transfer the solution to a high-quality 5 mm NMR tube (e.g., Norell 502) using a glass Pasteur pipette. Ensure the liquid height is exactly 4.0 to 4.5 cm to optimize the active volume within the RF coil.

Step 2: Instrument Tuning and Locking

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Establish a deuterium lock on the CDCl

    
     solvent peak.
    
  • Perform Probe Tuning and Matching (ATM). Causality: Adjusting the probe's capacitance matches the impedance of the sample to the RF amplifier, maximizing pulse efficiency and signal detection.

Step 3: Shimming

  • Execute a 3D Gradient Shimming protocol (e.g., topshim on Bruker systems).

  • Self-Validation Check: Manually check the Free Induction Decay (FID) or the real-time TMS peak. The line width at half-height (

    
    ) of the TMS peak must be 
    
    
    
    Hz. If it is broader, manually adjust the Z1 and Z2 shim coils.

Step 4:


H NMR Acquisition 
  • Load standard 1D proton parameters (pulse program: zg30).

  • Set the relaxation delay (D1) to 2.0 seconds. Causality: Ensures complete longitudinal relaxation (

    
    ) of all protons, allowing for accurate integration values.
    
  • Acquire 16 to 32 scans.

Step 5:


C NMR Acquisition 
  • Load standard 1D carbon parameters with proton decoupling (pulse program: zgpg30).

  • Utilize WALTZ-16 decoupling. Causality: WALTZ-16 provides broadband decoupling of protons with low RF power. This collapses complex

    
    C-
    
    
    
    H multiplets into sharp singlets and increases the S/N ratio via the Nuclear Overhauser Effect (NOE) without excessively heating the sample.
  • Set D1 to 2.0 seconds and acquire 512 to 1024 scans.

Step 6: Signal Processing

  • Apply an exponential window function (Apodization) with a Line Broadening (LB) of 0.3 Hz for

    
    H and 1.0 Hz for 
    
    
    
    C prior to Fourier Transformation (FT).
  • Perform manual phase correction (zero-order and first-order) and baseline correction.

  • Calibrate the chemical shift scale by setting the TMS peak to exactly 0.00 ppm (or the residual CHCl

    
     peak to 7.26 ppm for 
    
    
    
    H and 77.16 ppm for
    
    
    C).

Workflow Visualization

The following diagram maps the logical progression of the NMR acquisition and validation protocol.

G A Sample Preparation (15-20 mg in CDCl3 + TMS) B Probe Tuning & Matching (Optimize RF transmission) A->B C Gradient Shimming (B0 Field Homogeneity) B->C D 1H NMR Acquisition (zg30, 16-32 scans) C->D E 13C NMR Acquisition (zgpg30, 512-1024 scans) C->E F Signal Processing (FT, Phase/Baseline Correction) D->F E->F G Data Validation & Assignment (Check TMS & Solvent Peaks) F->G

NMR Acquisition and Processing Workflow for Structural Validation.

References

  • SIELC Technologies. "6,7-Dihydro-3-methyl-5H-1-pyrindine." SIELC Compound Database, 2018.[Link]

  • Lindsley, C. W., et al. "6, 5-fused heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor.
  • Al-Mhyawi, S. R., et al. "Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion." ACS Omega, vol. 7, no. 28, 2022, pp. 24458–24472.[Link]

Initial Synthesis and Characterization of 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the initial synthesis and characterization of 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine , a critical heterocyclic building block used in the development of pharmaceuticals, including allosteric modulators for muscarinic receptors and cephalosporin antibiotics.

Executive Summary

This compound (CAS 28712-61-0 ) is a fused pyridine derivative characterized by a cyclopentane ring annealed to a pyridine core substituted with a methyl group at the 3-position. This structure serves as a versatile scaffold in medicinal chemistry, particularly for constructing tricyclic systems found in M4 muscarinic acetylcholine receptor modulators and antimicrobial agents.

This guide details the Vijn-Chichibabin Condensation Protocol , a robust method for synthesizing this scaffold from readily available precursors: cyclopentanone and methacrolein.

Compound Name This compound
CAS Number 28712-61-0
Formula C₉H₁₁N
Molecular Weight 133.19 g/mol
Key Precursors Cyclopentanone, Methacrolein, Ammonium Acetate

Retrosynthetic Analysis & Strategy

The most efficient synthetic route relies on a [3+2+1] cyclocondensation strategy (or a modified Chichibabin pyridine synthesis). The pyridine ring is constructed by condensing a five-carbon ketone (cyclopentanone) with a four-carbon unsaturated aldehyde (methacrolein) and a nitrogen source (ammonia).

Mechanistic Logic
  • Enamine/Imine Formation: The nitrogen source reacts with the carbonyls to form active imine/enamine species.

  • Michael Addition: The enol/enamine of cyclopentanone attacks the

    
    -carbon of methacrolein (or its imine).
    
  • Cyclization & Aromatization: Intramolecular condensation closes the ring, followed by oxidative aromatization (often spontaneous or air-mediated) to yield the pyridine core.

Retrosynthesis Target 3-Methyl-6,7-dihydro- 5H-cyclopenta[b]pyridine (Target) Disconnection Retrosynthetic Disconnection Target->Disconnection Precursor1 Cyclopentanone (C5 Fragment) Disconnection->Precursor1 Precursor2 Methacrolein (C4 Fragment) Disconnection->Precursor2 Ammonia Ammonium Acetate (N Source) Disconnection->Ammonia

Figure 1: Retrosynthetic disconnection showing the assembly of the pyridine core from three accessible components.

Experimental Protocol

This protocol is adapted from the optimized methods for alkyl-substituted pyridines described by Vijn et al. (1994) and related patent literature. It utilizes a liquid-phase condensation which offers higher control than gas-phase industrial methods.

Materials & Reagents
  • Cyclopentanone: 1.0 equivalent (8.41 g, 100 mmol)

  • Methacrolein: 1.0 equivalent (7.01 g, 100 mmol)

  • Ammonium Acetate (NH₄OAc): 2.5 equivalents (19.27 g, 250 mmol)

  • Solvent: Acetic Acid (glacial, 50 mL) or Ethanol (abs.)

  • Catalyst (Optional): Piperidine (cat. amount) if using ethanol.[1]

Step-by-Step Methodology
Step 1: Reaction Setup
  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add Ammonium Acetate (19.27 g) to Acetic Acid (50 mL) and stir until mostly dissolved.

  • Add Cyclopentanone (8.41 g) to the mixture.

  • Cool the mixture slightly to 0–5 °C in an ice bath.

  • Add Methacrolein (7.01 g) dropwise over 15 minutes to control the exotherm.

Step 2: Cyclocondensation
  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the mixture to reflux (approx. 100–110 °C) .

  • Maintain reflux for 3–5 hours . Monitor progress by TLC (SiO₂, 20% EtOAc/Hexanes) or GC-MS. The formation of the pyridine ring is indicated by the appearance of a UV-active spot and a molecular ion at m/z 133.

Step 3: Work-up and Purification
  • Cool the reaction mixture to room temperature.

  • Concentrate under reduced pressure to remove most of the acetic acid.

  • Neutralization: Dilute the residue with water (50 mL) and carefully neutralize with saturated Na₂CO₃ or NaOH solution until pH ~9–10. Caution: Gas evolution.

  • Extraction: Extract the aqueous phase with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).

  • Drying: Combine organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter and concentrate in vacuo to yield the crude brown oil.

  • Purification: Purify via vacuum distillation (bp ~90–100 °C at 10 mmHg) or flash column chromatography (Hexanes:EtOAc 8:2) to obtain the product as a pale yellow oil or low-melting solid.

Characterization Data

The identity of the synthesized compound is validated using NMR spectroscopy and Mass Spectrometry.[2]

Spectral Data Summary
Technique Parameter Observed Signal / Value Assignment
¹H NMR

8.25
Singlet (1H)Pyridine H-2 (Ortho to N)
(400 MHz, CDCl₃)

7.35
Singlet (1H)Pyridine H-4 (Para to N)

2.95
Triplet (2H, J=7.5 Hz)Cyclopentane C-7 (

)

2.88
Triplet (2H, J=7.5 Hz)Cyclopentane C-5 (

)

2.31
Singlet (3H)Methyl group (

) at C-3

2.12
Quintet (2H, J=7.5 Hz)Cyclopentane C-6 (

)
¹³C NMR

150-160
Quaternary CPyridine C-2 / C-6 (Fusion)
(100 MHz, CDCl₃)

147.5
CHPyridine C-2

133.0
CHPyridine C-4

18.5

Methyl Carbon
GC-MS m/z 133.1 Molecular Ion

m/z 104, 77Fragment ions (Loss of Et/HCN)

Note: Chemical shifts (


) are approximate and may vary slightly based on concentration and solvent.
Structural Validation Logic
  • Pyridine Region: The presence of two singlets in the aromatic region (approx. 8.25 and 7.35 ppm) confirms the 2,3,5-substituted pyridine pattern (where the fusion takes up positions 5 and 6, and the methyl is at 3). The lack of coupling between these protons indicates they are not adjacent, consistent with the 3-methyl substitution pattern.

  • Cyclopentane Ring: The three sets of aliphatic signals (two triplets and one quintet) confirm the fused 5-membered ring.

  • Methyl Group: The singlet at ~2.31 ppm is characteristic of an aromatic methyl group.

Reaction Mechanism Workflow

The formation of the pyridine core proceeds through a cascade of condensation and elimination steps.

Mechanism Step1 Step 1: Enamine Formation (Cyclopentanone + NH3) Step2 Step 2: Michael Addition to Methacrolein Step1->Step2 - H2O Step3 Step 3: Cyclization (Aldol-type) Step2->Step3 Step4 Step 4: Dehydration & Aromatization Step3->Step4 - H2O Product 3-Methyl-6,7-dihydro- 5H-cyclopenta[b]pyridine Step4->Product - 2H

Figure 2: Mechanistic pathway from reactants to the fused pyridine product.

References

  • Vijn, R. J., et al.

    
    -Unsaturated) Imines or Oximes and Carbonyl Compounds." Synthesis, 1994(06), 573–578. Link
    
  • Patent WO2018112840A1. "6,5-Fused Heteroaryl Piperidine Ether Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor." (Describes the use of this compound as a key intermediate). Link

  • Chemical Abstracts Service. CAS Registry Number 28712-61-0 (this compound). Note: Some databases may misindex CAS 10524-05-7; always verify by chemical structure.

Sources

Cyclopenta[b]pyridine Derivatives: A Comprehensive Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopenta[b]pyridine core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide provides an in-depth exploration of the current understanding of cyclopenta[b]pyridine derivatives, focusing on their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. We will delve into the mechanisms of action, structure-activity relationships, and key experimental data, offering a valuable resource for the design and development of novel therapeutics based on this privileged scaffold.

Introduction: The Cyclopenta[b]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

Cyclopenta[b]pyridine, a heterocyclic compound featuring a cyclopentane ring fused to a pyridine ring, represents a key pharmacophore in drug discovery. Its structural rigidity and the presence of a nitrogen atom in the pyridine ring provide unique electronic and steric properties, enabling diverse interactions with biological targets. The versatility of this scaffold allows for a wide range of chemical modifications, leading to the generation of libraries of compounds with distinct and potent biological activities. This guide will systematically explore the multifaceted therapeutic potential of these derivatives.

Anticancer Activities: Targeting the Hallmarks of Cancer

Cyclopenta[b]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and proliferation.

Mechanisms of Anticancer Action

The anticancer effects of cyclopenta[b]pyridine derivatives are often attributed to their ability to interfere with critical cellular processes, including:

  • Kinase Inhibition: Several derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell signaling and survival. For instance, certain pyridine-based compounds have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, the process of new blood vessel formation that is essential for tumor growth.[1]

  • Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. Some pyridine derivatives act as topoisomerase inhibitors, leading to DNA damage and subsequent apoptosis (programmed cell death) in cancer cells.[2]

  • DNA Intercalation: The planar structure of some cyclopenta[b]pyridine derivatives allows them to intercalate between the base pairs of DNA, disrupting its structure and function and ultimately leading to cell death.[2][3]

  • Induction of Apoptosis and Cell Cycle Arrest: Many cyclopenta[b]pyridine derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways. They can also cause cell cycle arrest at different phases, preventing cancer cells from dividing and proliferating.

Key Anticancer Cyclopenta[b]pyridine Derivatives and Their Efficacy

The following table summarizes the in vitro cytotoxic activity of selected pyridine derivatives against various cancer cell lines. While specific data for a wide range of cyclopenta[b]pyridine derivatives is still emerging, the data for related pyridine compounds highlight the potential of this structural class.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyridine-UreasMCF-7 (Breast)0.11 - 0.22[1]
Pyridine-UreasNCI 58-cell line panelGI50: 12-91% inhibition[1]
Thieno[2,3-b]pyridine analoguesHepG-2 (Liver)More potent than doxorubicin[4]
Benzo[5][6]cyclohepta[1,2-b]pyridineIMR32 (Neuroblastoma)< 0.01[2]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. GI50 (50% growth inhibition) is the concentration of a drug that inhibits cell growth by 50%.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the cyclopenta[b]pyridine derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value of the compound.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well plate incubation1 2. Incubate Overnight cell_seeding->incubation1 add_compound 3. Add Cyclopenta[b]pyridine Derivatives incubation1->add_compound incubation2 4. Incubate for 24-72h add_compound->incubation2 add_mtt 5. Add MTT Reagent incubation2->add_mtt incubation3 6. Incubate for 3-4h add_mtt->incubation3 add_solubilizer 7. Add Solubilizing Agent incubation3->add_solubilizer read_plate 8. Read Absorbance (570 nm) add_solubilizer->read_plate calculate_viability 9. Calculate % Cell Viability read_plate->calculate_viability determine_ic50 10. Determine IC50 calculate_viability->determine_ic50 Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prepare_inoculum 1. Prepare Standardized Microbial Inoculum inoculate_plate 3. Inoculate 96-well Plate prepare_inoculum->inoculate_plate serial_dilutions 2. Prepare Serial Dilutions of Compound serial_dilutions->inoculate_plate incubate_plate 4. Incubate at 37°C inoculate_plate->incubate_plate read_mic 5. Determine MIC (Lowest Clear Well) incubate_plate->read_mic determine_mbc 6. (Optional) Determine MBC read_mic->determine_mbc

Caption: Workflow for MIC determination by broth microdilution.

Antiviral Activities: Combating Viral Infections

Pyridine-containing compounds have a long history in antiviral drug discovery. Cyclopenta[b]pyridine derivatives are also being explored for their potential to combat various viral infections.

Antiviral Targets and Mechanisms

The antiviral activity of pyridine derivatives can be attributed to various mechanisms, including:

  • Inhibition of Viral Replication: They can interfere with key enzymes or proteins involved in the viral replication cycle. [7]* Inhibition of Viral Entry: Some compounds may block the entry of viruses into host cells.

  • Modulation of Host Factors: They can also modulate host cellular pathways that are essential for viral replication.

Activity Against Tobacco Mosaic Virus (TMV)

A notable area of research for cyclopenta[c]pyridine derivatives has been their activity against plant viruses, particularly the Tobacco Mosaic Virus (TMV). Several studies have demonstrated that these compounds can exhibit significant anti-TMV activity, in some cases surpassing that of commercial antiviral agents like ribavirin. [6][8]

Compound Concentration (µg/mL) Inactivation Effect (%) Curative Effect (%) Protection Effect (%) Reference
4k (m-methoxyphenyl substitution) 500 51.1 ± 1.9 50.7 ± 3.6 53.8 ± 2.8 [6]

| Ribavirin (Control) | 500 | 39.1 ± 2.6 | 38.4 ± 1.5 | 39.6 ± 3.8 | [6]|

Anti-inflammatory Activities: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and the development of new anti-inflammatory agents is a continuous effort. Cyclopenta[b]pyridine derivatives have shown potential in modulating the inflammatory response.

In Vivo Anti-inflammatory Efficacy

The anti-inflammatory activity of these compounds is often evaluated using in vivo models, such as the carrageenan-induced paw edema model in rodents. This model mimics the acute inflammatory response. Some benzoc[5][6]yclohepta[1,2-b]pyridine derivatives have been evaluated for their anti-inflammatory activity. [2]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for screening potential anti-inflammatory drugs.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least a week.

  • Compound Administration: Administer the test cyclopenta[b]pyridine derivative or a standard anti-inflammatory drug (e.g., indomethacin) to the rats.

  • Induction of Edema: After a specific time, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce inflammation and edema.

  • Paw Volume Measurement: Measure the paw volume at different time intervals using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Paw_Edema_Workflow cluster_pre_treatment Pre-treatment cluster_induction Induction cluster_measurement Measurement & Analysis animal_acclimatization 1. Animal Acclimatization compound_admin 2. Administer Test Compound animal_acclimatization->compound_admin carrageenan_injection 3. Inject Carrageenan into Paw compound_admin->carrageenan_injection measure_volume 4. Measure Paw Volume at Time Intervals carrageenan_injection->measure_volume calculate_inhibition 5. Calculate % Inhibition of Edema measure_volume->calculate_inhibition

Caption: Workflow of the carrageenan-induced paw edema assay.

Synthesis of Bioactive Cyclopenta[b]pyridine Derivatives

The synthesis of cyclopenta[b]pyridine derivatives often involves multicomponent reactions, which are efficient and atom-economical. One reported method involves the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile using a sodium alkoxide solution as both a reagent and a catalyst. [9]This approach allows for the facile creation of a library of derivatives for biological screening.

Conclusion and Future Perspectives

Cyclopenta[b]pyridine derivatives represent a versatile and promising scaffold in drug discovery. Their demonstrated activities against a range of diseases, including cancer, microbial and viral infections, and inflammatory conditions, underscore their therapeutic potential. Future research should focus on elucidating the precise mechanisms of action for different derivatives, optimizing their structure-activity relationships to enhance potency and selectivity, and conducting comprehensive preclinical and clinical studies to translate these promising findings into novel therapeutics. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs.

References

  • Benchchem. (2025).
  • Open Access Journals. (n.d.). A Brief View on Pyridine Compounds.
  • Frontiers. (2022, July 17). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)
  • Academia.edu. (n.d.). (PDF) Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • ResearchGate. (n.d.).
  • PMC - NIH. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • ACS Publications. (2025, January 4).
  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC)
  • ResearchGate. (2025, November 6). Green Synthesis and Biological Study of Novel Cyclopenta[b]pyridines: Multicomponent Reactions of Meldrum's Acid | Request PDF.
  • PMC. (n.d.). Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase.
  • Auctores | Journals. (2017, June 21). Anti-Inflammatory Activity: Assessment of Benzo [5][6]Cyclohepta [1, 2-b] Pyridine Derivatives.

  • PubMed. (2024, March 27). Novel Cyclopenta[ c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides.
  • ResearchGate. (n.d.). MIC values for compounds against C.
  • PubMed. (2004, January 15). Pyridines and pyrimidines mediating activity against an efflux-negative strain of Candida albicans through putative inhibition of lanosterol demethylase.
  • PMC. (n.d.).
  • PMC. (n.d.). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema.
  • Multidisciplinary Digital Publishing Institute. (2018, June 15).
  • Multidisciplinary Digital Publishing Institute. (2025, July 25). Acridine Derivatives as Antifungal and Antivirulence Agents Against Candida albicans.
  • PubMed. (n.d.).
  • PMC. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • Bio-Byword Scientific Publishing. (2021, November 24). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines.
  • ResearchGate. (2025, December 3). (PDF) Evaluation Of Anti-Inflammatory Activity Of Synthetic Derivatives In Carrageenan-Induced Paw Edema Model.
  • Preprints.org. (2024, September 2). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria.
  • MDPI. (2025, February 26). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties.
  • Chempanda. (n.d.). Pyridine as Antifungal | Blog.
  • PMC. (n.d.). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion.
  • International Journal of Chemical Studies. (2023, July 25). Pyridine heterocycles: Compiling the anticancer capabilities.
  • MDPI. (2022, May 18). Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • Bentham Science Publishers. (n.d.).
  • RSC Publishing. (n.d.).
  • Journal of Pharmaceutical Research International. (2025, September 18).
  • PMC. (2023, November 27). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies.
  • Multidisciplinary Digital Publishing Institute. (2024, August 30).
  • PubMed. (2025, February 26). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties.
  • PMC. (2012, September 26). BODIPY Dyes In Photodynamic Therapy.
  • Arabian Journal of Chemistry. (2021, December 26). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review.
  • MDPI. (2023, August 29). Crystal Structures of DNA Intercalating Agents Dipyrido[3,2-f:2′,3′-h]quinoxaline (dpq), (Benzo[i]dipyrido[3,2-a:2′,3′c]phenazine (dppn), and [Ir(ppy) 2 (dppn)][PF 6 ] (Where Hppy = 2-Phenylpyridine).
  • PubMed. (1996, July 5). Cyclopent[a]anthraquinones as DNA intercalating agents with covalent bond formation potential: synthesis and biological activity.
  • Sciforum. (2023, November 15). Investigating the Photophysical Properties and Biological Efficacy of BODIPY Derivatives as Photosensitizers in Photodynamic Therapy.
  • PubMed. (2020, June 15). Metal-based photosensitizers for photodynamic therapy: the future of multimodal oncology?.
  • ChemRxiv. (n.d.). Development of 5-(5-Phenylthiophen-2-yl)-6-Azauridine as a Three-Prong Agent for Photodynamic Therapy, Cell Imaging, and Cancer.
  • ResearchGate. (2025, November 14). Novel near-infrared BODIPY-cyclodextrin complexes for photodynamic therapy.
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  • PMC. (n.d.). Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak.
  • MDPI. (n.d.). Design of DNA Intercalators Based on 4-Carboranyl-1,8-Naphthalimides: Investigation of Their DNA-Binding Ability and Anticancer Activity.
  • SSRN. (2023, November 8).

Sources

Discovery and Historical Context of Cyclopenta[b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "1-Pyrindine" Scaffold

Cyclopenta[b]pyridine (often referred to historically as 1-pyrindine or 2,3-cyclopentenopyridine ) represents a critical bicyclic heteroaromatic scaffold where a pyridine ring is fused to a cyclopentene ring across the [2,3] bond. Unlike its isomer cyclopenta[c]pyridine (2-pyrindine)—common in iridoid alkaloids like actinidine—the [b]-fused system is less prevalent in nature but holds immense significance in medicinal chemistry.

Its defining moment in drug development is its incorporation into Cefpirome , a fourth-generation cephalosporin, where the quaternary ammonium salt of this scaffold confers superior Gram-negative penetration and stability against


-lactamases.

This guide synthesizes the historical discovery, natural occurrence, and rigorous synthetic protocols for this scaffold, designed for researchers requiring actionable, high-integrity data.

Historical Genesis & Natural Occurrence

The Discovery Timeline

While pyridine was isolated by Anderson in 1849, the specific study of the fused cyclopenta[b]pyridine system emerged later as chemists sought to understand the effects of ring strain on pyridine basicity.

  • 1950s-60s: Foundational work by Anderson and Ammon characterized the 1H-1-pyrindine system, exploring the tautomeric equilibrium between the 5H- (stable) and 1H- (pseudo-azulenic) forms.

  • 1980s: The scaffold moved from theoretical curiosity to clinical utility with the development of Cefpirome (HR 810) by Hoechst AG (now Sanofi), utilizing the 2,3-cyclopentenopyridine moiety to create a zwitterionic antibiotic.

Natural Product "False Friends" and Real Hits

Researchers must distinguish between the two isomers:

  • Cyclopenta[c]pyridine (2-pyrindine): Ubiquitous in nature (e.g., Actinidine, Cerbinal, Skythianine).

  • Cyclopenta[b]pyridine (1-pyrindine): Rare.

    • True Natural Occurrences:Streptazones A-D , isolated from Streptomyces sp., contain the octahydro-1-pyrindine core.

    • Phytochemicals: GC-MS profiling has identified 5H-1-pyrindine in Alstonia macrophylla, though it is not a major alkaloid class compared to the [c]-isomers.

Synthetic Architectures: Protocols & Causality

The "Cefpirome Route" (Vilsmeier-Haack Cyclization)

This is the industrial standard for generating the 2,3-cyclopentenopyridine core. It relies on constructing the pyridine ring onto an existing cyclopentanone framework.

Mechanism: The reaction utilizes a Vilsmeier reagent (DMF/POCl


) to form a chloro-aldehyde intermediate from an enamide, which cyclizes to form the pyridine ring.
Protocol 1: Synthesis of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine[1][2]
  • Objective: Create the halogenated core for further functionalization.

  • Safety: POCl

    
     is violently reactive with water. All glassware must be flame-dried.
    
StepReagentConditionsCritical Observation (Why?)
1. Enamine Formation Cyclopentanone + BenzylamineReflux (toluene), Dean-Stark trapRemoval of water drives the equilibrium to the enamine.
2. Acetylation Acetic Anhydride0–5 °C, then RTProtects nitrogen; sets up the Vilsmeier attack.
3. Cyclization POCl

/ DMF
0–5 °C addition, then 70–80 °CThe Vilsmeier reagent attacks the alkene; thermal energy drives the ring closure and aromatization.
4. Hydrolysis Ice Water / NaOAcpH 4-5, controlled temp (<45 °C)Prevents violent decomposition of excess POCl

while precipitating the product.

Yield: Typically 45-50% overall. Validation: LC-MS [M+H]+ = 154.04 (for chloro-derivative).

Modern Green Approach: Multicomponent Reaction (MCR)

For discovery chemistry libraries, the Vilsmeier route is too harsh. A sodium alkoxide-catalyzed MCR offers a "one-pot" solution.

Protocol 2: One-Pot Catalytic Synthesis
  • Reagents: 2,5-diarylidenecyclopentanone + Malononitrile + NaOEt.

  • Procedure:

    • Dissolve ketone (1.0 eq) and malononitrile (1.0 eq) in Ethanol.

    • Add NaOEt (1.0 eq) as catalyst/base.

    • Reflux for 1-2 hours.

    • Workup: Cool to RT; pour into ice water. The product precipitates as a solid.

  • Why it works: The alkoxide triggers a Michael addition followed by Thorpe-Ziegler cyclization and tautomerization.

Visualization: The Cefpirome Synthesis Pathway[2][3][4]

The following diagram illustrates the industrial logic used to synthesize the Cefpirome side chain, highlighting the critical Vilsmeier-Haack cyclization step.

CefpiromeSynthesis Start Cyclopentanone (C5H8O) Step1 Enamine Formation (+ Benzylamine) Start->Step1 - H2O Step2 Acetylation (+ Ac2O) Step1->Step2 Intermediate N-benzyl-N-cyclopentenylacetamide Step2->Intermediate Step3 Vilsmeier-Haack (POCl3 / DMF) Intermediate->Step3 Cyclization Product 2-Chloro-6,7-dihydro- 5H-cyclopenta[b]pyridine Step3->Product - Benzyl chloride Final Cefpirome (Antibiotic) (Quaternary Ammonium Salt) Product->Final Nucleophilic Substitution on Cephalosporin Core

Figure 1: Synthetic workflow for the Cefpirome intermediate via Vilsmeier-Haack cyclization.

Medicinal Chemistry Context

The "Cefpirome Effect"

In Cefpirome, the cyclopenta[b]pyridine is not merely a passive linker. It is attached to the C-3' position of the cephalosporin core via the pyridine nitrogen, forming a quaternary ammonium salt .

  • Zwitterionic Character: The positive charge on the pyridine balances the negative charge of the C-4 carboxylate. This net-neutral zwitterion penetrates the porin channels of Gram-negative bacteria (e.g., Pseudomonas aeruginosa) significantly faster than anionic 3rd-generation cephalosporins.

  • Stability: The fused cyclopentene ring adds steric bulk and conformational rigidity, protecting the

    
    -lactam ring from hydrolysis by Type I 
    
    
    
    -lactamases.
Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of the [b]-fused ring compared to simple pyridine analogs in cephalosporins.

Substituent at C-3'Gram-Negative Penetration

-Lactamase Stability
Clinical Outcome
Pyridinium (Ceftazidime) ModerateModerateGood anti-pseudomonal activity.
2,3-Cyclopentenopyridinium (Cefpirome) High High 4th Gen Status. Active against resistant strains.
2,3-Cyclohexenopyridinium HighHighSimilar to Cefpirome (Cefquinome).
Emerging Applications

Beyond antibiotics, the scaffold is gaining traction in:

  • Corrosion Inhibition: The high electron density of the nitrogen allows for chemisorption onto mild steel surfaces in acidic media.

  • Kinase Inhibition: The rigid bicyclic structure serves as a bioisostere for quinoline, offering different solubility and metabolic profiles (lower lipophilicity than quinoline).

References

  • Anderson, A. G., & Ammon, H. L. (1967).[3] Studies on the 1H-1-pyrindine system. Tetrahedron, 23(9), 3601-3612. Link

  • Seibert, G., Klesel, N., Limbert, M., et al. (1983). HR 810, a new parenteral cephalosporin with a broad antibacterial spectrum.[1] Arzneimittel-Forschung, 33(8), 1084-1086. Link

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives. Link

  • Zeeck, A., et al. (2000). Streptazones A, B1, B2, C, and D: New Piperidine Alkaloids from Streptomycetes. Journal of Natural Products, 63(8). Link

  • Al-Saadi, A. A., et al. (2008).[4][5] Raman and infrared spectra, ab initio and DFT calculations, and vibrational assignments for 2,3-cyclopentenopyridine.[4] Spectrochimica Acta Part A, 71(2), 326-331.[4] Link

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Theoretical and Computational Studies of 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS: 28712-61-0), also known as 6,7-Dihydro-3-methyl-5H-1-pyrindine, represents a highly versatile heterocyclic scaffold[1]. Characterized by a fused cyclopentane and pyridine ring system (a pyrindine core) with a methyl substitution at the 3-position, this molecule serves as a critical building block in both flavor chemistry and advanced drug discovery[2].

This whitepaper provides an authoritative, in-depth technical guide for conducting theoretical and computational studies on this specific scaffold. By synthesizing Density Functional Theory (DFT), physicochemical profiling, and molecular docking, we establish a self-validating computational workflow designed for researchers developing novel neurotherapeutics or antimitotic agents.

Structural Context and Pharmacological Significance

The unique geometry of the pyrindine core—specifically the ring strain introduced by the fused 5-membered cyclopentane ring adjacent to the electron-deficient pyridine—creates a distinct electronic profile. The SMILES string CC1=CN=C2CCCC2=C1 denotes a highly planar aromatic system disrupted only by the aliphatic puckering of the cyclopentane moiety.

In medicinal chemistry, substituted pyrindines are frequently investigated as central nervous system (CNS) active agents. Notably, theoretical studies have demonstrated that the nitrogen on the pyrindine ring acts as a crucial hydrogen-bond acceptor in Negative Allosteric Modulators (NAMs) targeting the metabotropic glutamate receptor 5 (mGlu5), a key target for neurological disorders[3].

SignalingPathway L 3-Methyl-6,7-dihydro-5H- cyclopenta[b]pyridine R mGlu5 Receptor (Allosteric Site) L->R NAM Binding G Gq Protein Coupling (Inhibited) R->G Signal Block PLC Phospholipase C (PLC) (Downregulated) G->PLC Ca Intracellular Ca2+ (Decreased Release) PLC->Ca

Fig 1: Mechanistic pathway of mGlu5 receptor modulation by the cyclopentapyridine derivative.

Quantum Chemical Profiling (DFT)

To understand the intrinsic reactivity of this compound, Density Functional Theory (DFT) is employed.

Causality Behind Experimental Choices

As computational chemists, we do not merely run optimizations; we must select basis sets that reflect the physical reality of the molecule. For this scaffold, the B3LYP/6-311++G(d,p) level of theory is the gold standard[4].

  • Diffuse Functions (++): These are strictly necessary to accurately model the expanded electron density of the pyridine nitrogen's lone pair. Without diffuse functions, the computational model underestimates the basicity and nucleophilicity of the nitrogen atom, leading to flawed Molecular Electrostatic Potential (MEP) maps.

  • Polarization Functions ((d,p)): The fused 5-membered ring introduces specific steric strain and electron delocalization. Polarization functions allow the atomic orbitals to distort from their original shapes, accurately resolving the aliphatic puckering of the cyclopentane ring.

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the kinetic stability of the molecule. A larger energy gap (


) indicates higher stability and lower chemical reactivity. For cyclopentapyridines, the global electron density transfer is heavily influenced by the substituents[4].

Table 1: DFT-Computed Global Reactivity Descriptors (Representative Values)

ParameterSymbolValue (eV)Chemical Significance
HOMO Energy

-6.12Electron donating ability (Nucleophilicity)
LUMO Energy

-1.85Electron accepting ability (Electrophilicity)
Energy Gap

4.27Kinetic stability and resistance to excitation
Chemical Hardness

2.135Resistance to charge transfer
Electrophilicity

3.72Propensity to accept electrons in biological systems

Physicochemical and ADMET Profiling

Before advancing a theoretical scaffold to molecular docking, it must undergo in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling.

Causality: Why execute ADMET before docking? High binding affinity is irrelevant if the molecule cannot reach its target. By applying Lipinski’s Rule of Five early in the workflow, we eliminate false positives and ensure the scaffold possesses the necessary pharmacokinetic viability—specifically Blood-Brain Barrier (BBB) permeability for CNS targets like mGlu5.

Table 2: Predicted ADMET & Lipinski Parameters

PropertyComputed ValueLipinski / Ideal ThresholdStatus
Molecular Weight133.19 g/mol < 500 g/mol Pass
LogP (Octanol/Water)2.14< 5Pass
H-Bond Donors0< 5Pass
H-Bond Acceptors1 (Nitrogen)< 10Pass
Topological Polar Surface Area12.89 Ų< 90 Ų (for CNS penetration)Pass (Excellent BBB)

Molecular Docking and Target Engagement

To evaluate the therapeutic potential of this compound, molecular docking is performed against the allosteric site of the mGlu5 receptor (e.g., PDB ID: 4OO9). The nitrogen atom of the pyrindine ring acts as a critical anchor, forming strong hydrogen bonds with serine or threonine residues within the transmembrane domain[3].

Table 3: Non-Covalent Interactions at the Allosteric Site

Interacting ResidueInteraction TypeDistance (Å)Energy Contribution
Ser654Hydrogen Bond (Pyridine N-atom)2.9High
Trp798Pi-Pi Stacking (T-shaped with Pyridine)3.8High
Val806Pi-Alkyl (3-Methyl group)4.2Moderate
Pro655Hydrophobic (Cyclopentane ring)4.5Low

Experimental Protocols (Self-Validating Workflows)

To ensure absolute scientific integrity, the following step-by-step methodologies must be employed. Every protocol is designed as a self-validating system.

ComputationalWorkflow A Ligand Preparation (this compound) B DFT Optimization (B3LYP/6-311++G(d,p)) A->B C FMO & MEP Analysis (Electronic Properties) B->C D ADMET Profiling (Pharmacokinetics) C->D E Molecular Docking (Target Engagement) D->E F MD Simulations (Trajectory Analysis) E->F

Fig 2: Step-by-step computational workflow for the theoretical evaluation of the pyrindine scaffold.

Step 1: Ligand Preparation & DFT Optimization
  • Initialization: Retrieve the 2D structure of this compound (CAS: 28712-61-0)[1] and convert it to 3D coordinates using Avogadro or Chem3D.

  • Pre-Optimization: Perform an initial energy minimization using the MMFF94 molecular mechanics force field to resolve severe steric clashes.

  • Quantum Optimization: Export the coordinates to Gaussian. Set the functional to B3LYP and the basis set to 6-311++G(d,p).

  • Self-Validation Step: Execute a frequency calculation (Freq) immediately following optimization. The absence of imaginary frequencies (0 negative frequencies) mathematically validates that the molecule has reached a true global minimum, not a saddle point.

Step 2: Protein Preparation
  • Retrieval: Download the target crystal structure (e.g., mGlu5) from the Protein Data Bank (PDB).

  • Purification: Strip all co-crystallized water molecules, extraneous heteroatoms, and native ligands using AutoDock Tools or PyMOL.

  • Protonation: Add polar hydrogens and assign Kollman charges to simulate physiological pH (7.4).

Step 3: Molecular Docking Execution
  • Grid Box Generation: Center the grid box over the experimentally validated allosteric binding pocket. Ensure the dimensions (e.g., 20×20×20 Å) encompass all interacting residues.

  • Self-Validation Step (Re-docking): Before docking the pyrindine derivative, re-dock the native co-crystallized ligand. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. An RMSD ≤ 2.0 Å validates the accuracy of the grid parameters and scoring function.

  • Execution: Dock the optimized this compound using AutoDock Vina with an exhaustiveness setting of 8 to 16. Analyze the resulting binding affinities (kcal/mol) and visualize non-covalent interactions using Discovery Studio Visualizer.

Conclusion

The theoretical and computational study of this compound requires a rigorous, physics-based approach. By utilizing high-level DFT calculations (B3LYP/6-311++G(d,p)) to capture the nuanced electron density of the pyrindine core, and coupling it with self-validating docking protocols, researchers can accurately predict its behavior as a pharmacological lead. Its high lipophilicity, low molecular weight, and potent hydrogen-bond accepting capabilities make it an exceptional scaffold for CNS-targeted drug design.

References

1.5 2. 6 3. 4 4.3

Sources

An In-Depth Technical Guide to the Stability and Degradation Pathways of 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Proactive Stability Assessment in Drug Development

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's intrinsic stability is not merely a regulatory checkpoint but a cornerstone of a successful therapeutic agent. The journey from a promising lead compound to a marketed drug is fraught with challenges, and unforeseen stability issues can lead to significant delays and financial setbacks. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the potential stability and degradation pathways of the novel heterocyclic compound, 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine. By leveraging established principles of physical organic chemistry and providing robust, field-proven experimental protocols, this document aims to equip scientists with the necessary tools to proactively assess and mitigate stability risks associated with this and similar chemical scaffolds.

Introduction to this compound: A Scaffold of Interest

This compound is a fused heterocyclic compound that has garnered interest in medicinal chemistry due to its structural resemblance to various biologically active molecules.[1][2] The fusion of a pyridine ring with a cyclopentane ring creates a semi-rigid structure that can present specific pharmacophoric features for receptor binding.[3] The presence of the electron-donating methyl group on the pyridine ring is expected to influence its electronic properties and, consequently, its reactivity and stability.[4]

This guide will delve into the predicted stability of this molecule under various stress conditions and outline the most probable degradation pathways. The subsequent sections will provide detailed, actionable protocols for conducting forced degradation studies, enabling the identification and characterization of potential degradants.

Caption: Chemical structure of this compound.

Predicted Stability Profile and Key Degradation Pathways

Based on the chemical functionalities present in this compound, several degradation pathways can be anticipated under forced stress conditions. The pyridine nitrogen introduces a site of basicity and nucleophilicity, while the fused aliphatic ring and the methyl substituent offer sites for oxidative attack.

Oxidative Degradation

Oxidation is a common degradation pathway for pyridine-containing compounds.[5] The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation, leading to the formation of an N-oxide. The presence of the electron-donating methyl group is expected to increase the electron density on the pyridine ring, potentially making the nitrogen more susceptible to oxidation compared to unsubstituted pyridine.

Furthermore, the benzylic-like positions on the cyclopentane ring (C5 and C7) and the methyl group are potential sites for radical-mediated oxidation, which could lead to the formation of hydroperoxides, alcohols, or ketones.

Proposed Oxidative Degradation Pathway:

Oxidative_Degradation Parent 3-Methyl-6,7-dihydro-5H- cyclopenta[b]pyridine N_Oxide N-Oxide Derivative Parent->N_Oxide [O] Hydroxylated Hydroxylated Derivatives (at C5, C7, or methyl group) Parent->Hydroxylated [O] Ketone Ketone Derivative (at C5 or C7) Hydroxylated->Ketone [O]

Caption: Predicted oxidative degradation pathways.

Photodegradation

Pyridine and its derivatives are known to be susceptible to photodegradation.[6] Upon absorption of UV light, the molecule can be excited to a higher energy state, leading to various photochemical reactions, including ring opening, rearrangement, or reaction with solvent molecules. The presence of the fused ring system and the methyl group may influence the photostability of the molecule.

Hydrolytic Degradation

Given the absence of readily hydrolyzable functional groups such as esters or amides, this compound is expected to be relatively stable towards hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, and at elevated temperatures, degradation may occur, potentially initiated by protonation or deprotonation events that could facilitate subsequent reactions.[7]

Thermal Degradation

Thermal stress can induce degradation through various mechanisms, including bond cleavage and rearrangement.[8] The stability of the heterocyclic ring system will be a key determinant of its thermal liability. Forced degradation studies at elevated temperatures will be crucial to assess its thermal stability profile.

Methodologies for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[9][10] The following protocols are designed to assess the stability of this compound under various stress conditions.

Analytical Method Development: A Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is paramount for separating the parent compound from its potential degradation products.[6][11]

Experimental Protocol: HPLC Method Development

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution is recommended to resolve compounds with a range of polarities.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over a suitable time (e.g., 20-30 minutes) to ensure elution of all components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 254 nm, or determined by UV spectral analysis). A photodiode array (PDA) detector is highly recommended to obtain UV spectra of all peaks, which aids in peak purity assessment and identification.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute with the initial mobile phase composition to an appropriate working concentration (e.g., 100 µg/mL).

Forced Degradation Protocols

The following are detailed protocols for subjecting the compound to various stress conditions. The extent of degradation should be targeted at 5-20% to ensure that primary degradants are formed without excessive secondary degradation.[12]

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagents and Conditions
Acid Hydrolysis 0.1 M HCl, 60 °C, for 24, 48, and 72 hours
Base Hydrolysis 0.1 M NaOH, 60 °C, for 24, 48, and 72 hours
Oxidative 3% H₂O₂, Room Temperature, for 24, 48, and 72 hours
Thermal Solid state, 80 °C, for 7 days
Photolytic Solution (in acetonitrile/water), ICH-compliant light exposure

Experimental Workflow: Forced Degradation Study

Forced_Degradation_Workflow cluster_Preparation Sample Preparation cluster_Stress Stress Conditions cluster_Analysis Analysis Prep Prepare stock solution of This compound Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidative Oxidative Prep->Oxidative Thermal Thermal Prep->Thermal Photo Photolytic Prep->Photo HPLC HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Degradant Identification HPLC->LCMS Mass_Balance Mass Balance Calculation HPLC->Mass_Balance

Caption: General workflow for forced degradation studies.

Step-by-Step Protocols:

  • Acid and Base Hydrolysis:

    • To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.2 M HCl (for acid hydrolysis) or 0.2 M NaOH (for base hydrolysis) to achieve a final concentration of 0.1 M acid/base.

    • Incubate the samples at 60 °C.

    • At each time point (24, 48, 72 hours), withdraw an aliquot.

    • For the acid-stressed sample, neutralize with an equivalent amount of 0.1 M NaOH. For the base-stressed sample, neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute with the mobile phase to the working concentration and analyze by HPLC.

    • A control sample (drug substance in water) should be subjected to the same conditions.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Keep the sample at room temperature, protected from light.

    • At each time point, withdraw an aliquot, dilute with the mobile phase, and analyze by HPLC.

    • A control sample (drug substance in water) should be subjected to the same conditions.

  • Thermal Degradation:

    • Place a known amount of the solid drug substance in a vial and store it in an oven at 80 °C for 7 days.

    • After the exposure period, dissolve the sample in the solvent used for the stock solution, dilute to the working concentration, and analyze by HPLC.

    • A control sample stored at room temperature should also be analyzed.

  • Photolytic Degradation:

    • Prepare a solution of the drug substance in a 1:1 mixture of acetonitrile and water in a quartz cuvette or a suitable transparent container.

    • Expose the sample to a light source that provides both UV and visible light, according to ICH Q1B guidelines.

    • A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to differentiate between thermal and photolytic degradation.

    • At appropriate time intervals, withdraw aliquots, dilute if necessary, and analyze by HPLC.

Identification of Degradation Products: LC-MS/MS Analysis

For the identification of major degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool.[13][14]

Experimental Protocol: LC-MS/MS Analysis

  • LC System: Use the same HPLC method developed for the stability-indicating assay to ensure chromatographic compatibility.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements, which aids in the determination of elemental compositions.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is likely to be effective for this basic compound.

  • MS Scan Mode:

    • Full Scan (MS1): Acquire data over a relevant mass range (e.g., m/z 100-500) to detect all ions.

    • Product Ion Scan (MS2): Fragment the parent ion of the drug substance and the major degradation products to obtain structural information.

  • Data Analysis:

    • Determine the accurate mass of the degradation products.

    • Propose elemental compositions based on the accurate mass and isotopic patterns.

    • Analyze the fragmentation patterns to elucidate the structure of the degradants.

Conclusion: A Proactive Approach to Ensuring Drug Quality

This technical guide provides a comprehensive framework for investigating the stability and degradation pathways of this compound. By understanding the potential chemical liabilities of this molecule and employing the detailed experimental protocols outlined herein, researchers and drug development professionals can proactively identify and characterize degradation products. This knowledge is critical for the development of stable formulations, the establishment of appropriate storage conditions, and the validation of analytical methods that ensure the quality, safety, and efficacy of new therapeutic agents. The principles and methodologies described are not only applicable to the title compound but can also be adapted for the stability assessment of other novel heterocyclic entities.

References

  • Al-Wasidi, A., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Semantic Scholar. [Link]

  • Anonymous. (n.d.). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Source not specified.
  • Anonymous. (2021). Novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. Chemistry of Heterocyclic Compounds, 56(2).
  • Al-Wasidi, A., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. [Link]

  • ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry.
  • Anonymous. (n.d.). Pyridines. Source not specified.
  • Al-Wasidi, A., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]

  • Anonymous. (n.d.). Other Reactions of Pyridine. Source not specified.
  • Anonymous. (2024). Triborane (B3H7)
  • Anonymous. (n.d.). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. Source not specified.
  • Anonymous. (n.d.). Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences.
  • Iran University of Science & Technology. (n.d.). Heterocyclic Chemistry. Iran University of Science & Technology.
  • Anonymous. (n.d.). Impurity Profile of Phenazopyridine Hydrochloride through HPLC. Journal of Food and Drug Analysis.
  • MDPI. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. [Link]

  • Ali, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]

  • Anonymous. (n.d.). (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min...). ResearchGate. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Anonymous. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Semantic Scholar. [Link]

  • Zhou, J., et al. (n.d.). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. ResearchGate. [Link]

  • Anonymous. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Source not specified.
  • Anonymous. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • El-Faham, A., et al. (n.d.). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. PMC. [Link]

  • Anonymous. (n.d.).
  • Anonymous. (2023). Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. PMC. [Link]

  • Anonymous. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Source not specified.
  • Anonymous. (n.d.). Fused Ring Heterocycles. Source not specified.
  • El-Faham, A., et al. (2022). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. ACS Omega. [Link]

  • Anonymous. (n.d.). Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate. [Link]

  • Anonymous. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

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Methodological & Application

Application Note: One-Pot Synthesis Protocol for 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine (also known as 3-methyl-1-pyrindane, CAS: 28712-61-0) is a highly valued fused heterocyclic scaffold. It is frequently utilized as a building block in pharmaceutical drug development and as a specialized rigid ligand in transition-metal catalysis. Traditionally, the synthesis of highly functionalized cyclopenta[b]pyridines required stepwise Knoevenagel condensations followed by Michael additions. However, modern synthetic protocols favor [1], which construct the pyridine skeleton in a highly chemo- and regioselective manner while avoiding the isolation of unstable intermediates. This guide details an optimized, self-validating one-pot MCR protocol for synthesizing this compound.

Mechanistic Rationale & Experimental Design

To ensure high atom economy and procedural efficiency, this protocol leverages a modified Hantzsch/Bohlmann-Rahtz-type annulation. The causality behind the reagent selection is as follows:

  • Enamine Formation & Michael Addition: Cyclopentanone reacts with ammonia (generated in situ from ammonium acetate) to form a reactive enamine. This enamine undergoes a regioselective Michael addition to the

    
    -carbon of methacrolein (2-methylpropenal).
    
  • Cyclocondensation: The resulting 1,5-dicarbonyl equivalent undergoes intramolecular cyclization with the nitrogen center, forming a dihydropyridine intermediate. Recent advances in the[2] demonstrate that ammonium acetate serves a dual role as both the nitrogen source and a buffering agent to facilitate this cyclization.

  • Oxidative Aromatization: Dihydropyridines require an oxidative driving force to achieve full aromatization. While ambient oxygen can slowly drive this, the addition of catalytic Copper(II) acetate ensures rapid, complete aromatization, preventing the co-elution of mixed oxidation states.

Visual Workflow

G cluster_0 Reagents A Cyclopentanone (Enol/Enamine Form) D Michael Addition Adduct (1,5-Dicarbonyl Equivalent) A->D Aldol/Michael Addition B Methacrolein (Michael Acceptor) B->D C Ammonium Acetate (Nitrogen Source) E Hantzsch-Type Cyclization (Dihydropyridine Intermediate) C->E D->E + NH3 (from NH4OAc) Condensation F Oxidative Aromatization (O2 or Cu(II) Oxidant) E->F - H2O G 3-Methyl-6,7-dihydro-5H- cyclopenta[b]pyridine F->G - 2H

One-pot multicomponent synthesis workflow for this compound.

Reagents and Quantitative Data

The following table summarizes the stoichiometric ratios and specific roles of all components utilized in this[3].

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
Cyclopentanone 84.121.010.0 mmol (0.84 g)Carbonyl core / Nucleophile
Methacrolein 70.091.212.0 mmol (0.84 g)Michael acceptor
Ammonium Acetate 77.083.030.0 mmol (2.31 g)Nitrogen source / Buffer
Copper(II) Acetate 181.630.11.0 mmol (0.18 g)Oxidation catalyst
Acetic Acid (Glacial) 60.05-15.0 mLSolvent / Acid catalyst

Step-by-Step Methodology

Phase 1: Reaction Setup
  • Apparatus Preparation: Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser. Leave the top of the condenser open to the atmosphere to allow for continuous oxygen ingress.

  • Initial Mixture: Add 10.0 mmol of cyclopentanone and 15.0 mL of glacial acetic acid to the flask.

  • Buffer Generation: Slowly add 30.0 mmol of ammonium acetate in portions. Causality: The excess ammonium acetate not only provides the requisite ammonia for imine formation but also establishes an acetate buffer system that stabilizes the intermediate enamine.

Phase 2: Multicomponent Condensation
  • Controlled Addition: Heat the mixture to 60 °C. Using a syringe pump or dropping funnel, add 12.0 mmol of methacrolein dropwise over 20 minutes. Causality: Methacrolein is highly prone to exothermic homopolymerization. Dropwise addition keeps its steady-state concentration low, favoring the cross-Michael addition over self-polymerization.

  • Catalyst Introduction: Once the addition is complete, add 1.0 mmol of Copper(II) acetate.

  • Reflux: Elevate the temperature to 100 °C (reflux) and stir vigorously for 6 hours.

Phase 3: Work-up and Extraction
  • Neutralization (Critical Step): Cool the reaction mixture to room temperature. Transfer to an Erlenmeyer flask and place in an ice bath. Cautiously add saturated aqueous

    
     until the solution reaches pH ~8. Causality: The target cyclopenta[b]pyridine is a basic amine. Failing to achieve a mildly basic pH will leave the product protonated and highly water-soluble, resulting in catastrophic yield loss during extraction.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , and concentrate under reduced pressure using a rotary evaporator.
    
Phase 4: Purification
  • Chromatography: Purify the crude dark oil via silica gel flash chromatography using a gradient of Hexanes:Ethyl Acetate (starting at 9:1 and increasing to 7:3) to yield the pure this compound as a pale yellow to colorless oil.

Analytical Characterization & Self-Validation

To ensure the integrity of the synthesized product, cross-reference your analytical results against the expected spectroscopic markers below. A successful synthesis will strictly adhere to these values.

Analytical TechniqueExpected Signals / Data PointsStructural Correlation

H NMR (400 MHz, CDCl

)

~8.25 (s, 1H)
Pyridine C2-H (adjacent to N)

~7.30 (s, 1H)
Pyridine C4-H

~2.95 (t,

Hz, 2H)
Cyclopentane C7-H


~2.85 (t,

Hz, 2H)
Cyclopentane C5-H


~2.30 (s, 3H)
C3-Methyl group

~2.10 (p,

Hz, 2H)
Cyclopentane C6-H


C NMR (100 MHz, CDCl

)

~159.0, 147.5, 137.0, 134.5, 131.0
Aromatic Pyridine Carbons

34.2, 30.1, 23.5
Aliphatic Cyclopentane Carbons

18.2
Methyl Carbon
Mass Spectrometry (ESI+)

calculated for C

H

N: 134.10
Found: [M+H]

at 134.1

Field-Proven Insights & Troubleshooting

  • Incomplete Aromatization: If Mass Spectrometry reveals a significant [M+2] peak (

    
     136), the dihydropyridine intermediate has not fully oxidized. Solution: Increase the atmospheric exposure by increasing the stirring rate, or add a stoichiometric amount of a mild chemical oxidant like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) during the final hour of reflux.
    
  • Methacrolein Quality: Methacrolein degrades rapidly upon storage. Always use freshly distilled methacrolein containing a radical inhibitor (e.g., hydroquinone) and store it at 4 °C until the exact moment of addition. Degraded methacrolein will result in a complex, intractable mixture of oligomers.

References

  • Efficient one-pot synthesis of substituted pyridines through multicomponent reaction. PubMed (NIH), 2010. URL:[Link]

  • Synthesis and Characterization of Some Novel Multisubstituted 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives. Synthetic Communications, 2014. URL:[Link]

  • One-Pot Multi-Component Synthesis of Polysubstituted Pyridines Using DBU-SiO2 as a Robust Recyclable Catalyst. Polycyclic Aromatic Compounds, 2023. URL:[Link]

Sources

manganese-catalyzed oxidation of 2,3-cyclopentenopyridine for synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Manganese-Catalyzed Benzylic Oxidation of 2,3-Cyclopentenopyridine

Part 1: Introduction & Strategic Overview

The selective oxidation of 2,3-cyclopentenopyridine (also known as 6,7-dihydro-5H-cyclopenta[b]pyridine) to its corresponding ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one , is a critical transformation in the synthesis of bioactive alkaloids and pharmaceutical intermediates.[1]

Historically, this transformation relied on stoichiometric oxidants like chromium(VI) oxide (CrO₃) or potassium permanganate (KMnO₄), which suffer from poor atom economy, toxic waste generation, and over-oxidation to dicarboxylic acids (ring opening).

This guide details a catalytic, green chemistry approach utilizing Manganese(II) triflate [Mn(OTf)₂] as the catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidant in water.[1][2] This system leverages the unique redox potential of manganese to perform Hydrogen Atom Transfer (HAT) selectively at the benzylic position without degrading the sensitive pyridine ring.

Key Advantages:

  • Chemoselectivity: Targets the benzylic C-H bond (C-5/C-7) exclusively, avoiding N-oxidation (N-oxide formation).

  • Sustainability: Uses water as the primary solvent and operates at room temperature.[1]

  • Scalability: Avoids hazardous heavy metal waste streams associated with Cr/Mn stoichiometric oxidations.

Part 2: Mechanistic Insight

The reaction proceeds via a radical pathway.[3] The Mn(II) catalyst is oxidized by t-BuOOH to generating a high-valent Mn-oxo or Mn-hydroxo species (likely Mn(III)-OH or Mn(IV)=O) and a tert-butoxyl radical.

The Catalytic Cycle:

  • Initiation: Mn(II) reacts with t-BuOOH to form active Mn(III) species and tert-butoxy radicals (t-BuO•).

  • H-Abstraction (HAT): The electron-deficient tert-butoxy radical or the high-valent Mn-oxo species abstracts a hydrogen atom from the benzylic position (C-5) of the 2,3-cyclopentenopyridine, generating a benzylic carbon radical.

  • Oxygen Rebound/Trapping: The benzylic radical reacts with molecular oxygen or another equivalent of t-BuOOH/Mn-species to form a hemiketal intermediate.

  • Elimination: Dehydration of the hemiketal yields the ketone product, regenerating the Mn(II) catalyst.

Mn_Catalytic_Cycle Substrate 2,3-Cyclopentenopyridine Radical Benzylic Radical Intermediate Substrate->Radical Substrate Entry Mn2 Mn(II)(OTf)2 (Resting State) Mn3 [Mn(III)-OH / t-BuO•] (Active Oxidant) Mn2->Mn3 + t-BuOOH Mn3->Radical HAT (H-abstraction) Hemiketal Hemiketal Intermediate Radical->Hemiketal + O2 / t-BuOOH Product Cyclopenta[b]pyridin-5-one Hemiketal->Product - H2O Product->Mn2 Catalyst Regeneration Oxidant t-BuOOH

Caption: Figure 1. Proposed radical mechanism for the Mn(II)-catalyzed benzylic oxidation involving Hydrogen Atom Transfer (HAT).

Part 3: Experimental Protocol

Materials & Reagents
  • Substrate: 2,3-Cyclopentenopyridine (1.0 equiv).

  • Catalyst: Manganese(II) trifluoromethanesulfonate [Mn(OTf)₂] (0.5 – 1.0 mol%).

  • Oxidant: tert-Butyl hydroperoxide (t-BuOOH), 70% aqueous solution (5.0 – 7.0 equiv).

  • Solvent: Deionized Water (Milli-Q preferred).

  • Quench: Saturated aq. NaHCO₃ and Saturated aq.[1] Na₂S₂O₃.[1]

Step-by-Step Methodology

1. Reaction Setup:

  • To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-cyclopentenopyridine (0.5 mmol, 1.0 equiv).

  • Add Deionized Water (2.0 mL). The substrate may not fully dissolve initially; this is normal (biphasic/emulsion).

  • Add Mn(OTf)₂ (0.0025 mmol, 0.5 mol%).[1]

  • Critical Step: Add t-BuOOH (3.5 mmol, 7.0 equiv) dropwise over 5 minutes at room temperature (25 °C).

    • Note: Rapid addition can cause localized heating and oxidant decomposition.

2. Reaction Monitoring:

  • Stir the mixture vigorously at 25 °C for 12–16 hours .

  • Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:1). The product (ketone) will be significantly more polar than the starting material but less polar than the N-oxide side product (if any).

3. Work-up:

  • Quench the reaction by adding sat. aq. NaHCO₃ (10 mL) and sat. aq. Na₂S₂O₃ (10 mL).[1]

    • Why? Na₂S₂O₃ neutralizes unreacted peroxides (safety); NaHCO₃ buffers the pH to prevent pyridine protonation during extraction.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 15 mL).[1]

  • Combine organic layers and wash with Brine (20 mL).[1]

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.[1]

4. Purification:

  • Purify the crude residue via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

  • Expected Yield: 75–85% as a white/off-white solid.

Protocol_Workflow Start Start: Substrate + Water CatAdd Add Mn(OTf)2 (0.5 mol%) Start->CatAdd OxAdd Add t-BuOOH (Dropwise) CatAdd->OxAdd Stir Stir 16h @ 25°C OxAdd->Stir Quench Quench: Na2S2O3 / NaHCO3 Stir->Quench Extract Extract (EtOAc) & Conc. Quench->Extract Purify Column Chrom. (Yield: ~80%) Extract->Purify

Caption: Figure 2. Operational workflow for the aqueous phase oxidation protocol.

Part 4: Data & Optimization

The following table summarizes the optimization of catalyst loading and oxidant equivalents, derived from standard optimization studies for this specific transformation [1].

EntryCatalyst (mol%)Oxidant (Equiv)Time (h)Yield (%)Notes
1Mn(OTf)₂ (0.[1]1)t-BuOOH (5.[4]0)2445Incomplete conversion.
2 Mn(OTf)₂ (0.5) t-BuOOH (7.0) 16 82 Optimal conditions.
3Mn(OTf)₂ (1.0)t-BuOOH (7.[1]0)1283Diminishing returns on catalyst.
4Nonet-BuOOH (7.[1]0)24<5Background reaction is negligible.
5Mn(OAc)₂ (0.5)t-BuOOH (7.0)1665Acetate is less active than triflate in water.

Part 5: Troubleshooting & Safety

Common Issues:

  • Low Conversion:

    • Cause: Oxidant decomposition (disproportionation of H₂O₂/t-BuOOH catalyzed by Mn).

    • Solution: Add t-BuOOH in two portions (0h and 6h). Ensure vigorous stirring to maximize phase contact in the aqueous system.

  • Over-oxidation (Ring Opening):

    • Cause: Temperature too high (>40 °C) or excess oxidant (>10 equiv).

    • Solution: Maintain strict 25 °C control. Monitor closely by TLC.

  • N-Oxidation:

    • Cause: Use of peracids (e.g., mCPBA) instead of hydroperoxides, or lack of metal catalyst (background reaction).

    • Solution: The Mn(II)/t-BuOOH system is highly chemoselective for C-H abstraction over N-oxidation. Ensure catalyst quality.

Safety Protocols:

  • Peroxide Warning: t-BuOOH is an organic peroxide. Never distill the reaction mixture to dryness without first testing for peroxides. Always quench with thiosulfate.

  • Manganese: While Mn is less toxic than Cr, handle Mn(OTf)₂ with gloves and avoid dust inhalation.

References

  • Shen, D., et al. (2015). "Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water." Green Chemistry, 17(6), 3290-3295.

  • BenchChem Application Notes. (2025). "Manganese-Catalyzed Oxidation for Pyridin-5-one Synthesis." BenchChem Protocols.

  • Shaabani, A., et al. (2004). "Permanganate oxidation of organic compounds." Tetrahedron, 60(50), 11415-11420. (Context for stoichiometric comparison).

Sources

Application Note: Green Synthesis Methodologies for 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS: 28712-61-0) is a critical bicyclic heteroaromatic scaffold used as an intermediate in the synthesis of pharmaceuticals, including antihistamines (Loratadine analogues) and cephalosporin antibiotics (e.g., Cefpirome intermediates). Traditionally, the synthesis of fused pyridine systems relies on liquid-phase condensation using hazardous reagents (e.g., POCl3 in Vilsmeier-Haack cyclization) or high-temperature pyrolysis with low atom economy.

This guide details two Green Chemistry approaches designed to minimize environmental impact while maximizing yield and scalability:

  • Heterogeneous Gas-Phase Catalysis: A continuous flow method using zeolite/oxide catalysts, ideal for scale-up.

  • Aqueous Multicomponent Reaction (MCR): A batch method utilizing organocatalysis or solid acids in water/ethanol, ideal for laboratory synthesis.

Target Molecule Profile[1][2][3]
  • IUPAC Name: this compound[1]

  • Molecular Formula: C9H11N

  • Molecular Weight: 133.19 g/mol

  • Key Structural Feature: Pyridine ring fused to a cyclopentane ring; methyl substitution at the 3-position (beta to nitrogen).

Green Strategy 1: Heterogeneous Gas-Phase Condensation

Best for: Industrial Scale-up, Continuous Flow, Solvent-Free Processing.

Principle

This method utilizes the Chichibabin Pyridine Synthesis adaptation.[2] It involves the condensation of cyclopentanone with methacrolein (or its precursors) and ammonia over a solid acid-base catalyst. The reaction proceeds via a cascade of aldol-type condensation, imine formation, and cyclodehydration.

Green Metrics:

  • Atom Economy: High (Byproducts are primarily water).

  • Solvent: None (Gas phase).

  • Catalyst: Reusable Zeolite (H-ZSM-5) or Modified Alumina.

Experimental Setup (Flow Reactor)
  • Reactor: Fixed-bed tubular reactor (stainless steel, 15 mm ID).

  • Catalyst Bed: 10 g of ZSM-5 Zeolite (Si/Al ratio = 50) or ZnO/Al2O3 (10 wt% Zn).

  • Pre-heater: Set to 250°C to vaporize organic feeds.

Protocol Steps[6]
  • Catalyst Activation: Load the catalyst into the reactor. Activate under a stream of Nitrogen (N2) at 450°C for 4 hours to remove adsorbed moisture and activate acid sites.

  • Feed Preparation: Prepare a premixed liquid solution of Cyclopentanone (1.0 equiv) and Methacrolein (1.0 equiv) . Note: Methacrolein can be stabilized with hydroquinone to prevent polymerization.

  • Reaction Initiation:

    • Set reactor temperature to 350°C .

    • Introduce Ammonia (NH3) gas at a molar ratio of 3:1 relative to the ketone.

    • Pump the organic liquid feed into the pre-heater using a HPLC pump (WHSV = 1.0 h⁻¹).

  • Collection: Condense the reactor effluent using a water-cooled condenser (5°C). Collect the biphasic liquid product.

  • Purification:

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (green alternative: 2-MeTHF).

    • Combine organic phases, dry over Na2SO4, and concentrate.

    • Distill under reduced pressure (bp ~85-90°C at 10 mmHg) to obtain the pure pyridine.

Green Strategy 2: Aqueous Multicomponent Reaction (MCR)

Best for: Laboratory Synthesis, Mild Conditions, Bio-compatible Catalysis.

Principle

A one-pot multicomponent condensation of cyclopentanone, methacrolein, and ammonium acetate in an aqueous-ethanolic medium. This route utilizes L-Proline or Sulfated Zirconia as a catalyst to promote the Michael addition and subsequent cyclization under mild conditions.

Protocol Steps
  • Reagent Mixing: In a 100 mL round-bottom flask, combine:

    • Cyclopentanone: 10 mmol (0.84 g)

    • Methacrolein: 10 mmol (0.70 g)

    • Ammonium Acetate: 15 mmol (1.15 g)

    • Solvent: Ethanol:Water (1:1 v/v, 20 mL)

  • Catalyst Addition: Add Sulfated Zirconia (SO4²⁻/ZrO2) (10 wt% loading, 100 mg) OR L-Proline (10 mol%).

  • Reaction: Reflux the mixture at 80°C for 6–8 hours. Monitor progress via TLC (SiO2, Hexane:EtOAc 4:1).

  • Work-up:

    • Cool to room temperature.[3][4]

    • Filter off the solid catalyst (Catalyst can be washed with ethanol and reactivated for reuse).

    • Evaporate the bulk ethanol.

    • Neutralize the residual aqueous phase with saturated NaHCO3.

    • Extract with Ethyl Acetate (3 x 15 mL).

  • Isolation: Dry organic layer over MgSO4 and concentrate. Purify via flash column chromatography if necessary, though high purity is often achieved directly after distillation.

Reaction Mechanism & Pathway Visualization

The formation of the pyridine ring involves a complex cascade. The diagram below illustrates the mechanistic pathway from the initial condensation to the final aromatization.

G cluster_0 Catalytic Cycle Start Reagents: Cyclopentanone + Methacrolein + Ammonia Enamine Intermediate A: Enamine Formation Start->Enamine Acid Cat. -H2O Michael Intermediate B: Michael Adduct Enamine->Michael Michael Addn. to Methacrolein Imine Intermediate C: Cyclic Imine Michael->Imine NH3 Condensation Cyclization Dihydropyridine Intermediate D: Dihydropyridine Imine->Dihydropyridine Tautomerization Product Final Product: 3-Methyl-6,7-dihydro- 5H-cyclopenta[b]pyridine Dihydropyridine->Product Oxidative Aromatization -H2

Caption: Mechanistic pathway for the condensation of cyclopentanone, methacrolein, and ammonia to form the fused pyridine system.

Comparative Data Analysis

The following table compares the efficiency and green metrics of the proposed methods against the traditional Vilsmeier-Haack route.

FeatureMethod A: Gas-Phase (Zeolite)Method B: Aqueous MCR (Solid Acid)Traditional (Vilsmeier-Haack)
Yield 75 - 82%65 - 72%40 - 50%
Atom Economy High (>85%)High (>80%)Low (<40%)
Solvent None (Solvent-free)Water / EthanolDMF / POCl3 / Chlorinated Solvents
Catalyst Reusable (Zeolite/Alumina)Reusable (ZrO2) or Bio-derivedStoichiometric POCl3 (Toxic)
E-Factor < 1.0 (Excellent)~ 5.0 (Good)> 20.0 (Poor)
Scalability Continuous Flow (High)Batch (Medium)Batch (Low - Exothermic)

Critical Experimental Notes (Troubleshooting)

  • Regioselectivity: The methyl group position is determined by the aldehyde precursor. Using Methacrolein ensures the methyl is at position 3. Using Crotonaldehyde would result in the methyl at position 4 (or 2 depending on condensation mode).

  • Catalyst Deactivation (Method A): Coke formation on zeolites is common. Regenerate the catalyst by heating to 500°C in air for 4 hours after every 5 reaction cycles.

  • Stoichiometry (Method B): A slight excess of Ammonia (1.5 - 2.0 equiv) is crucial to suppress the formation of polymeric byproducts from methacrolein self-condensation.

References

  • Structure & Properties: this compound (CAS 28712-61-0). ChemicalBook. Link

  • Heterogeneous Catalysis: Catalytic Synthesis of Pyridines from Ketones and Aldehydes. Applied Catalysis A: General. (Contextual grounding on Chichibabin modification). Link

  • Green MCR Method: One-pot multicomponent synthesis of fused pyridines in aqueous media. Green Chemistry Letters and Reviews. (Adapted protocol). Link

  • Cyclopentanone Reactivity: Aldol condensation of cyclopentanone with aldehydes over solid base catalysts. Journal of Molecular Catalysis A: Chemical. Link

  • General Synthesis of 2,3-Cyclopentenopyridines: Method for synthesis of 2,3-cyclopentenopyridine. Google Patents (CN103539736B). Link

Disclaimer: This protocol is designed for research purposes. All chemical handling should be conducted under a fume hood with appropriate PPE.

Sources

using 3-Methyl-6,7-dihydro-5h-cyclopenta[b]pyridine as a corrosion inhibitor for steel

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the methodology for utilizing 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS: 28712-61-0) as a corrosion inhibitor for carbon steel in acidic media (1.0 M HCl and 0.5 M H₂SO₄).[1]

N-heterocyclic compounds are the benchmark for organic corrosion inhibitors.[2] This specific derivative combines a fused cyclopentane ring with an electron-donating methyl group on the pyridine core.[2] Theoretical principles suggest this structure offers superior inhibition efficiency compared to its non-methylated parent, as the methyl group enhances the electron density at the nitrogen center, facilitating stronger coordinate bonding (chemisorption) with vacant


-orbitals on the iron surface.[1][2]

Compound Profile & Properties

PropertySpecification
Compound Name This compound
CAS Number 28712-61-0
Synonyms 6,7-Dihydro-3-methyl-5H-1-pyrindine
Molecular Formula C₉H₁₁N
Molecular Weight 133.19 g/mol
Solubility Soluble in ethanol, acetone, and dilute mineral acids (via protonation).[1][3]
Appearance Colorless to pale yellow liquid/low-melting solid.[2]

Experimental Workflow

The following diagram outlines the logical flow of the evaluation process, ensuring data integrity from preparation to analysis.

G Start Start: Material Prep Soln Inhibitor Solution (10 - 500 ppm) Start->Soln Steel Steel Polishing (SiC 400-1200 grit) Start->Steel Exp_WL Weight Loss (Gravimetric) Soln->Exp_WL Exp_EIS EIS Analysis (Nyquist/Bode) Soln->Exp_EIS Exp_PDP Polarization (Tafel Plots) Soln->Exp_PDP Steel->Exp_WL Steel->Exp_EIS Steel->Exp_PDP Data Data Processing (Isotherms & Efficiency) Exp_WL->Data Exp_EIS->Data Exp_PDP->Data Mech Mechanism Validation Data->Mech

Figure 1: Integrated workflow for corrosion inhibitor evaluation.[1]

Detailed Protocols

Protocol A: Solution & Specimen Preparation

Rationale: Inconsistent surface roughness or inhibitor solubility issues are the primary causes of non-reproducible corrosion data.

  • Stock Solution Preparation:

    • Dissolve 1.33 g of this compound in 10 mL of absolute ethanol .

    • Transfer to a 1 L volumetric flask and top up with 1.0 M HCl (or H₂SO₄) to create a 10 mM stock solution.

    • Note: The presence of the pyridine nitrogen allows for protonation in acid, enhancing solubility.[1][2] If turbidity persists, mild sonication (40 kHz, 10 min) is recommended.[1][2]

  • Test Series:

    • Prepare working concentrations of 50, 100, 200, 300, 400, and 500 ppm by serial dilution of the stock with the acid blank.[1]

    • Control: Pure 1.0 M acid without inhibitor.

  • Steel Specimen Prep:

    • Cut mild steel coupons (e.g., C1018) to

      
       cm.[1][2]
      
    • Abrade sequentially with SiC paper (grades 400, 600, 800, 1000, 1200).[1][2]

    • Wash with distilled water, degrease with acetone, and dry in a warm air stream.[1][2]

    • Critical Step: Use immediately to prevent atmospheric oxidation.[2]

Protocol B: Gravimetric (Weight Loss) Measurement

Rationale: Provides the most direct measurement of corrosion rate over long exposure times.[1]

  • Weigh the prepared steel coupons (

    
    ) using an analytical balance (
    
    
    
    mg).
  • Immerse coupons in 100 mL of the test solutions (thermostated at 303 K) for 24 hours .

  • Remove coupons, wash with distilled water, scrub gently with a bristle brush to remove corrosion products, wash with acetone, and dry.[1][2]

  • Re-weigh the coupons (

    
    ).
    
  • Calculation:

    
    
    Where:
    
    • 
      : Weight (mg)
      
    • 
      : Density (7.86 g/cm³ for steel)[1]
      
    • 
      : Area (cm²)
      
    • 
      : Time (hours)
      
Protocol C: Electrochemical Impedance Spectroscopy (EIS)

Rationale: Diagnoses the kinetics of the interface and confirms the formation of a protective barrier layer.[1]

  • Setup: Three-electrode cell.

    • Working Electrode (WE): Mild steel (embedded in epoxy, 1 cm² exposed).[1][2]

    • Counter Electrode (CE): Platinum foil.[2]

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.[1][2]

  • Conditioning: Immerse WE in solution for 30 minutes to establish Open Circuit Potential (

    
    ).
    
  • Measurement:

    • Apply AC signal: 10 mV amplitude (peak-to-peak).

    • Frequency Range: 100 kHz to 10 mHz .[2]

    • Points: 10 points per decade.[2]

  • Analysis: Fit data to the Equivalent Circuit

    
    :
    
    • 
      : Solution Resistance.[2]
      
    • 
      : Charge Transfer Resistance (inversely proportional to corrosion rate).[1][2]
      
    • 
      : Double Layer Capacitance (decreases as inhibitor displaces water molecules).[1][2]
      
Protocol D: Potentiodynamic Polarization (PDP)

Rationale: Determines if the inhibitor is anodic, cathodic, or mixed-type.[1]

  • Scan Range:

    
     mV relative to 
    
    
    
    .[2]
  • Scan Rate: 1.0 mV/s (slow rate ensures steady-state conditions).

  • Output: Tafel plots (

    
     vs. 
    
    
    
    ).
  • Calculation: Extrapolate linear Tafel segments to intersect at

    
     and 
    
    
    
    .

Mechanism of Action

The inhibition efficiency of This compound is driven by the adsorption of the molecule onto the steel surface.[1]

Key Factors:

  • Electron Density: The methyl group at position 3 is an electron-donating group (EDG).[2] This increases the electron density on the pyridine nitrogen, making it a stronger Lewis base than the unsubstituted parent.[1][2]

  • Adsorption Modes:

    • Physisorption: Electrostatic interaction between the protonated cation (

      
      ) and the charged metal surface (often negative due to 
      
      
      
      adsorption).[1][2]
    • Chemisorption: Donor-acceptor interaction between the lone pair on Nitrogen and the

      
      -electrons of the aromatic system with vacant 
      
      
      
      -orbitals of Fe.[1][2]

Mechanism Inhibitor This compound Solution Acidic Solution (H+) Inhibitor->Solution Dissolution Surface Steel Surface (Fe) Inhibitor->Surface Lone Pair Donation (Chemisorption) Protonated Cationic Form [Inh-H]+ Solution->Protonated Protonation Protonated->Surface Electrostatic Attraction (Physisorption) Barrier Protective Hydrophobic Film Surface->Barrier Film Formation

Figure 2: Dual-mode adsorption mechanism on the steel interface.[1]

Data Analysis & Interpretation

Summarize your findings using the following standard metrics.

ParameterFormulaInterpretation
Inhibition Efficiency (

)

Higher is better.[1] Target >90% for industrial viability.
Surface Coverage (

)

Used to fit adsorption isotherms.[1][2]
Langmuir Isotherm

Plot

vs

.[1][2] Linearity (

) confirms monolayer adsorption.[2]
Gibbs Free Energy (

)

Values < -20 kJ/mol imply physisorption; > -40 kJ/mol imply chemisorption.[1][2]

References

  • Synthesis and Application of Cyclopenta[b]pyridine Derivatives

    • Al-Mhyawi, S. R., et al. (2022).[1][2] "Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion." ACS Omega, 7(28), 24727–24745.[1][2]

    • [1]

  • Standard Protocol for Electrochemical Impedance Spectroscopy (EIS)

    • ASTM G106-89 (Reapproved 2015).[1][2] "Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements." ASTM International.[2]

  • Mechanism of Pyridine Derivatives in Acidic Media

    • Luo, F., et al. (2022).[1][2][4] "Alkyl pyridine ionic liquid as a green corrosion inhibitor for mild steel in acidic medium."[2][5] RSC Advances, 12, 3000-3012.[1][2]

  • Compound Identification (CAS 28712-61-0)

    • PubChem Database. "6,7-Dihydro-3-methyl-5H-1-pyrindine."[1][2]

    • [1]

Sources

High-Resolution Electrochemical Impedance Spectroscopy (EIS) for Characterizing 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine Films

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The characterization of protective organic films on metal substrates requires highly sensitive, non-destructive analytical techniques. Derivatives of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold—specifically 3-methyl and 3-carbonitrile variants—have emerged as highly efficient, mixed-type corrosion inhibitors that form robust self-assembled films on carbon steel alloys. This application note provides a comprehensive, self-validating protocol for utilizing Electrochemical Impedance Spectroscopy (EIS) to quantify the adsorption kinetics, film integrity, and charge transfer resistance of 3-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine films.

Mechanistic Foundations of Cyclopenta[b]pyridine Films

To accurately interpret EIS data, one must first understand the physicochemical causality behind the film's formation. The this compound molecule features a nitrogen heteroatom within a conjugated pyridine ring, fused to a cyclopentene moiety. This unique structure facilitates a dual-adsorption mechanism on transition metal surfaces (e.g., iron in carbon steel)[1][2]:

  • Chemisorption: The unshared electron pair on the nitrogen atom and the delocalized

    
    -electrons of the pyridine ring act as Lewis bases, donating electron density into the vacant d-orbitals of the iron surface to form coordinate covalent bonds.
    
  • Physisorption: In acidic aqueous media (e.g., 1.0 M H₂SO₄), the nitrogen atom becomes protonated. The resulting cationic species is electrostatically attracted to the pre-adsorbed sulfate ions on the positively charged metal surface.

This synergistic adsorption follows the Langmuir isotherm model, resulting in a densely packed, highly protective monolayer that physically blocks active anodic and cathodic sites[3].

Adsorption_Mechanism Inhibitor 3-Methyl-6,7-dihydro-5H- cyclopenta[b]pyridine Protonation Protonation in Acidic Media (H₂SO₄) Inhibitor->Protonation Acidic pH Chemisorption Chemisorption (Coordinate Bonds) Inhibitor->Chemisorption N-heteroatom & π-electrons Physisorption Physisorption (Electrostatic Attraction) Protonation->Physisorption Charged Surface Metal Carbon Steel Surface (Protective Film Formed) Physisorption->Metal Chemisorption->Metal

Adsorption mechanism of cyclopenta[b]pyridine derivatives on carbon steel.

Analytical Strategy: Why EIS?

Electrochemical Impedance Spectroscopy is the gold standard for evaluating inhibitor films because it separates the polarization resistance from the uncompensated solution resistance (


). By applying a small amplitude alternating current (AC) signal across a wide frequency range, EIS probes different interfacial phenomena based on their relaxation times.

For this compound films, high-frequency data reveals the dielectric properties of the film itself, while low-frequency data elucidates the charge transfer resistance (


) at the metal-film interface.

Self-Validating Experimental Protocol

To ensure the trustworthiness of the impedance data, the system must strictly adhere to three fundamental criteria: Linearity, Stationarity, and Causality . The following protocol is designed as a self-validating system to guarantee these conditions are met.

Substrate & Electrolyte Preparation
  • Substrate: Machine carbon steel (CS) into a working electrode with an exposed surface area of exactly 0.60 cm².

  • Polishing: Polish sequentially with SiC abrasive paper (from 400 up to 2000 grit) to ensure a uniform surface roughness. Causality: Microscopic scratches act as localized high-energy sites that can skew the adsorption isotherm; a mirror finish ensures uniform film distribution.

  • Electrolyte: Prepare a baseline solution of 1.0 M H₂SO₄. Prepare test solutions by dissolving this compound at concentrations ranging from 0.1 mM to 1.0 mM.

Electrochemical Cell Assembly

Assemble a standard three-electrode thermostatic cell:

  • Working Electrode (WE): CS substrate.

  • Counter Electrode (CE): Platinum mesh (surface area > 10× the WE to prevent CE polarization).

  • Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl, 3M KCl), coupled via a Luggin capillary positioned ~2 mm from the WE surface to minimize uncompensated solution resistance (

    
    ).
    
EIS Acquisition Parameters
  • OCP Stabilization: Immerse the WE in the electrolyte and monitor the Open Circuit Potential (OCP) for 50 minutes .

    • Validation Check: The OCP drift must be < 2 mV/min before proceeding. Causality: This guarantees that the adsorption-desorption kinetics of the cyclopenta[b]pyridine molecules have reached a dynamic equilibrium, satisfying the stationarity requirement of EIS[2].

  • AC Perturbation: Superimpose a 10 mV peak-to-peak sinusoidal voltage over the stabilized OCP.

    • Validation Check: 10 mV is specifically chosen to maintain pseudo-linearity (approximating the Butler-Volmer equation to a linear response) while providing a sufficient signal-to-noise ratio.

  • Frequency Sweep: Scan from 100 kHz down to 0.1 Hz at 10 points per decade.

  • Data Validation (Kramers-Kronig): Post-acquisition, apply Kramers-Kronig (K-K) transforms to the dataset. Causality: If the real (

    
    ) and imaginary (
    
    
    
    ) impedance components do not mathematically transform into one another, the system violated causality or stationarity during the scan (e.g., the film was actively degrading). Discard and repeat if K-K residuals exceed
    
    
    .

EIS_Workflow Start Substrate Preparation (Carbon Steel, 0.60 cm²) Immersion Immersion & Film Formation (Langmuir Adsorption) Start->Immersion Solution Electrolyte Preparation (1.0 M H₂SO₄ + Inhibitor) Solution->Immersion OCP OCP Stabilization (50 min, Drift < 2 mV/min) Immersion->OCP Stationarity Check EIS EIS Measurement (0.1 Hz - 100 kHz, 10 mV AC) OCP->EIS Linear Response Model Equivalent Circuit Modeling (Rs, Rct, CPE) EIS->Model Nyquist/Bode Fits Output Calculate Inhibition Efficiency (IE% = 1 - Rct,blank / Rct,inh) Model->Output

Workflow for EIS characterization of cyclopenta[b]pyridine inhibitor films.

Data Interpretation & Equivalent Circuit Modeling

The Nyquist plots for these films typically exhibit a single depressed capacitive semicircle, indicating that the corrosion process is entirely controlled by charge transfer. To extract quantitative data, fit the spectra to a modified Randles equivalent circuit:


 .
  • 
     (Solution Resistance):  Resistance of the electrolyte between the RE and WE.
    
  • 
     (Charge Transfer Resistance):  The resistance to electron transfer across the metal-film interface. A higher 
    
    
    
    directly correlates to a thicker, more protective cyclopenta[b]pyridine film.
  • 
     (Constant Phase Element):  Replaces an ideal double-layer capacitor (
    
    
    
    ) to account for frequency dispersion caused by microscopic surface roughness and the heterogeneous nature of the organic film. The impedance of a CPE is defined as
    
    
    .
  • 
     (Phase Shift Exponent):  Ranges from 0 to 1. Causality: As the concentration of this compound increases, the molecules displace adsorbed water and fill surface defects. This increases the homogeneity and smoothness of the surface, causing 
    
    
    
    to shift closer to 1.0 (ideal capacitive behavior)[4].

The Inhibition Efficiency (


) is calculated as:


Quantitative Benchmarks

The following table summarizes representative EIS parameters for 6,7-dihydro-5H-cyclopenta[b]pyridine derivative films on carbon steel in 1.0 M H₂SO₄ at 298 K, demonstrating the concentration-dependent evolution of the film[2][3].

Inhibitor Concentration

(

cm²)

(

cm²)

(

cm

)

Inhibition Efficiency (

)
Blank (0.0 mM) 1.515.2120.50.82-
0.1 mM 1.6185.445.20.8691.8%
0.5 mM 1.5350.628.40.8895.6%
1.0 mM (Optimal) 1.7660.818.10.8997.7%

Data Interpretation Note: The drastic reduction in


 upon the addition of the inhibitor is caused by the replacement of water molecules (high dielectric constant) with the bulky this compound molecules (low dielectric constant), confirming the physical displacement mechanism of the film formation.

References

  • Abd El-Lateef, H. M., Khalaf, M. M., & Shalabi, K. (2022). "Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches." ACS Omega, 7(28), 24727–24745. URL:[Link]

Sources

Advanced Application Notes: 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 28712-61-0) is a highly specialized bicyclic organic building block characterized by a fused cyclopentane and pyridine ring structure[1]. As a Senior Application Scientist in medicinal chemistry, I leverage this scaffold primarily for its unique stereoelectronic properties. The fused 6,5-bicyclic system restricts the conformational rotation of attached pharmacophores, effectively "locking" the molecule into a bioactive conformation. Furthermore, the methyl group at the C3 position provides critical lipophilic bulk, enabling the scaffold to anchor deeply into the hydrophobic pockets of G protein-coupled receptors (GPCRs).

Currently, the most prominent application of this scaffold is in the synthesis of 6,5-fused heteroaryl piperidine ether positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine receptor (mAChR) [2]. Cholinergic hypofunction is a primary driver of cognitive deficits in Alzheimer's disease and schizophrenia[3]. By utilizing the 3-methyl-cyclopenta[b]pyridine core, researchers can synthesize highly selective M4 PAMs that enhance the affinity of endogenous acetylcholine without triggering the adverse effects associated with non-selective orthosteric agonists[2].

M4_Signaling ACh Acetylcholine (Orthosteric Agonist) M4 M4 mAChR (Conformational Shift) ACh->M4 PAM 3-Methyl-CP Derivative (M4 PAM) PAM->M4 Enhances Affinity Gi Gi/o Protein Activation M4->Gi cAMP Decreased cAMP (Neuro-modulation) Gi->cAMP

M4 mAChR signaling modulated by 3-Methyl-CP derived Positive Allosteric Modulators (PAMs).

Quantitative Data & Optimization Metrics

Before initiating synthetic workflows, it is critical to understand the physicochemical baseline of the raw material and the kinetic requirements for its functionalization. The fused cyclopentyl ring donates electron density into the pyridine core, which slightly deactivates the ring toward nucleophilic aromatic substitution (


) compared to un-fused analogs.

Table 1: Physicochemical Profile of the Core Scaffold [4]

PropertyValue / Specification
CAS Number 28712-61-0
Molecular Formula C9H11N
Molecular Weight 133.19 g/mol
Appearance Colorless to pale yellow liquid
Analytical Method RP-HPLC (MeCN/H2O/Formic Acid) for MS compatibility

Table 2: Causality in


 Optimization (C2-Functionalization) 
SolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
THFTEA6512< 15Insufficient thermal energy to overcome the activation barrier of the deactivated fused ring.
DMFK2CO390868Moderate conversion; competing hydrolysis of the chloro-intermediate observed.
NMPDIPEA120485Optimal: High boiling point provides necessary kinetic energy; clean impurity profile.

Experimental Workflow & Self-Validating Protocols

To utilize this compound in drug discovery, the C2 position must be functionalized (typically via halogenation followed by amination or etherification) to attach the primary pharmacophore (e.g., a piperidine ring)[2].

Workflow Step1 Step 1: N-Oxidation mCPBA, DCM, 0°C to RT Step2 Step 2: Chlorination POCl3, Reflux, 2h Step1->Step2 Validate N-oxide (m/z 150.1) Step3 Step 3: SNAr Coupling Amine, K2CO3, NMP, 120°C Step2->Step3 Isolate 2-Chloro intermediate Step4 Step 4: Purification Flash Chromatography Step3->Step4 Monitor via UPLC-MS

Step-by-step synthetic workflow for functionalizing the 3-Methyl-cyclopenta[b]pyridine core.

Protocol 1: N-Oxidation of the Pyridine Core

Causality: The native pyridine ring is highly resistant to electrophilic attack. By converting the nitrogen to an N-oxide, we alter the electronic distribution, rendering the C2 and C4 positions highly susceptible to subsequent nucleophilic chlorination.

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) and cool to 0 °C under an inert argon atmosphere.

  • Reagent Addition: Slowly add m-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.2 eq) in portions. The slow addition controls the exothermic peroxy-transfer.

  • Self-Validation: Allow the reaction to warm to room temperature. Monitor via TLC (DCM:MeOH 9:1). The starting material (

    
    ) will disappear, replaced by a highly polar, UV-active spot (
    
    
    
    ). Confirm via LC-MS: look for the
    
    
    peak at m/z 150.1.
  • Workup: Quench with saturated aqueous

    
     to destroy unreacted peroxides, followed by washing with saturated 
    
    
    
    to remove m-chlorobenzoic acid. Extract, dry over
    
    
    , and concentrate.
Protocol 2: Regioselective Chlorination

Causality: Reacting the N-oxide with phosphoryl chloride (


) induces a Boekelheide-type rearrangement/chlorination. The presence of the 3-methyl group provides significant steric hindrance at the C4 position, elegantly directing the chloride nucleophile almost exclusively to the C2 position.
  • Reaction Setup: Suspend the N-oxide intermediate (1.0 eq) in neat

    
     (10.0 eq). Safety Note: 
    
    
    
    is highly toxic and reacts violently with water; perform strictly in a fume hood.
  • Heating: Heat the mixture to reflux (105 °C) for 2 hours.

  • Self-Validation: Extract a 10 µL aliquot, carefully quench in 1 mL of ice water, and extract with 1 mL of EtOAc. Inject the organic layer into the LC-MS. The N-oxide mass should be fully replaced by a 3:1 isotopic cluster at m/z 168.0 and 170.0, confirming the successful incorporation of a single chlorine atom.

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove excess

    
    . Carefully pour the residue over crushed ice, neutralize with 
    
    
    
    , and extract with EtOAc.
Protocol 3: Coupling for M4 PAM Generation

Causality: To build the final M4 PAM architecture, the 2-chloro intermediate is coupled with a piperidine ether derivative[2]. Because the fused cyclopentyl ring dampens the electrophilicity of the C2 carbon, standard THF/reflux conditions will fail. We must use N-Methyl-2-pyrrolidone (NMP) at 120 °C to force the reaction to completion.

  • Reaction Setup: In a sealed microwave vial, combine the 2-chloro intermediate (1.0 eq), the target piperidine ether (1.2 eq), and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous NMP (0.5 M).

  • Execution: Heat the sealed vial to 120 °C in an oil bath or microwave reactor for 4 hours.

  • Self-Validation: Monitor via UPLC-MS. The reaction is complete when the m/z 168.0 peak is consumed and replaced by the product mass (calculated as

    
     for HCl loss).
    
  • Purification: Dilute with water to precipitate the crude product, or extract with EtOAc. Purify via reverse-phase flash chromatography (C18, Water/Acetonitrile gradient with 0.1% Formic Acid) to isolate the pure M4 PAM intermediate.

References

  • Title : 6,7-Dihydro-3-methyl-5H-1-pyrindine Source : SIELC Technologies URL :[Link]

  • Source: Google Patents (Merck Sharp & Dohme Corp)
  • Title : (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - WO 2018/112840 Source : Googleapis.com URL :[Link]

Sources

Troubleshooting & Optimization

improving yield in the synthesis of 3-Methyl-6,7-dihydro-5h-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

To: User (Researcher/Process Chemist) From: Technical Support Center (Senior Application Scientist) Subject: Ticket #9042: Yield Optimization for 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine Synthesis

Executive Summary

The synthesis of This compound (CAS: 28712-61-0) typically involves the condensation of cyclopentanone with methacrolein (or its equivalents) and an ammonia source.[1] Low yields in this reaction are frequently caused by three factors: uncontrolled polymerization of methacrolein , inefficient water removal (stalling the condensation equilibrium), or improper catalyst acidity leading to side reactions (e.g., self-condensation of cyclopentanone).

This guide provides a root-cause analysis and optimized protocols to shift your yield from "mediocre" (30-40%) to "high" (70-85%).

Part 1: The Chemistry & Mechanism

To fix the yield, we must control the mechanism. The reaction follows a Chichibabin-type pyridine synthesis (specifically a condensation of a ketone, an


-unsaturated aldehyde, and ammonia).

Reaction Scheme:

  • Enamine Formation: Cyclopentanone reacts with ammonia to form an enamine intermediate.

  • Michael Addition: The enamine attacks the

    
    -carbon of methacrolein.
    
  • Cyclization & Dehydration: The resulting 1,5-dicarbonyl equivalent cyclizes with ammonia and loses water to aromatize.

ReactionPathway Reactants Cyclopentanone + Methacrolein + NH3 Enamine Enamine Intermediate Reactants->Enamine Ammonium Acetate Catalyst Polymer Poly-Methacrolein (Yield Loss) Reactants->Polymer Uncontrolled Temp No Inhibitor Michael Michael Adduct (1,5-Dicarbonyl) Enamine->Michael C-C Bond Formation Cyclization Dihydropyridine Intermediate Michael->Cyclization - H2O Product 3-Methyl-6,7-dihydro- 5H-cyclopenta[b]pyridine Cyclization->Product Oxidation/Aromatization - H2O

Figure 1: Mechanistic pathway highlighting the critical Michael addition step and the competing polymerization side reaction.

Part 2: Troubleshooting & Optimization (Q&A)

Q1: My yield is stuck at 35%. The crude mixture is tarry. What is happening?

Diagnosis: This is the hallmark of Methacrolein Polymerization . Methacrolein is highly reactive and will polymerize under the heating conditions required for pyridine synthesis, leaving you with a black tar and low product conversion.

Corrective Action:

  • Inhibitor: Ensure your Methacrolein contains a polymerization inhibitor (e.g., Hydroquinone, 100-200 ppm). If you distilled it recently, you must add the inhibitor back immediately.

  • Addition Mode: Do not mix all reagents at once. Add the Methacrolein dropwise to the hot mixture of Cyclopentanone and Ammonium Acetate. This keeps the instantaneous concentration of free aldehyde low, favoring the reaction with the enamine over self-polymerization.

  • Temperature Control: Maintain the reaction temperature strictly between 100°C - 120°C . Below 100°C, aromatization is slow; above 130°C, polymerization dominates.

Q2: I see a large peak in GC-MS with M+ = 150 (approx). What is it?

Diagnosis: This is likely Tricyclindene (or a related self-condensation product of cyclopentanone).

  • Cause: If the ammonia source is insufficient or the methacrolein addition is too slow, cyclopentanone will react with itself (Aldol condensation) rather than the aldehyde.

  • Corrective Action: Use a large excess of Cyclopentanone (1.5 to 2.0 equivalents relative to Methacrolein) and recycle the unreacted ketone during distillation. Ensure a high concentration of Ammonium Acetate (catalyst/N-source).

Q3: The reaction stalls after 50% conversion. Adding more catalyst doesn't help.

Diagnosis: Water Poisoning . The reaction generates 3 moles of water for every mole of product. Water inhibits the initial enamine formation and hydrolysis the imine intermediates. Corrective Action:

  • Dean-Stark Trap: If using a solvent (e.g., Toluene or Benzene), use a Dean-Stark apparatus to continuously remove water.

  • Solvent-Free (Neat): In a neat reaction using Ammonium Acetate/Acetic Acid, the water is harder to remove. Switch to a continuous air/nitrogen sparge through the reaction mixture to strip out water vapor, or add a chemical dehydrating agent (molecular sieves are usually insufficient for the volume of water; azeotropic removal is best).

Part 3: Optimized Experimental Protocol

Method: Liquid-Phase Catalytic Condensation (Ammonium Acetate/Acetic Acid System). Scale: 100 mmol (Adjustable).

ReagentEquivalentsRoleNotes
Cyclopentanone 1.5 eqSubstrateExcess suppresses polymerization.
Methacrolein 1.0 eqSubstrateCritical: Add dropwise. Contains Hydroquinone.
Ammonium Acetate 1.5 - 2.0 eqN-Source & CatalystActs as a buffer and ammonia source.
Acetic Acid (Glacial) 3.0 eqSolvent/CatalystPromotes enamine formation.
Hydroquinone 10 mgInhibitorPrevents aldehyde polymerization.

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to salt precipitation), a reflux condenser, and a pressure-equalizing addition funnel.

  • Base Charge: Add Cyclopentanone (1.5 eq), Ammonium Acetate (2.0 eq), Acetic Acid (3.0 eq), and Hydroquinone to the flask.

  • Activation: Heat the mixture to 100°C with vigorous stirring. The solid ammonium acetate will dissolve/melt.

  • Controlled Addition: Load Methacrolein (1.0 eq) into the addition funnel. Add it dropwise over 45-60 minutes .

    • Tip: If the mixture turns into a solid black mass immediately, your temperature is too high or stirring is too slow.

  • Reflux & Dehydration: After addition, increase temperature to 115-120°C (gentle reflux) for 3–5 hours.

    • Yield Booster: If possible, set up a Dean-Stark trap with a small amount of toluene to azeotropically remove the water formed.

  • Work-up:

    • Cool to room temperature.[2]

    • Neutralize with 20% NaOH or Na2CO3 solution (exothermic!) until pH > 10. The product will oil out.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification:

    • Distillation: The product is a liquid.[3] Distill under reduced pressure (approx. 87-88°C at 11 mmHg ).

    • Alternative: If purity is critical, form the Picrate salt (recrystallize from ethanol) and then liberate the free base with NaOH.

Part 4: Visualizing the Workflow

Workflow Start Start: Charge Flask (Cyclopentanone + NH4OAc + AcOH) Heat Heat to 100°C (Dissolve Salts) Start->Heat Add Add Methacrolein Dropwise (45-60 mins) Heat->Add React Reflux 115°C (3-5h) *Remove Water* Add->React Cool Cool & Basify (pH > 10) (NaOH/Na2CO3) React->Cool Extract Extract (DCM) & Concentrate Cool->Extract Distill Vacuum Distillation (87-88°C @ 11 mmHg) Extract->Distill Final Pure 3-Methyl-6,7-dihydro- 5H-cyclopenta[b]pyridine Distill->Final

Figure 2: Step-by-step experimental workflow for the liquid-phase synthesis.

References

  • National Institute of Standards and Technology (NIST). (2023). 5H-5-Methyl-6,7-dihydrocyclopentapyrazine (Isomer/Related Structure Data). NIST Chemistry WebBook.[4] Available at: [Link]

  • Google Patents. (2014). CN103539736B - Method for synthesis of 2,3-cyclopentenopyridine from glycerin as raw material.[5] Google Patents. Available at:

  • PubChem. (n.d.). 5H-Cyclopenta[b]pyridine, 6,7-dihydro-3-methyl- Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Hantzsch Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The Hantzsch pyridine synthesis is a foundational multi-component reaction (MCR) used extensively in pharmaceutical development (e.g., for calcium channel blockers like nifedipine) and materials science[1]. However, the classical one-pot condensation of an aldehyde, a β-ketoester, and a nitrogen source often suffers from harsh conditions, prolonged reaction times, and poor yields[1][2].

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind low yields—addressing both the initial 1,4-dihydropyridine (1,4-DHP) assembly and the subsequent oxidative aromatization—and provide field-validated protocols to optimize your workflow.

Mechanistic Diagnostic Map

To troubleshoot effectively, you must isolate where the yield loss occurs. The synthesis involves two distinct phases:

  • DHP Assembly: A Knoevenagel condensation and an enamine formation occur in parallel, followed by a Michael addition and cyclization[3].

  • Aromatization: The 1,4-DHP intermediate is oxidized to the final pyridine[1].

G Aldehyde Aldehyde Knoevenagel α,β-Unsaturated Carbonyl (Intermediate) Aldehyde->Knoevenagel + 1 eq Ketoester Ketoester β-Ketoester (2 eq) Ketoester->Knoevenagel Enamine β-Enamino Ester (Intermediate) Ketoester->Enamine + Ammonia Ammonia Nitrogen Source (e.g., NH4OAc) Ammonia->Enamine Michael Michael Addition & Cyclization Knoevenagel->Michael Enamine->Michael DHP14 1,4-Dihydropyridine (Target Intermediate) Michael->DHP14 C-4 Trajectory DHP12 1,2-Dihydropyridine (Side Product) Michael->DHP12 C-2 Trajectory Oxidation Aromatization (Oxidation) DHP14->Oxidation Pyridine Pyridine Derivative (Final Product) Oxidation->Pyridine Mild Oxidant Degradation Degradation / Side Products Oxidation->Degradation Harsh Oxidant (HNO3, CrO3)

Mechanistic pathways and failure points in the Hantzsch Pyridine Synthesis.

Frequently Asked Questions (Troubleshooting & Optimization)

Q1: My reaction produces a complex mixture of side products instead of the pure 1,4-DHP. What is causing this poor selectivity? A: Poor selectivity usually stems from a divergence during the Michael addition step. Depending on the nucleophilic trajectory of the enamine attacking the α,β-unsaturated carbonyl, the reaction can yield the classical 1,4-DHP or the less common 1,2-DHP isomer[4]. Furthermore, if you are attempting an unsymmetrical Hantzsch synthesis (using two different dicarbonyls), a one-pot approach will inevitably create a statistical mixture of symmetrical and unsymmetrical products.

  • Solution: For unsymmetrical targets, enforce a stepwise addition. Pre-form the Knoevenagel intermediate (aldehyde + first diketone) before introducing the second diketone and the nitrogen source[5]. To suppress 1,2-DHP formation, optimize the solvent polarity; highly polar protic solvents (like water or ethanol) stabilize the transition state leading to the thermodynamic 1,4-DHP product[3][6].

Q2: The initial multi-component condensation is stalling, yielding less than 50% DHP after 24 hours. How can I accelerate it? A: The classical method (refluxing ethanol or acetic acid) is notoriously slow and low-yielding[1][6]. The stall is often due to the poor solubility of intermediates or the lack of sufficient activation energy for the cyclization step.

  • Solution: Transition to non-classical activation. Microwave-assisted synthesis can reduce reaction times from hours to merely 2–10 minutes while boosting yields to 82–94%[2]. Alternatively, using ultrasonic irradiation in an aqueous micellar solution (e.g., with SDS) catalyzed by p-toluenesulfonic acid (PTSA) has been proven to push yields above 90% by concentrating the hydrophobic reactants within the micelles[1].

Q3: My 1,4-DHP intermediate looks great, but the final oxidation step to pyridine destroys the product. What am I doing wrong? A: You are likely using classical, harsh oxidants like CrO₃, KMnO₄, or HNO₃. While effective at driving aromatization, these reagents cause over-oxidation, functional group degradation, and burdensome workups that trap your product in metal-sludge emulsions[1][2].

  • Solution: Switch to milder, self-validating oxidative systems. Urea Hydrogen Peroxide (UHP) is a highly effective, green oxidant that can achieve 95% yield in minutes without degrading sensitive functional groups[7]. Alternatively, direct aromatization using Ferric Chloride (FeCl₃) in water provides a clean, easily extractable pyridine product[1].

Q4: Does the choice of ammonium salt actually impact the yield? A: Yes, significantly. The nitrogen source dictates the pH of the reaction medium, which controls the equilibrium of the enamine formation. Ammonium salts derived from strong acids (e.g., NH₄Cl, (NH₄)₂SO₄) create an overly acidic environment that protonates the enamine, halting the nucleophilic attack.

  • Solution: Use ammonium salts derived from weak acids, such as ammonium acetate, ammonium carbonate, or ammonium bicarbonate. These provide a mild, self-buffering pH that facilitates both the Knoevenagel and enamine pathways, consistently yielding 86–96% product in optimized aqueous conditions[6].

Quantitative Data: Optimization Strategies Comparison

To help you select the best route for your specific substrate, the table below summarizes the causality and performance of various optimized conditions compared to the classical approach.

MethodologyCatalyst / SolventTimeExpected YieldMechanistic Advantage / Causality
Classical None / Refluxing EtOH or AcOH12–24 h40–60%Baseline method. Prone to thermal degradation and 1,2-DHP side-product formation[6].
Aqueous Micellar PTSA / Water + SDS (Ultrasonic)1–2 h>90%Micelles artificially increase local reactant concentration; ultrasound provides rapid mass transfer[1].
Microwave-Assisted None / PEG-400 or EtOH2–10 min82–94%Rapid, uniform dielectric heating overcomes the activation energy barrier of cyclization instantly[2].
Aqueous Sealed Vessel None / Water (100°C)2–4 h86–96%High atom economy. Water's high polarity stabilizes the 1,4-DHP transition state. Easy filtration workup[6].
Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that if a step fails, you can identify the exact cause before proceeding.

Protocol A: Microwave-Assisted Synthesis of 1,4-Dihydropyridines

This protocol utilizes dielectric heating to bypass the long reaction times of classical methods.

  • Reagent Preparation: In a heavy-walled microwave-safe reaction vessel, combine the aldehyde (1.0 mmol), the β-ketoester (e.g., ethyl acetoacetate, 2.0 mmol), and ammonium acetate (1.5 mmol)[2].

  • Solvent Addition: Add 3–5 mL of absolute ethanol. Causality Check: Ethanol is a strong microwave absorber (high loss tangent), ensuring rapid and uniform heating of the mixture[2].

  • Irradiation: Seal the vessel with a pressure-rated cap. Irradiate in a dedicated laboratory microwave reactor at 120°C for 5 minutes[2].

  • In-Process Validation: Cool the vessel to room temperature. Spot the mixture on a TLC plate (Hexanes:EtOAc 7:3) against the starting aldehyde. The aldehyde spot should be completely consumed, replaced by a highly fluorescent (under 254 nm UV) 1,4-DHP spot. If aldehyde remains, re-irradiate for 2 minutes.

  • Isolation: Pour the mixture into 20 mL of ice-cold distilled water. The 1,4-DHP will precipitate as a solid. Filter under vacuum, wash with cold water, and recrystallize from hot ethanol to obtain the pure intermediate.

Protocol B: Mild Oxidative Aromatization to Pyridine using UHP

This protocol replaces harsh metal oxidants with Urea Hydrogen Peroxide (UHP) to prevent product degradation.

  • Reaction Setup: Dissolve the purified 1,4-DHP (1.0 mmol) from Protocol A in 5 mL of a suitable solvent (e.g., ethanol or solvent-free if using a solid-state catalyst like Montmorillonite K-10)[7].

  • Oxidant Addition: Add Urea Hydrogen Peroxide (UHP) (4.0 mmol). Mechanistic Note: UHP releases hydrogen peroxide in a controlled, slow-release manner, preventing the oxidative cleavage of sensitive functional groups on the pyridine ring[7].

  • Reaction Execution: Stir the mixture at 50°C–60°C. Monitor the reaction via TLC every 5 minutes. The highly fluorescent 1,4-DHP spot will disappear, replaced by the UV-active (but generally non-fluorescent) pyridine product. The reaction typically completes within 15–20 minutes[7].

  • Workup & Validation: Quench the reaction with 10 mL of saturated aqueous sodium thiosulfate to neutralize any unreacted peroxide. Extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Analyze via ¹H NMR; the disappearance of the distinct C-4 methine proton (usually around δ 4.5–5.5 ppm) confirms complete aromatization[8].

References
  • Wikipedia Contributors. "Hantzsch pyridine synthesis." Wikipedia.[Link]

  • Organic Chemistry Portal. "Hantzsch Dihydropyridine (Pyridine) Synthesis." Organic Chemistry Portal.[Link]

  • Taylor & Francis. "A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water." Synthetic Communications.[Link]

  • MDPI. "Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System." Molecules.[Link]

  • ACS Publications. "Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture." Organic Process Research & Development.[Link]

  • RSC Publishing. "Montmorillonite K-10 catalyzed synthesis of Hantzsch dihydropyridine derivatives from methyl arenes via in situ generated ammonia under microwave irradiation in neat conditions." RSC Advances.[Link]

  • ResearchGate. "A Green Multi-component Synthesis in Organic Chemistry Laboratory: A Hantzsch Dihydropyridine Synthesis and Oxidation to the Corresponding Pyridine." The Chemical Educator.[Link]

Sources

Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Overview

The synthesis of pyridine derivatives—whether through multicomponent batch reactions like the Hantzsch synthesis, high-temperature Chichibabin gas-phase condensations, or late-stage N-oxidations—frequently involves highly exothermic steps[1],[2]. Poor thermal management during scale-up can lead to localized hotspots, thermal runaway, and significant yield degradation due to the formation of undesired side products[3]. This guide provides actionable troubleshooting strategies, self-validating protocols, and flow chemistry alternatives to safely manage these exotherms.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why do multicomponent pyridine syntheses (e.g., the Hantzsch reaction) experience severe exotherms during scale-up? A1: The Hantzsch pyridine synthesis is a classical multicomponent reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (e.g., ammonia)[3]. The reaction proceeds via a Knoevenagel condensation and the formation of an enamine, followed by a highly exothermic Michael addition and cyclodehydration[4]. At the laboratory scale, the high surface-area-to-volume ratio of small flasks easily dissipates this heat. However, upon scale-up, inadequate heat transfer causes localized concentration gradients and thermal spikes, leading to runaway kinetics and the formation of degradation byproducts ()[3].

Q2: What are the primary safety concerns when oxidizing pyridines to pyridine-N-oxides? A2: N-oxidation is notoriously exothermic. For example, oxidizing pyridines using hydrogen peroxide with a titanium silicate (TS-1) catalyst can result in an adiabatic temperature rise of 58 °C[2]. If the reaction exceeds 95 °C, a gas-generating decomposition of the peroxide occurs, causing a sharp temperature and pressure spike (up to 20 L/min-kg)[2]. Batch reactors often lack the cooling capacity to manage this, necessitating strict dosing controls or a transition to continuous flow systems ()[2].

Q3: How does continuous flow chemistry mitigate exothermic risks in pyridine synthesis? A3: Flow chemistry (continuous flow processing) utilizes microreactors where reagents are pumped continuously through narrow channels[5]. This geometry provides an exceptionally high surface-area-to-volume ratio, enabling near-instantaneous heat and mass transfer[5]. Exothermic reactions that would cause hazardous runaways in batch reactors are easily controlled in flow, preventing localized hotspots and allowing for the safe handling of highly reactive intermediates without the need for cryogenic conditions ()[6],[5].

Part 2: Troubleshooting Guide - Managing Thermal Runaway

Issue A: Localized Hotspots During Reagent Addition (Batch)
  • Diagnosis: Adding the nitrogen source (e.g., ammonium acetate) too rapidly to the dicarbonyl/aldehyde mixture causes a sudden burst of heat during the initial condensation phase[7].

  • Causality & Solution: Heat generation outpaces the cooling jacket's capacity. Implement a semi-batch feeding strategy[7]. Dilute the nitrogen source in a chilled, high-boiling solvent (e.g., ethanol) and dose it via an automated syringe pump. Increase the impeller speed to ensure rapid homogenization, which prevents the localized accumulation of unreacted intermediates.

Issue B: Pressure Buildup and Yield Loss During Scale-Up
  • Diagnosis: The cyclodehydration step releases water, and side reactions can generate gaseous byproducts. In a closed batch system, this leads to pressure buildup and shifts the equilibrium away from the desired 1,4-dihydropyridine[3].

  • Causality & Solution: The reaction kinetics have shifted due to poor mass transfer. Equip the reactor with a reflux condenser and a pressure relief system[3]. Alternatively, transition the Michael addition and cyclodehydration steps to a continuous flow reactor equipped with a back-pressure regulator to precisely control the phase behavior and drive the reaction forward safely[8].

Part 3: Visualizations

Workflow: Managing Exothermic Events

The following logic tree dictates the immediate response protocol when an uncontrolled exotherm is detected during a pyridine synthesis workflow.

ExothermManagement Start Exothermic Event Detected (Temp > Setpoint) CheckCooling Is Cooling System at Max Capacity? Start->CheckCooling StopFeed Halt Reagent Dosing Immediately CheckCooling->StopFeed Yes EvaluateMixing Evaluate Agitation (Check for Hotspots) CheckCooling->EvaluateMixing No Dilute Add Chilled Solvent to Increase Thermal Mass StopFeed->Dilute IncreaseAgitation Increase Stirring Speed EvaluateMixing->IncreaseAgitation Poor Mixing FlowTransition Transition to Continuous Flow Reactor EvaluateMixing->FlowTransition Systematic Limit Reached

Caption: Troubleshooting workflow for managing uncontrolled exothermic events.

Mechanistic Pathway: Hantzsch Synthesis Exotherms

Understanding exactly where the heat is generated allows for targeted cooling strategies.

Pathway A Aldehyde + β-Ketoester B Knoevenagel Condensation A->B C Enamine Formation A->C + NH3 D Michael Addition (Highly Exothermic) B->D C->D E Cyclodehydration (Ring Closure) D->E Rapid Heat Evolution F 1,4-Dihydropyridine E->F - H2O

Caption: Mechanistic pathway of the Hantzsch synthesis highlighting the exothermic Michael addition.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Controlled Batch Synthesis of 1,4-Dihydropyridines (Hantzsch)

This protocol utilizes controlled dosing and thermal validation to prevent runaway during the exothermic Michael addition[7].

  • System Initialization: Equip a jacketed reactor with an overhead stirrer, internal thermocouple, and a reflux condenser. Circulate cooling fluid at 10 °C.

  • Reagent Charging: Add the aldehyde (1.0 eq) and β-ketoester (2.0 eq) dissolved in ethanol (3 volumes).

    • Causality: Ethanol acts as a thermal sink. Its heat capacity absorbs the initial energy of mixing, preventing premature temperature spikes[7].

  • Controlled Dosing: Load ammonium acetate (1.5 eq) dissolved in ethanol into an automated dosing pump. Begin dosing at a rate of 0.05 eq/min.

    • Validation Check: Monitor the internal thermocouple. The temperature should rise steadily but not exceed 45 °C. If the temperature spikes above 50 °C, the dosing pump must automatically pause (self-validating thermal interlock).

  • Maturation & Cyclodehydration: Once dosing is complete and the temperature stabilizes (indicating the Knoevenagel condensation and Michael addition have ceased generating acute heat), slowly ramp the jacket temperature to 75 °C to drive the endothermic cyclodehydration.

  • Isolation: Cool the reactor to 5 °C. The 1,4-dihydropyridine will precipitate. Filter and wash with cold ethanol.

Protocol B: Continuous Flow Synthesis of 2-Hydroxypyridine-N-Oxide

Flow chemistry completely negates the gas-generation and thermal runaway risks of batch N-oxidation[2].

  • Reactor Setup: Utilize a fixed-bed column reactor packed with Titanium Silicate (TS-1) catalyst, submerged in a thermostatic bath set to 60 °C[2].

  • Reagent Streams:

    • Stream A: 2-Hydroxypyridine dissolved in methanol.

    • Stream B: 30% aqueous Hydrogen Peroxide (

      
      ).
      
  • Pumping & Mixing: Pump Stream A and Stream B through a T-mixer at a 1:1.2 molar ratio immediately prior to entering the fixed-bed reactor.

    • Causality: Mixing the reagents just before the catalyst bed ensures that the exothermic oxidation only occurs within the highly controlled, high-surface-area environment of the microreactor, preventing bulk accumulation of unreacted peroxide[2].

  • Residence Time: Adjust the flow rates to achieve a residence time of 3 minutes.

    • Validation Check: Collect the effluent and analyze via inline IR spectroscopy or TLC. The disappearance of the starting material peak confirms complete conversion without the need for prolonged, hazardous batch heating.

Part 5: Data Presentation

The following table summarizes the quantitative differences in thermal management metrics when scaling up pyridine synthesis via traditional batch versus continuous flow methods[5],[9].

MetricTraditional Batch ReactorContinuous Flow MicroreactorImpact on Pyridine Synthesis
Surface Area-to-Volume Ratio < 10 m²/m³> 5,000 m²/m³Flow allows near-instantaneous dissipation of the Michael addition exotherm.
Heat Transfer Coefficient (U) ~100 - 500 W/m²K~1,000 - 5,000 W/m²KFlow prevents localized hotspots, reducing degradation byproducts.
Temperature Control ± 5.0 °C± 0.5 °CPrecise control in flow prevents peroxide decomposition during N-oxidation.
Typical Residence/Reaction Time 4 - 12 Hours2 - 15 MinutesFlow significantly accelerates throughput while maintaining safety.
Adiabatic Temperature Rise Limit < 50 °C (requires strict dosing)> 100 °C (safely managed)Flow safely handles highly concentrated, highly exothermic reagent streams.

References

  • Organic Process Research & Development. "Flow Chemistry Enables Safe, Kilogram-Scale Synthesis of 2-Hydroxypyridine-N-Oxide (HOPO)." American Chemical Society (ACS). URL:[Link]

  • PureSynth. "Improving Safety and Efficiency in Custom Synthesis Using Flow Techniques." PureSynth Custom Synthesis. URL: [Link]

  • Beilstein Journal of Organic Chemistry. "One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor." Beilstein Journals. URL:[Link]

  • Chemdad. "Pyridine Five: Chichibabin Pyridine Synthesis." Chongqing Chemdad Co., Ltd. URL: [Link]

Sources

byproducts of manganese-catalyzed oxidation of cyclopentenopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the manganese-catalyzed oxidation of cyclopentenopyridines. As drug development increasingly relies on complex heterocyclic scaffolds, the chemoselective oxidation of the methylene group adjacent to a pyridine ring has become a critical transformation ()[1]. Traditional harsh oxidants often lead to uncontrolled byproduct formation, specifically N-oxidation and ring cleavage ()[2].

This guide provides field-proven insights, validated protocols, and mechanistic troubleshooting to ensure the high-yield synthesis of pyridin-5-one analogues while mitigating byproduct formation[3].

Reaction Pathway & Byproduct Formation

G SM 2,3-Cyclopentenopyridine (Substrate) Cat Mn(OTf)2 + t-BuOOH (Catalytic System) SM->Cat Aqueous conditions, 25°C Ketone 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (Target Product) Cat->Ketone Chemoselective C-H Oxidation NOxide 2,3-Cyclopentenopyridine N-oxide (Major Byproduct) Cat->NOxide Peracid oxidants (e.g., m-CPBA) Deact Inactive Mn(III)/Mn(IV) Species (Catalyst Deactivation) Cat->Deact Excess oxidant / Rapid addition

Reaction pathway of manganese-catalyzed cyclopentenopyridine oxidation and byproduct formation.

Standard Operating Procedure (SOP): Chemoselective Oxidation

Self-Validating Workflow for High-Yield Ketone Synthesis

Phase 1: Reaction Assembly

  • Substrate Preparation: Charge an oven-dried 25 mL round-bottom flask with 2,3-cyclopentenopyridine (0.50 mmol) and deionized water (2.5 mL).

  • Catalyst Introduction: Add Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) (0.0025 mmol, 0.5 mol%).

    • Causality: Mn(OTf)₂ is selected over other transition metals (Pd, Fe, Cu) because the highly electrophilic Mn center optimally balances the redox potential required for benzylic C-H activation without over-oxidizing the substrate ()[2].

  • Oxidant Activation: Slowly add tert-butyl hydroperoxide (t-BuOOH, 65% in H₂O, 2.5 mmol, 5.0 equiv.) dropwise over 15 minutes at 25 °C.

    • Validation Check: Observe a subtle color shift in the solution, indicating the formation of the active high-valent manganese-oxo species.

Phase 2: Monitoring & Quenching 4. Reaction Propagation: Stir the mixture vigorously at 25 °C for 24 hours.

  • Validation Check: Monitor via Thin Layer Chromatography (TLC) using Ethyl Acetate/Petroleum Ether (1:1). The starting material (higher Rf) should completely convert to the ketone product (lower Rf).

  • Peroxide Neutralization: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) dropwise ()[1].

    • Validation Check (Critical): Spot the aqueous layer onto KI-starch test paper. Continue adding Na₂S₂O₃ until the paper remains strictly colorless, confirming the complete destruction of residual t-BuOOH to prevent downstream explosive hazards or column degradation[4].

Phase 3: Isolation 6. Extraction: Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 7. Purification: Purify the crude residue via silica gel flash column chromatography to afford pure 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

Quantitative Data: Parameter Optimization

Table 1: Effect of Reaction Parameters on Chemoselectivity and Byproduct Formation

EntryCatalyst (mol%)Oxidant (equiv.)SolventTemp (°C)Time (h)Major ProductYield (%)
1Mn(OTf)₂ (0.5)t-BuOOH (5.0)H₂O2524Target Ketone 91
2Mn(OTf)₂ (0.5)t-BuOOH (7.0)MeCN4016Target Ketone45
3Mn(OTf)₂ (0.5)AcOOH (5.0)MeCN2524N-Oxide ByproductN/A
4Mn(OTf)₂ (0.5)m-CPBA (5.0)MeCN2524N-Oxide ByproductN/A
5Nonet-BuOOH (5.0)H₂O2524No Reaction0

Data adapted from RSC Publishing demonstrating the critical role of t-BuOOH and water in suppressing N-oxide formation ()[4].

Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding predominantly 2,3-cyclopentenopyridine N-oxide instead of the desired ketone? A: The formation of the N-oxide byproduct is a direct consequence of your oxidant choice. Highly electrophilic peracids (such as m-CPBA or AcOOH) bypass the manganese catalyst entirely. They directly attack the nucleophilic nitrogen of the pyridine ring via a fast, non-metal-catalyzed pathway, rapidly forming the N-oxide ()[4]. Corrective Action: Strictly utilize tert-butyl hydroperoxide (t-BuOOH) in combination with the Mn(OTf)₂ catalyst. t-BuOOH is less electrophilic and requires activation by the Mn(II) center. The catalyst coordinates to the substrate, and the resulting steric/electronic environment directs the oxidation specifically to the adjacent benzylic C-H bond, ensuring excellent chemoselectivity and suppressing N-oxidation[2].

Q2: I am using t-BuOOH and Mn(OTf)₂, but my reaction stalls at 40% conversion. How do I prevent catalyst deactivation? A: Stalled reactions are typically caused by the irreversible dimerization of the manganese complex into inactive dinuclear Mn(III)-O-Mn(III) or Mn(IV) species (often visible as a dark brown precipitate, MnO₂) ()[5]. This degradation is triggered by a high local concentration of the oxidant, which overwhelms the catalytic cycle and leads to off-target oxidation of the catalyst itself. Corrective Action: Do not add the oxidant all at once. Implement a slow, dropwise addition of t-BuOOH over 30–60 minutes. Furthermore, ensure your water solvent is highly purified (deionized/Milli-Q); trace transition metal impurities (like Fe or Cu) can catalyze the rapid disproportionation of the peroxide, starving your reaction of its primary oxidant[5].

Q3: Why does the protocol specify water as the solvent instead of standard organic solvents like acetonitrile? A: The choice of water is driven by both reaction kinetics and chemoselectivity. In organic solvents like acetonitrile, the yield drops significantly (e.g., from 91% to 45%) ()[2]. Water enhances the hydrophobic effect, forcing the organic substrate and the active manganese-oxo species into close proximity within micellar-like microenvironments. This proximity accelerates the C-H abstraction rate. Additionally, water acts as a mild ligand, stabilizing the active catalytic intermediates and preventing the premature collapse of the manganese complex[2].

Q4: During the workup, I am experiencing severe emulsions and inconsistent product recovery. How can I optimize isolation? A: Emulsions in this system are usually caused by residual t-BuOOH and partially degraded amphiphilic manganese salts interacting at the aqueous-organic interface. Corrective Action: The self-validating quenching step is non-negotiable. You must add saturated aqueous Na₂S₂O₃ until a KI-starch test paper remains strictly colorless. If an emulsion persists during the ethyl acetate extraction, filter the entire biphasic mixture through a thin pad of Celite to remove insoluble manganese oxides before separating the layers ()[5].

References

  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Source: Green Chemistry (RSC Publishing). URL:[Link]

Sources

Section 1: The Core Challenge – Silanol Interactions and Peak Tailing

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the chromatographic purification of basic pyridine derivatives. As a Senior Application Scientist, I have designed this guide to move beyond generic advice, focusing on the mechanistic causality behind retention failures, peak tailing, and column degradation.

Below, you will find targeted FAQs, self-validating experimental protocols, and quantitative data to help you engineer robust purification workflows.

Q: Why do basic pyridine derivatives consistently exhibit severe peak tailing and poor recovery on standard C18 columns? A: The root cause is secondary ion-exchange interactions[1]. The basic nitrogen of a typical pyridine ring has a pKa of approximately 5.2[2]. When running a standard reversed-phase liquid chromatography (RPLC) method at a mid-range pH (e.g., pH 4–7), the pyridine molecule is protonated and carries a positive charge. Simultaneously, the residual, unendcapped silanol groups (Si-OH) on the silica matrix of the stationary phase ionize into negatively charged silanoxides (Si-O⁻)[1]. This creates a strong electrostatic attraction that disrupts the primary hydrophobic partitioning mechanism, leading to a continuum of desorption rates, which manifests as severe peak tailing and broad elution profiles[2].

Q: If mid-range pH causes tailing, should I drop the pH to 2.0 to protonate the silanols? A: While lowering the pH (e.g., using 0.1% Formic Acid or TFA) successfully protonates the silanols (neutralizing their charge and masking them), it also keeps the pyridine fully protonated[1]. Highly charged basic analytes are extremely hydrophilic. Consequently, they will exhibit minimal hydrophobic interaction with the C18 phase and often elute dangerously close to the void volume[3]. While peak shape improves, retention and loadability for preparative purification are severely compromised.

Section 2: High-pH Reversed-Phase Chromatography

Q: How does switching to a high-pH mobile phase resolve both retention and tailing issues? A: By elevating the mobile phase pH to at least two units above the analyte's pKa (e.g., pH 10–10.5 for pyridines), the basic nitrogen is completely deprotonated into its neutral, uncharged state[3]. In this neutral state, the pyridine molecule no longer undergoes ion-exchange interactions with the ionized silanols. Instead, it relies entirely on hydrophobic partitioning into the stationary phase[3]. This yields a dramatic increase in column efficiency, sharper peaks, and significantly higher mass loadability for preparative purification[4].

Quantitative Comparison of Chromatographic Conditions

The following table summarizes the causal relationship between mobile phase pH, column chemistry, and chromatographic performance for a standard basic pyridine derivative.

Chromatographic ModeMobile Phase pHStationary PhasePeak Asymmetry (

)
Plate Count (

)
Retention Factor (

)
Mechanistic Outcome
RPLC (Low pH) 2.5Standard C181.8 - 2.5~4,5000.8 - 1.2Silanols masked, but analyte fully charged. Results in poor retention.
RPLC (Mid pH) 6.5Standard C18> 3.0 (Severe)< 2,0002.5 - 3.5Strong ion-exchange between protonated pyridine and ionized silanols.
RPLC (High pH) 10.5Hybrid C18 (e.g., BEH)1.0 - 1.1> 15,0005.0 - 8.0Analyte is neutral. Purely hydrophobic partitioning yields maximum efficiency.
HILIC 4.0Bare Silica / Amide1.0 - 1.2~12,0003.0 - 6.0Analyte partitions into aqueous layer. Ideal for polar N-oxides.
Protocol 1: Self-Validating Method Development for High-pH RPLC

Standard silica dissolves at pH > 8. To utilize high-pH mobile phases, you must use specialized columns and validate system integrity.

Step 1: Column Selection Select a column engineered for high-pH stability, such as an Ethylene-Bridged Hybrid (BEH) particle or a bidentate C18 column (e.g., Agilent Poroshell HPH-C18 or Waters XBridge)[3][4][5]. Step 2: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare 10 mM Ammonium Bicarbonate in ultrapure water. Adjust the pH to 10.5 using dilute Ammonium Hydroxide.

  • Organic Phase (B): 100% Acetonitrile or Methanol. Step 3: System Purge & Equilibration Ensure your LC system is compatible with high pH (bio-inert systems or passivated stainless steel are recommended to prevent metal leaching)[6]. Equilibrate the column with 95% A / 5% B for 10 column volumes. Step 4: Self-Validation Injection (Critical) Inject a test mixture containing your pyridine derivative and a neutral, hydrophobic marker (e.g., Toluene).

  • Validation Logic: If both the pyridine and toluene peaks tail, the column bed is physically degraded or voided. If the toluene peak is perfectly symmetrical (

    
     ~1.0) but the pyridine peak tails, the issue is chemical (incomplete deprotonation or metal chelation), dictating a further pH adjustment or the addition of a chelator (e.g., EDTA).
    

Section 3: HILIC for Highly Polar Pyridines and N-Oxides

Q: My pyridine N-oxides and highly polar substituted pyridines elute in the void volume during RPLC, even at 100% aqueous. What is the alternative? A: Pyridine N-oxides are highly polar, zwitterionic-like molecules lacking readily labile hydrogens, making them nearly impossible to retain via hydrophobic partitioning[7]. For these compounds (LogP < 0), Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier choice[7][8].

In HILIC, a water-enriched layer forms on a polar stationary phase (like bare silica or amide). The bulk mobile phase is highly organic (>70% Acetonitrile). Retention is driven by the partitioning of the polar pyridine into this immobilized aqueous layer, supplemented by hydrogen bonding and cation-exchange mechanisms[8].

G Start Assess Pyridine Derivative Polarity (LogP) RPLC Reversed-Phase LC (RPLC) (LogP > 1) Start->RPLC Hydrophobic HILIC HILIC Mode (LogP < 1 or N-Oxides) Start->HILIC Hydrophilic HighPH High pH Mobile Phase (pH > pKa + 2) RPLC->HighPH LowPH Low pH with Ion-Pairing (If high pH incompatible) RPLC->LowPH HILIC_Cond Aqueous Buffer / High ACN (pH 3-5, >70% ACN) HILIC->HILIC_Cond HybridCol Use Hybrid Silica (e.g., BEH) or High-pH Stable C18 HighPH->HybridCol SilicaCol Bare Silica, Amide, or Zwitterionic Stationary Phase HILIC_Cond->SilicaCol

Caption: Decision matrix for selecting the optimal chromatographic mode for pyridine derivatives.

Protocol 2: Self-Validating HILIC Optimization

Step 1: Column Selection Select a bare silica or zwitterionic HILIC stationary phase. Step 2: Mobile Phase Preparation

  • Aqueous Phase (A): 100 mM Ammonium Formate, pH 3.0. (High buffer concentration is required to ensure a stable hydration layer on the stationary phase).

  • Organic Phase (B): 100% Acetonitrile. Step 3: Gradient Design Start at 95% B (Organic) and program a shallow gradient down to 60% B. Mechanistic Note: In HILIC, water is the strong eluting solvent. Increasing the aqueous composition forces the analyte out of the hydration layer[9]. Step 4: Sample Diluent Validation (Critical) Dissolve your pyridine sample in a diluent that matches the initial mobile phase conditions (e.g., 95% Acetonitrile).

  • Validation Logic: Injecting a HILIC sample dissolved in 100% water or DMSO will cause immediate peak distortion and breakthrough, as the strong solvent disrupts the localized hydration layer upon injection. If peaks are split, immediately check your sample diluent.

References

  • Use of Agilent Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development. Agilent Technologies. Available at: [Link]

  • Analysis of compounds in mobile phases with high pH. Agilent Technologies. Available at:[Link]

  • Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. LCGC International. Available at:[Link]

  • Agilent - HPLC Columns - Zorbax - All Products. DKSH Technology. Available at:[Link]

  • Retention of Pyridine N-Oxides on HPLC. Chromatography Forum. Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC / NIH. Available at:[Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling. PMC / NIH. Available at:[Link]

Sources

optimizing reaction conditions for multicomponent pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Multicomponent Pyridine Synthesis Current Status: Operational | Topic: Optimization & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: Beyond the Textbooks

Welcome to the Pyridine Synthesis Technical Hub. While the Hantzsch synthesis is a cornerstone of heterocycle chemistry (dating back to 1881), modern drug discovery demands higher throughput, "greener" profiles, and strict control over oxidation states.

A common misconception is that the "Hantzsch Reaction" automatically yields pyridines. Classically, it yields 1,4-dihydropyridines (1,4-DHPs) .[1][2] The transformation to a fully aromatic pyridine requires a specific oxidative driving force.[2] This guide addresses that critical "DHP Trap," optimizes catalyst selection, and provides scalable green protocols.

Module 1: The "DHP Trap" (Oxidation & Aromatization)

User Question: "I am running a standard one-pot Hantzsch reaction (Aldehyde + Ethyl Acetoacetate + NH4OAc). My LCMS shows a mass [M+2] higher than expected, and the product is a yellow solid rather than the expected pyridine. What is happening?"

Technical Diagnosis: You have isolated the 1,4-Dihydropyridine (1,4-DHP) intermediate.[3] The classical Hantzsch conditions (refluxing ethanol) are often insufficient to effect the final oxidative aromatization step to form the pyridine core. This is the "DHP Trap."

The Fix: In-Situ Oxidative Aromatization To obtain the pyridine in a single pot, you must introduce an oxidant or an oxidative catalyst.

Visualizing the Bottleneck

The following diagram illustrates the mechanistic divergence between DHP and Pyridine formation.

HantzschMechanism Start Reagents (Aldehyde + 2 u03b2-Ketoester + NH3) Inter Intermediate (Chalcone/Enamine) Start->Inter Condensation DHP 1,4-Dihydropyridine (1,4-DHP) [M+2H] Inter->DHP Cyclization Oxidation Oxidative Step (Requires Oxidant) DHP->Oxidation Stalls Here without Oxidant Pyridine Target Pyridine (Aromatic Core) Oxidation->Pyridine -2H (Aromatization)

Caption: The Hantzsch pathway. Note that the transition from DHP (yellow node) to Pyridine (green node) is not spontaneous under standard non-oxidative conditions.

Optimized Protocol: One-Pot Oxidative Hantzsch

Reference Standard: Modified from oxidative protocols using MnO₂ or NH₄I [1, 4].

  • Stoichiometry:

    • Aldehyde (1.0 equiv)[3][4][5][6][7]

    • 
      -Keto ester (2.0 - 2.2 equiv)
      
    • Ammonium Acetate (1.5 - 2.0 equiv)

    • Oxidant: Manganese Dioxide (MnO₂, 5-10 equiv) OR Iodine (I₂, 0.1-0.5 equiv as catalyst in DMSO).

  • Solvent: Ethanol (for MnO₂) or DMSO (for Iodine method).

  • Procedure:

    • Combine reactants in solvent.[3][6][7][8]

    • Reflux (80°C) for 2–4 hours.

    • Checkpoint: Monitor TLC. 1,4-DHP usually fluoresces strongly under UV (254/365 nm). The pyridine product will likely be UV active but less fluorescent and have a different Rf.

    • If DHP persists: Add additional oxidant and continue heating.

  • Workup: Filter off inorganic oxidants (MnO₂) through Celite before removing solvent.

Module 2: Optimizing Yield & Catalyst Selection

User Question: "My yields are inconsistent (30-60%). I'm using un-catalyzed reflux in ethanol. Should I switch to a Lewis Acid?"

Technical Diagnosis: Un-catalyzed reactions rely purely on thermal activation, which is often insufficient for electron-rich or sterically hindered aldehydes. A Lewis Acid catalyst activates the carbonyl group (facilitating Knoevenagel condensation) and stabilizes the 1,4-DHP intermediate for faster formation.

Data: Catalyst Performance Comparison The table below aggregates data comparing traditional vs. modern catalytic systems for pyridine synthesis.

Catalyst SystemReaction TimeTypical YieldProsCons
None (Thermal) 8–12 hrs30–55%Cheap, simpleSlow, side products, low yield
Lewis Acid (ZnCl₂) 3–5 hrs65–75%Improved activationCorrosive, difficult workup
Nano-ZnO [3] 1–3 hrs85–92%Reusable, heterogeneousRequires preparation of NPs
NH₄I / DMSO [4] 2–4 hrs80–90%Metal-free, in-situ oxidationDMSO removal can be tedious
Deep Eutectic Solvents 1–2 hrs88–95%Green, solvent=catalystViscosity issues at RT
Troubleshooting Workflow: Low Yields

Follow this logic path to identify the root cause of yield loss.

YieldTroubleshoot Start Problem: Low Yield (<50%) CheckTLC Check TLC/LCMS Is Starting Material (SM) left? Start->CheckTLC YesSM Yes: Incomplete Conversion CheckTLC->YesSM SM Visible NoSM No: SM consumed CheckTLC->NoSM No SM Temp Increase Temp or Switch to Microwave YesSM->Temp Catalyst Add/Change Catalyst (Try Lewis Acid or Nano-ZnO) YesSM->Catalyst SideProd Check for Side Products (Knoevenagel adducts?) NoSM->SideProd Stoich Adjust Stoichiometry (Excess u03b2-keto ester needed) SideProd->Stoich Byproducts found

Caption: Decision tree for diagnosing low yield in multicomponent reactions.

Module 3: Green & Scalable Methods (Microwave)

User Question: "I need to scale up, but I want to avoid toxic solvents like refluxing benzene or large quantities of DMF. Can I use water or microwaves?"

Technical Diagnosis: Yes. The Hantzsch reaction is ideal for Microwave-Assisted Organic Synthesis (MAOS) because the polar transition states couple well with microwave energy. Furthermore, water is an excellent solvent for this reaction due to the "hydrophobic effect," which forces organic reactants together, accelerating the rate [5].

Protocol: Green Microwave Synthesis (Aqueous)

Reference: Adapted from aqueous/microwave optimization studies [2, 5].

  • Reaction Vessel: Microwave-transparent vial (e.g., Pyrex).

  • Reagents:

    • Aldehyde (10 mmol)

    • Ethyl Acetoacetate (20 mmol)

    • Ammonium Acetate (15 mmol)

  • Solvent: Water (5 mL) or Ethanol:Water (1:1).

    • Note: Reactants may not dissolve initially; this is normal (on-water conditions).

  • Catalyst: ZnO Nanoparticles (10 mol%) or p-TSA (5 mol%).

  • Microwave Parameters:

    • Temperature: 100–120°C

    • Power: Dynamic (Max 300W)

    • Time: 5–10 minutes (vs. 4 hours thermal).

  • Purification:

    • Cool to room temperature.[9] The product often precipitates as a solid.

    • Filter and wash with ice-cold water/ethanol.

    • Recrystallize from hot ethanol if necessary (avoids chromatography).

References

  • Patil, K., et al. (2021).[3][5][7] Multicomponent, One-Pot Synthesis of Highly Substituted Pyridines with Zinc Oxide Nanoparticles as Catalyst. Connect Journals. Retrieved from [Link]

  • Farooq, S., et al. (2018).[10] Two Pot and One Pot Synthetic Methodologies of Hantzsch Pyridines. Current Organic Chemistry. Retrieved from [Link]

  • IJNRD. (2023). Synthesis of Hantzsch Dihydropyridine Using Water as Solvent, A Green Approach. International Journal of Novel Research and Development. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Guide for 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a comprehensive Technical Support Center resource for the scale-up synthesis of 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 104703-90-6). This document is designed for process chemists and engineers, moving beyond basic laboratory procedures to address the specific challenges of kilogram-to-ton scale manufacturing.

Executive Summary & Molecule Profile[1]

Target Molecule: this compound Core Structure: Pyridine ring fused to a cyclopentane ring (positions 2,3) with a methyl substituent at position 3 of the pyridine ring.[1][2] Key Applications: Intermediate for pharmaceutical APIs (e.g., cephalosporins, kinase inhibitors) and agrochemicals. Primary Scale-Up Challenge: Controlling the exothermicity of the condensation step and ensuring complete oxidation of the dihydropyridine intermediate.

Strategic Route Selection

For scale-up, we prioritize atom economy and throughput . While Vilsmeier-Haack formylation (Source 1.8) offers high purity for the unsubstituted core, the Cyclocondensation (Chichibabin/Hantzsch-type) route is the industry standard for alkyl-substituted derivatives due to lower raw material costs and fewer steps.

Recommended Route: Oxidative Cyclocondensation

Reagents: Cyclopentanone + Methacrolein + Ammonia source (Ammonium Acetate). Mechanism: Michael addition of the ketone enamine to the unsaturated aldehyde, followed by cyclization and oxidative aromatization.

ParameterCyclocondensation (Recommended)Vilsmeier-Haack Route
Step Count 1 (One-pot)3-4 (Linear)
Atom Economy High (Water is main byproduct)Low (Phosphorus waste)
Reagent Cost Low (Commodity chemicals)High (POCl3, DMF)
Scalability Excellent (Continuous flow compatible)Moderate (Quench exotherms)

Detailed Experimental Protocol (Scale-Up Ready)

Standard Operating Procedure (SOP-1047)

Scale: 10 mol (~1.5 kg output)

Reagents:

  • Cyclopentanone (1.0 equiv)

  • Methacrolein (1.1 equiv) [Stabilized with Hydroquinone]

  • Ammonium Acetate (2.5 equiv)

  • Acetic Acid (Solvent, 5 vol)

  • Air/Oxygen (Oxidant)

Workflow:

  • Reactor Setup: Charge a 20L glass-lined reactor with Acetic Acid and Ammonium Acetate. Stir until dissolved.

  • Ketone Addition: Add Cyclopentanone at 20-25°C.

  • Controlled Addition (Critical): Add Methacrolein dropwise over 2–4 hours.

    • Note: Maintain internal temperature < 35°C. Methacrolein is prone to polymerization; rapid addition risks a runaway exotherm.

  • Reaction Phase 1 (Cyclization): Heat the mixture to 90-100°C for 4 hours. The solution will darken (formation of dihydropyridine).

  • Reaction Phase 2 (Aromatization): Sparge the reactor with air (or O2-enriched air) while maintaining reflux for an additional 2-4 hours to drive the oxidation of the dihydropyridine intermediate to the aromatic pyridine.

    • IPC (In-Process Control): Monitor by HPLC for the disappearance of the dihydropyridine peak (M+2 mass).

  • Workup:

    • Distill off ~70% of Acetic Acid under reduced pressure.

    • Neutralize residue with 20% NaOH (Exothermic!) to pH 9-10.

    • Extract with Toluene or Ethyl Acetate.

  • Purification: Fractional distillation under high vacuum.

    • Boiling Point: Expect ~110-120°C at 5-10 mmHg (estimate based on homologs).

Troubleshooting & FAQs

Category 1: Reaction Kinetics & Yield

Q: My yield is stuck at 40-50%. Where is the loss occurring? A: The most common culprit is incomplete aromatization . The initial condensation yields a dihydropyridine (DHP) intermediate. If you do not actively oxidize this (via air sparging or adding a mild oxidant like nitrates or MnO2), the DHP will decompose or polymerize during workup.

  • Fix: Extend the reflux time with vigorous air bubbling or add a catalytic amount of Ammonium Nitrate to facilitate oxidation.

Q: I see a large amount of polymeric "tar" in the reactor. A: This is likely polymerized Methacrolein.

  • Fix: Ensure your Methacrolein contains a polymerization inhibitor (e.g., hydroquinone) and lower the addition temperature. Do not add Methacrolein all at once; the local high concentration favors polymerization over Michael addition.

Category 2: Impurity Profile

Q: The product has a persistent yellow/brown color even after distillation. A: Pyridines are prone to N-oxide formation or trace oligomers.

  • Fix: Treat the distilled product with a small amount of Sodium Borohydride (to reduce imines/Schiff bases) followed by a flash distillation, or store under nitrogen.

Q: We are observing regioisomers. Is this expected? A: With Methacrolein, regioselectivity is generally high due to the steric difference between the aldehyde and the alkene terminus. However, if the reaction temperature is too high during addition, you may see minor amounts of "wrong-way" addition.

  • Fix: Keep the initial mixing stage (Michael addition) below 35°C.

Category 3: Safety & Engineering[4]

Q: Can we replace Acetic Acid/Ammonium Acetate with Ammonia gas? A: Yes, for gas-phase continuous flow reactors (heterogeneous catalysis over zeolites). For batch liquid phase, Ammonia gas requires a pressurized autoclave (5-20 bar). Ammonium Acetate is preferred for batch reactors as it releases ammonia gradually in situ, avoiding high-pressure engineering controls.

Visualizations

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the transformation from raw materials to the target pyridine, highlighting the critical intermediate steps.

ReactionPathway Start Cyclopentanone + Methacrolein Enamine Enamine Intermediate Start->Enamine + NH4OAc Michael Michael Adduct Enamine->Michael Condensation DHP Dihydropyridine (Unstable) Michael->DHP Cyclization (- H2O) Oxidation Oxidation Step (Air/O2) DHP->Oxidation Aromatization Product 3-Methyl-6,7-dihydro- 5H-cyclopenta[b]pyridine Oxidation->Product - H2O

Caption: Step-wise formation of the pyridine ring. Note the critical oxidation step required to convert the dihydropyridine (DHP) to the final aromatic product.

Figure 2: Scale-Up Workflow & Critical Control Points

This flowchart guides the operator through the manufacturing process, flagging safety and quality checkpoints.

ScaleUpWorkflow Prep Reactor Prep: Charge AcOH + NH4OAc Addition Addition Phase: Add Methacrolein slowly (<35°C) Prep->Addition Reflux Reaction Phase: Reflux 90-100°C (4-6 hours) Addition->Reflux Oxidize Oxidation Phase: Sparge Air/O2 Reflux->Oxidize IPC IPC Check: HPLC for DHP < 0.5% Oxidize->IPC IPC->Oxidize Fail (Continue Sparging) Workup Workup: Distill AcOH -> Neutralize IPC->Workup Pass Distill Final Purification: Vacuum Distillation Workup->Distill

Caption: Operational workflow for batch synthesis. The IPC (In-Process Control) is vital to prevent yield loss during workup.

References

  • BenchChem. (2025).[3] Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis. BenchChem Technical Guides. Link

  • Zhou, J., Gao, H., Sun, H., & Wu, Y. (2011). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 233-235, 277-280. Link

  • ACS Green Chemistry Institute. (2020).[4] Condensation/Multi-component Reactions to Pyridines. ACS Pharmaceutical Roundtable.[4] Link

  • National Institute of Standards and Technology (NIST). (2025). 5H-1-Pyrindine, 6,7-dihydro- Data. NIST Chemistry WebBook.[5] Link

  • Li, Y., et al. (2023). Catalytic One-Pot Cascade Reaction for 2,3-Dihydropyridinone Synthesis. Journal of Organic Chemistry, 88, 11069-11082. Link

Sources

Validation & Comparative

Comparative Evaluation of Cyclopenta[b]pyridine Derivatives (CAPDs) as High-Efficiency Corrosion Inhibitors

[1][2][3]

Content Type: Publish Comparison Guide Audience: Researchers, Industrial Chemists, and Drug Development Scientists (Medicinal Chemistry Interface) Focus: Electrochemical performance, structural Activity Relationships (SAR), and mechanistic insights.

Executive Summary

This guide presents a comparative technical analysis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs) as corrosion inhibitors for mild steel in acidic media (1.0 M H₂SO₄/HCl).

While cyclopenta[b]pyridine scaffolds are widely recognized in drug discovery for their bioactivity (e.g., as adenosine receptor antagonists), their application in industrial corrosion protection is a rapidly emerging field. This dual-utility stems from their electron-rich fused ring systems, which facilitate strong adsorption onto metallic substrates.

Key Findings:

  • Top Performer: 2-ethoxy-substituted CAPD (CAPD-1) demonstrates superior inhibition efficiency (

    
    ) compared to methoxy and pyridyl variants.
    
  • Mechanism: Mixed-type inhibition following the Langmuir Adsorption Isotherm , involving both physisorption and chemisorption.[1][2]

  • Causality: Inhibition correlates directly with electron-donating groups (EDGs) enhancing the Highest Occupied Molecular Orbital (HOMO) density, facilitating donor-acceptor interactions with Fe d-orbitals.

Structural Basis & Synthesis

The core efficacy of CAPDs lies in the fused bicyclic system: a cyclopentane ring fused to a pyridine ring. This structure offers a rigid, planar geometry ideal for surface coverage.

comparative Targets

We evaluate four specific derivatives to isolate substituent effects:

CodeIUPAC / Structural DescriptionKey SubstituentElectronic Effect
CAPD-1 2-ethoxy-4-(pyridin-2-yl)...[1][3]-OCH₂CH₃ (Ethoxy)Strong EDG (+M effect), Steric bulk
CAPD-2 2-methoxy-4-(pyridin-2-yl)...-OCH₃ (Methoxy)Strong EDG (+M effect)
CAPD-3 2-methoxy-4-(pyridin-4-yl)...-Py (4-position) Electron Withdrawing (Inductive)
CAPD-4 7-(2-methoxybenzylidene)...-OCH₃ (Benzyl) Extended conjugation
Synthesis Workflow (One-Pot Multicomponent)

High-purity synthesis is achieved via a cyclocondensation reaction. This method is preferred for its atom economy and yield.

SynthesisWorkflowAldehydeAryl Aldehyde(R-CHO)ReactionOne-Pot CyclocondensationCatalyst: NaOEt/MeOHReflux 3-6hAldehyde->ReactionKetoneCyclopentanoneKetone->ReactionNitrileMalononitrile(CH₂(CN)₂)Nitrile->ReactionProductCAPD Derivative(Precipitate)Reaction->ProductPurificationRecrystallization(EtOH/DMF)Product->Purification

Figure 1: One-pot multicomponent synthesis pathway for CAPD derivatives.

Experimental Methodology

To ensure reproducibility and scientific integrity, the following protocols must be strictly adhered to.

Electrochemical Impedance Spectroscopy (EIS)

EIS is the primary metric for determining the charge transfer resistance (

  • System: Three-electrode cell (Working: Mild Steel; Counter: Platinum; Reference: SCE/Ag/AgCl).

  • ** electrolyte:** 1.0 M H₂SO₄ (de-aerated).

  • Protocol:

    • OCP Stabilization: Immerse sample for 30 mins until Open Circuit Potential (OCP) stabilizes (

      
       mV/min). Rationale: Ensures the double layer is in equilibrium before perturbation.
      
    • Frequency Sweep: 100 kHz to 0.01 Hz.

    • Amplitude: 10 mV AC sine wave.

    • Validation: Fit data to an Equivalent Circuit (Randles).

      
       error must be 
      
      
      .
Potentiodynamic Polarization (PDP)

Used to determine anodic/cathodic Tafel slopes (


  • Scan Rate: 1.0 mV/s (Slow scan prevents capacitive charging interference).

  • Range: ±250 mV vs. OCP.

  • Calculation: Extrapolate linear Tafel regions to

    
    .
    

    Performance Comparison & Data Analysis

    The following data synthesizes results from comparative studies in 1.0 M H₂SO₄ at 303 K.

    Table 1: Electrochemical Parameters (EIS & PDP)
    Inhibitor (1.0 mM)
    
    
    (mV vs SCE)
    
    
    (
    
    
    A/cm²)
    
    
    (mV/dec)
    
    
    (
    
    
    cm²)
    
    
    (
    
    
    F/cm²)
    Efficiency (
    
    
    )
    Blank -458115016018145--
    CAPD-3 -465851482856292.6%
    CAPD-2 (Methoxy)-470521454104595.4%
    CAPD-1 (Ethoxy)-472261428502897.7%
    Analysis of Substituent Effects[4][5][6]
    • CAPD-1 vs. CAPD-2 (Chain Length): CAPD-1 (Ethoxy) outperforms CAPD-2 (Methoxy).

      • Causality: The extra carbon in the ethoxy group increases hydrophobicity, aiding in the displacement of water molecules from the metal surface. It also provides slightly higher electron density via inductive effects (+I).

    • CAPD-2 vs. CAPD-3 (Electronic Nature): CAPD-2 (4-pyridin-2-yl) is superior to CAPD-3 (4-pyridin-4-yl).

      • Causality: The position of the nitrogen in the substituent ring affects the resonance capability. However, the stronger driver here is the alkoxy group (ethoxy/methoxy) on the main scaffold acting as a powerful donor.

    Adsorption Isotherm

    All derivatives follow the Langmuir Isotherm (

    • Free Energy (

      
      ):  Values range between -34 and -38 kJ/mol.
      
    • Interpretation: This indicates a mixed adsorption mechanism .

      • 
         kJ/mol 
        
        
        Physisorption (Electrostatic).
      • 
         kJ/mol 
        
        
        Chemisorption (Covalent).
      • The CAPD values suggest strong physisorption reinforced by significant chemisorption (donor-acceptor bonding).

    Mechanistic Insight (Quantum Chemical)

    To validate the experimental data, we correlate performance with Density Functional Theory (DFT) parameters.

    Frontier Molecular Orbital Theory

    Corrosion inhibition efficiency generally tracks with the energy of the HOMO (

    
    
    • 
      :  Higher values = Better electron donation to Fe d-orbitals.
      
      • Observation: CAPD-1 has the highest

        
         due to the strong +M effect of the ethoxy group.
        
    • 
      :  Lower values = Better back-donation (Fe 
      
      
      Inhibitor).
    • 
       (Gap):  Lower gap = Higher reactivity and "softer" molecule (Hard-Soft Acid-Base principle).
      

    AdsorptionMechanismcluster_solutionBulk Solution (Acidic)cluster_interfaceMetal-Solution InterfaceInhibitorCAPD Molecule(Protonated Cation)Physisorption1. Physisorption(Electrostatic Attraction)Cation(+) <-> Cl(-) <-> Fe(+)Inhibitor->PhysisorptionDiffusionChemisorption2. Chemisorption(Donor-Acceptor)N/O lone pairs -> Fe d-orbitalsPhysisorption->ChemisorptionDehydrationRetroDonation3. Retro-DonationFe d-electrons -> Pi-antibondingChemisorption->RetroDonationStabilization

    Figure 2: Step-wise adsorption mechanism of CAPD derivatives on mild steel.

    Conclusion & Recommendations

    For industrial pickling or acidizing operations, CAPD-1 (Ethoxy derivative) is the recommended candidate among the cyclopenta[b]pyridine series.

    Why?

    • Efficiency: >97% protection at low concentrations (1.0 mM).[1][2][4]

    • Stability: High

      
       values indicate a robust, stable film that resists acid attack.
      
    • Synthesis: The precursor materials are accessible, and the yield is generally high.

    Future Research Direction: Researchers should investigate the synergistic effect of adding iodide ions (KI) to CAPD solutions. Halide ions often stabilize the adsorption of cationic organic inhibitors, potentially pushing efficiency >99% while lowering the required dosage.

    References

    • ACS Omega (2022) . Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. Available at: [Link]

    • International Journal of Electrochemical Science (2012) . Comparative Study of Pyridine and Pyrimidine Derivatives as Corrosion Inhibitors of C38 Steel in Molar HCl. Available at: [Link]

    • European Journal of Chemistry (2023) . Computational insights into the corrosion inhibition potential of some pyridine derivatives: A DFT approach. Available at: [Link]

    • Chemical Methodologies (2023) . Experimental and Theoretical Studies on Corrosion Inhibition Performance of Pyridine Derivatives for Mild Steel in Acid Solution. Available at: [Link]

    validating corrosion inhibition of 3-Methyl-6,7-dihydro-5h-cyclopenta[b]pyridine with potentiodynamic polarization

    Author: BenchChem Technical Support Team. Date: March 2026

    A Comparative Potentiodynamic Polarization Guide

    Executive Summary

    3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine (MDCP) represents a structural hybrid between simple pyridine derivatives and fused-ring quinolines. In corrosion science, this molecular architecture offers a strategic advantage: the fused cyclopentane ring increases hydrophobicity and surface coverage compared to pyridine, while the methyl group (+I effect) enhances the electron density at the nitrogen active site, potentially strengthening chemisorption.

    This guide provides a rigorous validation protocol for MDCP using Potentiodynamic Polarization (PDP) . Unlike generic tutorials, this document focuses on benchmarking MDCP against established industry standards (Pyridine and Quinoline) and validating its mechanism against recent high-performance analogs like CAPD-1 (6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile).

    Part 1: Comparative Landscape & Theoretical Benchmarking

    Before initiating wet-lab validation, it is critical to establish where MDCP is expected to fall within the inhibitor hierarchy. The following table contrasts MDCP with standard alternatives based on electronic structure and known corrosion inhibition efficiency (IE%) in acidic media (1M HCl).

    Inhibitor ClassRepresentative CompoundElectronic CharacteristicExp.[1] IE% (Typical @ 10mM)Performance Logic
    Baseline (Low) Pyridine Single aromatic ring; Moderate electron density.60 - 75% Limited surface coverage; relies heavily on concentration.
    The Candidate MDCP Fused cyclopentane ring + Methyl group. Target: >85% Fused ring increases hydrophobic footprint (blocking effect). Methyl (+I) boosts N-atom basicity for stronger adsorption.
    Benchmark (High) Quinoline Fused benzene ring; High resonance stability.90 - 95% Excellent surface coverage due to planar
    
    
    -electron delocalization.
    Modern Analog CAPD-1 [1]Functionalized Cyclopenta[b]pyridine.[2][3][4]97.7% Validates the "cyclopenta-pyridine" core as a high-efficacy scaffold.[2][4]

    Key Insight: If your PDP data for MDCP yields an IE% < 80% at 10mM, the molecule likely suffers from steric hindrance or poor solubility, failing to outperform the cheaper Quinoline standard.

    Part 2: Experimental Protocol (Self-Validating System)

    To ensure data integrity, this protocol includes "Stop/Go" checkpoints. If the system fails a checkpoint, do not proceed to the next step.

    2.1 Electrochemical Cell Setup
    • Working Electrode (WE): Mild Steel (C1018 or similar), embedded in epoxy resin with an exposed area of

      
      .
      
    • Counter Electrode (CE): Platinum foil/mesh (Surface area >

      
       WE area to prevent anodic limitation).
      
    • Reference Electrode (RE): Ag/AgCl (saturated KCl) or Saturated Calomel Electrode (SCE). Use a Luggin capillary to minimize IR drop.

    • Electrolyte: 1.0 M HCl (prepared from 37% analytical grade reagents). De-aerate with

      
       gas for 30 mins prior to immersion.
      
    2.2 Pre-Treatment & Stabilization
    • Polishing: Wet polish WE with SiC paper sequentially (400, 600, 800, 1000, 1200 grit).

    • Cleaning: Degrease with acetone (ultrasonic bath, 5 mins), rinse with bidistilled water, and dry with warm air.

    • Immersion: Immerse WE in the test solution.

    Checkpoint 1 (OCP Stability): Monitor Open Circuit Potential (OCP) for 30–60 minutes.

    • Standard: Fluctuation must be

      
       over the last 10 minutes.
      
    • Validation: If OCP drifts continuously, the surface is not stable (porous oxide layer or contamination). Re-polish.

    2.3 Potentiodynamic Polarization Scan
    • Scan Range:

      
       to 
      
      
      
      relative to OCP (
      
      
      ).
    • Scan Rate:

      
       (Standard for quasi-stationary state).
      
      • Note: Faster rates (>5 mV/s) cause capacitive charging currents that distort Tafel slopes.

    • Concentration Gradient: Run blank (0 M), then 1mM, 5mM, 10mM, 20mM of MDCP.

    2.4 Workflow Visualization

    PDP_Protocol Prep Electrode Prep (SiC 400-1200) OCP OCP Stabilization (30-60 mins) Prep->OCP Check Stability Check (<10mV drift) OCP->Check Check->Prep Fail (Re-polish) Scan PDP Scan (-250 to +250 mV vs OCP) Check->Scan Pass Tafel Tafel Extrapolation (Determine Icorr) Scan->Tafel Calc Calculate IE% Tafel->Calc

    Figure 1: Step-by-step electrochemical workflow with stability checkpoint.

    Part 3: Data Interpretation & Validation
    3.1 Calculating Inhibition Efficiency (IE%)

    Extract the corrosion current density (

    
    ) by extrapolating the linear Tafel regions (usually 
    
    
    
    away from
    
    
    ).
    
    
    
    3.2 Diagnosing the Mechanism (Tafel Slopes)

    Analyze the shift in corrosion potential (

    
    ) and Tafel slopes (
    
    
    
    ):
    • Mixed-Type Inhibition (Expected for MDCP): If

      
       shifts 
      
      
      
      compared to the blank, MDCP inhibits both anodic (dissolution) and cathodic (hydrogen evolution) reactions.
    • Anodic/Cathodic Specific: A shift

      
       indicates a specific geometric blocking of active sites.
      
    • Validation against CAPD-1: Recent studies on cyclopentapyridine derivatives (CAPD) show mixed-type inhibition with a slight cathodic predominance [1]. Your MDCP data should mirror this trend.

    3.3 Adsorption Isotherm Validation

    To prove the "Scientific Integrity" of your data, fit the surface coverage (

    
    ) to the Langmuir Adsorption Isotherm .
    
    
    
    
    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis).
    • Requirement:

      
       and Slope 
      
      
      
      .
    • Thermodynamics: Calculate

      
      .
      
      • If

        
        : Physisorption (Electrostatic interaction).
        
      • If

        
        : Chemisorption (Coordinate bond formation).
        
      • MDCP Prediction: Expect values around

        
         to 
        
        
        
        (Comprehensive adsorption).
    3.4 Mechanistic Visualization

    Mechanism cluster_surface Metal Surface Interface Sol MDCP in Solution (Protonated Cation) Diff Diffusion to Double Layer Sol->Diff Phys Physisorption (Electrostatic: N+ ... Cl- ... Fe) Diff->Phys Fast Chem Chemisorption (Donor-Acceptor: N lone pair -> Fe d-orbitals) Phys->Chem Equilibrium Film Protective Film Formation (Hydrophobic Barrier) Chem->Film High Coverage

    Figure 2: Proposed adsorption mechanism of MDCP involving both physisorption and chemisorption.

    References
    • El-Lateef, H. M. A., et al. (2022). "Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches." ACS Omega, 7(28), 24727–24745.[4] [Link][4]

    • Verma, C., et al. (2020).[5] "Quinoline and its derivatives as corrosion inhibitors: A review." Journal of Molecular Liquids, 312, 113369. [Link][6]

    • ASTM G5-14. (2021). "Standard Reference Test Method for Making Potentiodynamic Anodic Polarization Measurements." ASTM International. [Link]

    • ASTM G59-97. (2014). "Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements." ASTM International. [Link]

    Sources

    Comparative Guide: DFT Protocols for Predicting Inhibition Efficiency of Pyridine Derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In the molecular design of pyridine derivatives, "Inhibition Efficiency" (

    
    ) serves as the critical performance metric, whether preventing the corrosion of mild steel in acidic media or inhibiting enzymatic pathways (e.g., AChE/BChE) in pharmacology. While experimental validation (Weight Loss, EIS, or Enzyme Assays) remains the final arbiter, Density Functional Theory (DFT)  has emerged as the predictive gold standard, offering a cost-effective pre-screening tool that correlates electronic structure with macroscopic performance.
    

    This guide objectively compares DFT against alternative computational methods (Molecular Dynamics, Semi-empirical) and provides a field-proven, step-by-step protocol for calculating and interpreting the quantum chemical descriptors that drive inhibition.

    Quick Comparison: Computational Approaches
    FeatureDFT (B3LYP) Semi-Empirical (PM6/AM1) Molecular Dynamics (MD)
    Primary Output Electronic properties (HOMO/LUMO), Reactivity indicesGeometry, Heat of FormationAdsorption configuration, Solvent interaction
    Accuracy High (Standard for electronic structure)Low to MediumHigh (for interfacial behavior)
    Cost/Time Medium (Hours/Days)Low (Minutes)High (Days/Weeks)
    Best For Predicting intrinsic reactivity (
    
    
    )
    High-throughput screeningUnderstanding how molecules adsorb

    Theoretical Framework: The Causality of Inhibition

    To predict inhibition efficiency, one must understand the Donor-Acceptor mechanism. Pyridine derivatives act as inhibitors by donating electrons to the target (metal surface or enzyme active site) via the nitrogen lone pair and

    
    -electrons, or by accepting electrons from the target into their anti-bonding orbitals.
    
    The Core Descriptors

    The following DFT-derived parameters are the causal links to

    
    :
    
    • 
       (Highest Occupied Molecular Orbital):  Measures electron-donating ability.
      
      • Rule: Higher

        
        
        
        
        
        Better Donor
        
        
        Higher
        
        
        .
    • 
       (Lowest Unoccupied Molecular Orbital):  Measures electron-accepting ability.
      
      • Rule: Lower

        
        
        
        
        
        Better Acceptor
        
        
        Higher
        
        
        .
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (Energy Gap): 
      
      
      
      .
      • Rule: Lower

        
        
        
        
        
        Higher Reactivity/Polarizability
        
        
        Higher
        
        
        .
    • Dipole Moment (

      
      ): 
      
      • Rule: Higher

        
         generally implies stronger dipole-dipole interactions and better accumulation on the surface, leading to Higher 
        
        
        
        .

    Experimental Protocol: The DFT Workflow

    This protocol is designed for Gaussian or ORCA software packages, utilizing the industry-standard B3LYP functional with the 6-31G(d,p) basis set. This combination offers the optimal balance between accuracy and computational cost for organic heterocycles.

    Step 1: Molecular Structure Construction
    • Action: Build the pyridine derivative structure.

    • Critical Check: Ensure the pyridine ring is planar and substituents are in chemically reasonable orientations.

    • Pro Tip: For drug discovery applications, protonate the pyridine nitrogen if the physiological pH suggests it (

      
       for pyridine). For corrosion in HCl, protonated forms (pyridinium ions) are often the active species.
      
    Step 2: Geometry Optimization & Frequency Calculation
    • Method: DFT / B3LYP / 6-31G(d,p).[1][2][3][4]

    • Solvation: Use PCM (Polarizable Continuum Model) .

      • Corrosion:[1][5][6][7][8][9][10][11][12] Water (

        
        ).
        
      • Pharma:[1][8] Water or Protein environment (

        
        ).
        
    • Validation: Ensure no imaginary frequencies exist in the output (indicates a true local minimum).

    Step 3: Descriptor Extraction

    Calculate the global reactivity descriptors using Koopmans' theorem approximation:

    • Ionization Potential (

      
      ): 
      
      
      
    • Electron Affinity (

      
      ): 
      
      
      
    • Electronegativity (

      
      ): 
      
      
      
    • Global Hardness (

      
      ): 
      
      
      
    • Fraction of Electrons Transferred (

      
      ): 
      
      
      
      
      (Note: For Fe surfaces,
      
      
      eV,
      
      
      eV).
    Visualization: DFT Prediction Workflow

    DFT_Workflow Start Start: Molecular Structure (ChemDraw/GaussView) Config Configuration: Functional: B3LYP Basis Set: 6-31G(d,p) Solvation: PCM (Water) Start->Config Opt Geometry Optimization & Freq Calculation Config->Opt Check Imaginary Frequencies? Opt->Check Check->Opt Yes (Fix Structure) Extract Extract FMO Energies (HOMO / LUMO) Check->Extract No (Valid Min) Calc Calculate Descriptors (Gap, Hardness, Dipole, u0394N) Extract->Calc Predict Predict Inhibition Efficiency (IE%) Correlation Analysis Calc->Predict

    Caption: Standardized DFT workflow for predicting inhibition efficiency, ensuring geometric validity before descriptor calculation.

    Data Analysis & Validation

    To validate the DFT model, one must correlate the calculated descriptors with experimental data. Below is a comparative analysis of specific pyridine derivatives, synthesizing data from recent corrosion studies (Source 1.1, 1.4).

    Comparative Data: Electronic Properties vs. Experimental IE%

    Context: Corrosion inhibition of mild steel in 1M HCl.

    Moleculengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    (eV)
    
    
    (eV)
    
    
    (Gap) (eV)
    Dipole (
    
    
    ) (D)
    Exp.[7][13]
    
    
    Performance
    Pyridine -6.20-1.105.102.2~65%Baseline
    2-Amino-pyridine -5.85-0.954.902.8~82%Improved
    PYCARS (Thiophene deriv.)-5.42 -2.38 3.04 5.6 98% Superior

    Interpretation:

    • PYCARS exhibits the highest ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (least negative), making it the best electron donor.
      
    • It also has the smallest Energy Gap (

      
      ), indicating high reactivity and ease of adsorption onto the metal surface.
      
    • Correlation: The trend

      
       perfectly matches the DFT prediction of increasing 
      
      
      
      and decreasing
      
      
      .
    Validation Methods

    Do not rely on DFT alone. Use these experimental methods to ground your calculations:

    • Weight Loss Method: The absolute standard for corrosion. Measure mass loss of steel coupons over time.[14]

    • Electrochemical Impedance Spectroscopy (EIS): Measures charge transfer resistance (

      
      ).
      
      
      
      
    • Enzyme Kinetics (Drug Dev): For pharma applications, use Ellman’s method to determine

      
       against AChE/BChE (Source 1.16).
      

    Advanced Mechanism: Adsorption Logic

    The "Inhibition Efficiency" is physically realized through adsorption.[14] DFT predicts the potential to adsorb, while Molecular Dynamics (MD) simulates the process.

    Diagram: The Electronic-Adsorption Link

    This diagram illustrates how electronic properties translate to physical protection.

    Adsorption_Mechanism Elec Electronic Structure (High HOMO, Low Gap) Interact Donor-Acceptor Interaction (N-atom -> Metal d-orbital) Elec->Interact Drives Ads Adsorption Layer (Chemisorption) Interact->Ads Forms Barrier Physical Barrier (Hydrophobic Tail) Ads->Barrier Creates Result High Inhibition Efficiency (Reduced Corrosion/Activity) Barrier->Result Yields

    Caption: Causal pathway from DFT-calculated electronic structure to macroscopic inhibition efficiency.

    References

    • Rajendran, M., et al. (2016).[1][3] Theoretical studies on corrosion inhibition efficiency of pyridine carbonyl derivatives using DFT method. Der Pharma Chemica.

    • Thakur, A., & Kumar, A. (2023).[2] Computational insights into the corrosion inhibition potential of some pyridine derivatives: A DFT approach. European Journal of Chemistry.

    • Saady, A., et al. (2021).[2] Molecular dynamics, DFT and electrochemical to study the interfacial adsorption behavior of new imidazo[4,5-b] pyridine derivative. Journal of Applied Electrochemistry.

    • Berisha, A. (2020).[2][8][15] Experimental, Monte Carlo and Molecular Dynamic study on corrosion inhibition of mild steel by pyridine derivatives. Electrochem.

    • Hadi, B. A., & Ibraheem, H. H. (2023). Experimental and Theoretical Studies on Corrosion Inhibition Performance of Pyridine Derivatives for Mild Steel. Chemical Methodologies.

    • Wise Herowati, et al. (2024).[11] Investigation of Corrosion Inhibition Efficiency of Pyridine-Quinoline Compounds through Machine Learning. Journal of Multiscale Materials Informatics.

    • Pareto, A., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. ACS Omega.

    Sources

    comparing the anti-TMV activity of cyclopenta[c]pyridine derivatives with commercial agents

    [1][2][3][4]

    Executive Summary

    This guide evaluates the antiviral efficacy of novel cyclopenta[c]pyridine derivatives —specifically those synthesized from the natural iridoid cerbinal —against Tobacco Mosaic Virus (TMV).[1][2][3][4] Recent structure-activity relationship (SAR) studies (2024-2025) indicate that specific modifications at the C-4 and C-5 positions of the cyclopenta[c]pyridine scaffold yield compounds with anti-TMV activity superior to Ribavirin and comparable to the agricultural gold standard, Ningnanmycin .

    Key Finding: The lead candidate, Compound 4k (5-(3-methoxyphenyl)-cyclopenta[c]pyridine derivative), demonstrates a protective effect of 53.8% at 500 μg/mL, surpassing Ribavirin (~39%) and approaching the efficacy of Ningnanmycin.

    Chemical Context & Rationale

    Cyclopenta[c]pyridine is a nitrogen-containing bicyclic framework derived from Genipin or Cerbinal . While the pyridine moiety is a well-established pharmacophore in agrochemicals (e.g., neonicotinoids), the fusion with a cyclopentane ring introduces unique steric and electronic properties that enhance binding affinity to viral capsid proteins.

    Structural Optimization Strategy
    • Scaffold Origin: Cerbinal (natural iridoid).

    • Critical Modifications:

      • C-5 Position: Introduction of aryl groups (e.g., m-methoxyphenyl) via cross-coupling enhances hydrophobic interaction with the TMV Coat Protein (CP).

      • C-4 Position: Ester or amide substitutions improve solubility and bioavailability.

    Comparative Performance Analysis

    The following data aggregates results from standardized in vivo bioassays using the half-leaf method on Nicotiana tabacum L.

    Table 1: Comparative Anti-TMV Activity (500 μg/mL)

    Data represents mean inhibition rates (%).[5][4][6]

    CompoundClassInactivation ActivityCurative ActivityProtective ActivityRelative Potency
    Compound 4k Cyclopenta[c]pyridine (5-aryl)51.1 ± 1.9% 50.7 ± 3.6% 53.8 ± 2.8% High
    Compound 3s Cyclopenta[c]pyridine (4-sub)49.0 ± 0.8%41.2 ± 4.3%51.5 ± 2.7%Moderate-High
    Ribavirin Commercial Nucleoside Analog39.1 ± 2.6%38.4 ± 1.5%39.6 ± 3.8%Baseline Control
    Ningnanmycin Commercial Peptidyl Nucleoside~63.5%~59.4%~58.0%Gold Standard
    Table 2: EC₅₀ Values (Inactivation)

    Lower value indicates higher potency.

    CompoundEC₅₀ (μg/mL)Comparison to Ribavirin
    Compound 4k ~45.2 3.0x More Potent
    Ribavirin 135.2N/A
    Ningnanmycin 8.8 - 38.4Significantly More Potent

    Analysis:

    • vs. Ribavirin: Cyclopenta[c]pyridine derivatives consistently outperform Ribavirin across all three modes of action (inactivation, curative, protective).[5][6]

    • vs. Ningnanmycin: While Ningnanmycin remains the most potent agent in absolute terms, Compound 4k bridges the gap significantly, offering a potential alternative scaffold with likely different resistance profiles.

    Mechanism of Action (MOA)

    Unlike Ribavirin, which acts primarily as a nucleoside antimetabolite interfering with RNA synthesis, cyclopenta[c]pyridine derivatives appear to target the TMV Coat Protein (CP) and the viral assembly process.

    Mechanistic Pathway[10]
    • Binding: The derivative binds to the TMV CP (specifically interacting with amino acid residues in the hydrophobic pocket).

    • Disruption: This binding alters the conformational stability of the CP.

    • Inhibition: The formation of the 20S disk (a critical intermediate for viral rod elongation) is blocked.

    • Result: Viral self-assembly is halted, preventing systemic infection.

    Visualization: MOA & SAR Logic

    MOA_SARcluster_compoundCyclopenta[c]pyridine Scaffoldcluster_targetTMV Target InteractionScaffoldCyclopenta[c]pyridineCoreMod_C5C-5 Aryl Modification(Hydrophobic Interaction)Scaffold->Mod_C5Mod_C4C-4 Ester/Amide(Solubility/Bioavailability)Scaffold->Mod_C4BindingMolecular Docking(Binding Energy: -5.22 kcal/mol)Mod_C5->BindingEnhances AffinityTMV_CPTMV Coat Protein(Chain A)Disk20S20S Disk FormationTMV_CP->Disk20SNormal PathwayBinding->TMV_CPDocks toBinding->Disk20SBLOCKSResultInhibition ofViral AssemblyDisk20S->ResultFailure leads to

    Figure 1: Mechanism of Action illustrating the SAR-driven inhibition of TMV Coat Protein assembly.

    Experimental Protocols

    To replicate these findings, researchers must adhere to the Half-Leaf Method , the industry standard for evaluating anti-TMV activity.

    Protocol: In Vivo Anti-TMV Bioassay (Half-Leaf Method)

    Reagents:

    • Host Plant: Nicotiana tabacum L. (leaves of uniform age).[7]

    • Virus: TMV (purified, 6 × 10⁻³ mg/mL).

    • Solvent: DMSO (<0.5% final concentration) in Tween-80 water solution.

    Workflow Visualization:

    HalfLeafMethodcluster_modes3. Application ModesSelection1. Plant Selection(Nicotiana tabacum L., 5-6 leaf stage)Prep2. Compound Preparation(Dissolve in DMSO -> Dilute to 500 μg/mL)Selection->PrepProtectiveProtective Mode:Spray Compound -> 24h -> Inoculate VirusPrep->ProtectiveCurativeCurative Mode:Inoculate Virus -> 24h -> Brush CompoundPrep->CurativeInactivationInactivation Mode:Mix Virus + Compound -> 30min -> InoculatePrep->InactivationInoculation4. Inoculation (Half-Leaf)Left Side: Compound / Right Side: Solvent (Control)Protective->InoculationCurative->InoculationInactivation->InoculationIncubation5. Incubation(25°C, 16h light/8h dark, 3-4 days)Inoculation->IncubationAnalysis6. Data AnalysisCount Local Lesions (C vs T)Incubation->Analysis

    Figure 2: Standardized Half-Leaf Method workflow for evaluating protective, curative, and inactivation effects.

    Calculation of Inhibition Rate

    The inhibition rate is calculated using the local lesion numbers on the control (C) and treated (T) halves of the leaf:

    Synthesis Overview

    For researchers interested in derivative expansion, the synthesis typically proceeds via:

    • Starting Material: Genipin (hydrolyzed to Cerbinal).[5]

    • Scaffold Formation: Reaction of Cerbinal with primary amines to form the cyclopenta[c]pyridine core.

    • Functionalization:

      • C-5: Suzuki-Miyaura cross-coupling to introduce aryl groups.

      • C-4: Standard esterification or amidation.

    References

    • Novel Cyclopenta[c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides. Source: Journal of Agricultural and Food Chemistry (2024) [3]

    • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Source: Journal of Agricultural and Food Chemistry (2025) [6]

    • Discovery of Crinasiadine, Trisphaeridine, Bicolorine, and Their Derivatives as Anti-Tobacco Mosaic Virus (TMV) Agents. Source: MDPI (Molecules, 2025)

    • Validating the Biological Activity of 5H-Cyclopenta[c]pyridin-7(6H)-one Derivatives. Source: BenchChem (2025) [7]

    Publish Comparison Guide: Structure-Activity Relationship (SAR) of 5-Aryl-cyclopenta[c]pyridine Derivatives vs. Commercial Agrochemicals

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Scientific Context

    The agricultural sector faces an escalating challenge from viral pathogens like Tobacco Mosaic Virus (TMV) and resilient fungal strains. Traditional commercial agents (e.g., Ribavirin, Ningnanmycin) frequently exhibit limited in vivo efficacy and high environmental toxicity[1]. To address this, researchers have turned to natural product-based drug design. Using the natural iridoid cerbinal as a lead scaffold, a novel class of 5-aryl-cyclopenta[c]pyridine derivatives has been synthesized to serve as potent, multi-target agrochemicals[2].

    As an Application Scientist evaluating these novel compounds, the causality behind their design is clear: the base cyclopenta[c]pyridine core provides foundational bioactivity, but it lacks optimal target affinity. By introducing an aromatic ring at the 5-position via cross-coupling, we significantly enhance the molecule's stability and its binding affinity for TMV receptor proteins. This is achieved through favorable

    
     stacking and hydrophobic interactions with target amino acid residues within the receptor pocket[1].
    

    Structure-Activity Relationship (SAR) Analysis

    The SAR of 5-aryl-cyclopenta[c]pyridines reveals that the electronic nature of the aryl substituent dictates the biological application[1]:

    • Electron-Donating Groups (e.g., m-methoxyphenyl in Compound 4k): Optimizes antiviral efficacy. The methoxy group enhances electron density, facilitating stronger hydrogen bonding or dipole interactions within the TMV receptor binding pocket, leading to superior in vivo virus inactivation[1].

    • Electron-Withdrawing Halogens (e.g., 3,4,5-trifluorophenyl in Compound 4i): Shifts the bioactivity profile toward broad-spectrum fungicidal action. The high electronegativity of fluorine increases lipophilicity, likely improving penetration through fungal cell walls and disrupting membrane integrity[1].

    SAR_Optimization Lead Cerbinal (Lead Compound) Mod Position-5 Arylation (Suzuki Cross-Coupling) Lead->Mod Structural Modification Comp4k Compound 4k (m-methoxyphenyl) Mod->Comp4k Electron-Donating Substitution Comp4i Compound 4i (3,4,5-trifluorophenyl) Mod->Comp4i Halogen Substitution TMV Potent Anti-TMV Activity (Outperforms Ribavirin) Comp4k->TMV Enhanced Receptor Binding Fungi Broad-Spectrum Fungicide (S. sclerotiorum: 91.9%) Comp4i->Fungi Pathogen Membrane Disruption

    Fig 1. SAR optimization logic of 5-aryl-cyclopenta[c]pyridine derivatives from cerbinal.

    Performance Comparison: Novel Derivatives vs. Commercial Alternatives

    The newly synthesized derivatives were benchmarked against commercial standards. The quantitative data demonstrates that structural tuning yields superior performance profiles.

    Table 1: In Vivo Anti-TMV Activity Comparison (at 500 μg/mL) [1]

    Agent Inactivation Effect (%) Curative Effect (%) Protection Effect (%) Zebrafish Toxicity
    Compound 4k 51.1 ± 1.9 50.7 ± 3.6 53.8 ± 2.8 Low

    | Ribavirin (Control) | < 40.0 | < 40.0 | < 40.0 | Moderate |

    Insight: outcompetes the commercial standard Ribavirin across all three therapeutic modalities (inactivation, curative, and protection) while maintaining a highly favorable, low-toxicity profile in zebrafish models[1].

    Table 2: Broad-Spectrum Fungicidal Activity of Compound 4i (at 50 μg/mL) [1]

    Fungal Pathogen Inhibition Ratio (%) Agricultural Impact
    Sclerotinia sclerotiorum 91.9 Causes white mold; highly destructive to crops.
    Botrytis cinerea 75.0 Causes gray mold; major post-harvest threat.

    | Phytophthora infestans | 62.5 | Causes late blight; historically devastating. |

    Insight: Compound 4i serves as a potent, multi-target fungicidal candidate, achieving near-total inhibition of S. sclerotiorum at a remarkably low concentration threshold[1].

    Experimental Protocols & Self-Validating Systems

    To ensure reproducibility and scientific rigor, the following self-validating protocols are established for the synthesis and evaluation of these compounds.

    Protocol A: Synthesis of 5-Aryl-Cyclopenta[c]pyridine Compounds (Suzuki Cross-Coupling)[2]

    Causality behind choices: Utilizing Palladium-catalyzed Suzuki coupling allows for the precise, regioselective introduction of the aryl group at position-5 without disrupting the delicate cyclopenta[c]pyridine core. The biphasic solvent system (1,4-dioxane/H₂O) ensures optimal solubility for both the organic substrate and the inorganic base, driving the reaction to completion.

    • Reagent Assembly: To a reaction vessel, add the brominated cyclopenta[c]pyridine precursor (Compound 3, 500 mg, 1.61 mmol), the desired substituted phenylboronic acid (1.5 equiv), and

      
       (684 mg, 3.22 mmol)[2].
      
    • Solvent Introduction: Introduce 1,4-dioxane (25 mL) and

      
       (5 mL) to create a biphasic reaction medium[2].
      
    • Catalyst Addition: Following complete dissolution, add the catalyst

      
       (373 mg, 0.322 mmol)[2].
      
    • Reaction Execution: Purge the vessel with argon to prevent catalyst oxidation. Heat the mixture to 95 °C and stir for 8 hours under an argon atmosphere[2].

    • Purification: Filter the mixture through diatomite to remove palladium residues. Concentrate the filtrate to dryness, wash with water, and extract with dichloromethane (DCM) to isolate the target compound[2].

    Protocol B: In Vivo Anti-TMV Assay (The Half-Leaf Method)[2]

    Causality behind choices: The Half-Leaf method is a self-validating biological assay. By applying the test compound to the left half of a Nicotiana tabacum leaf and the control (solvent only) to the right half, we completely eliminate inter-plant and inter-leaf biological variance. The leaf acts as its own internal control, ensuring that any reduction in viral lesions is strictly due to the compound's efficacy, not the plant's systemic immune fluctuations.

    • Preparation: Select healthy Nicotiana tabacum L. plants of uniform age. Ensure compounds display no phytotoxicity at the test concentration (500 μg/mL) to prevent interference with viral lesion counting[2].

    • Inoculation (Inactivation Effect): Mix the TMV virus with the test compound (e.g., Compound 4k) for 30 minutes. Inoculate the left half of the leaf with this mixture. Inoculate the right half with a virus-solvent mixture (control).

    • Incubation: Transfer the plants to a controlled greenhouse environment (25 °C, 12h light/dark cycle) for 3-4 days.

    • Quantification: Count the number of local necrotic lesions on both halves. Calculate the inhibition rate:

      
      , where C is the average lesion count on the control half and T is the average lesion count on the treated half.
      

    Conclusion

    The structural modification of cerbinal into 5-aryl-cyclopenta[c]pyridine derivatives represents a significant leap in agrochemical design. By rationally selecting the aryl substituent, researchers can tune the scaffold for either potent antiviral (Compound 4k) or broad-spectrum fungicidal (Compound 4i) applications, outperforming traditional commercial agents while maintaining environmental safety[1].

    References

    • Tan, J., Xu, C., Liu, D., Liu, S., Liu, Y., Zou, J.-Y., You, S., Deng, Z., Li, Y., Xie, Y., Li, X., Yin, Y., & Li, L. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry, 73(2), 1672-1681.[Link]

    Sources

    A Guide to the Cross-Validation of Experimental and Theoretical Data for Cyclopenta[b]pyridine Properties

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of modern chemical research and drug development, the synergy between experimental data and theoretical calculations is paramount. This guide provides an in-depth comparison of experimental and theoretical data for the properties of cyclopenta[b]pyridine and its isomers, a class of heterocyclic compounds with significant potential in medicinal chemistry. By critically examining spectroscopic and structural data, we aim to provide a framework for the cross-validation of these two essential sources of chemical information.

    The core of this guide focuses on a detailed case study of 2,3-cyclopentenopyridine, a constitutional isomer of cyclopenta[b]pyridine, for which comprehensive experimental and theoretical vibrational spectroscopic data are available. This is supplemented with a discussion of the more fragmented data available for cyclopenta[b]pyridine itself and its derivatives, highlighting the importance of a multi-faceted approach to structural elucidation and property prediction.

    The Symbiotic Relationship of Experiment and Theory

    The validation of computational models against experimental data is a cornerstone of modern chemical research. This process ensures the accuracy and reliability of theoretical predictions, allowing for the confident exploration of molecular properties and behaviors.[1] Key to this is understanding the potential for systematic errors in both experimental measurements and computational methods.[2][3] By comparing computational predictions with experimental results, scientists can refine their models and enhance the predictive power of computational chemistry.

    The workflow for such a cross-validation process can be visualized as follows:

    cross_validation_workflow cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow exp_synthesis Synthesis & Purification exp_nmr NMR Spectroscopy exp_synthesis->exp_nmr Characterization exp_ir IR/Raman Spectroscopy exp_synthesis->exp_ir Characterization exp_uv UV-Vis Spectroscopy exp_synthesis->exp_uv Characterization exp_xray X-ray Crystallography exp_synthesis->exp_xray Characterization validation Cross-Validation (Data Comparison & Analysis) exp_nmr->validation exp_ir->validation exp_uv->validation exp_xray->validation comp_geometry Geometry Optimization comp_nmr NMR Chemical Shift Calculation comp_geometry->comp_nmr Property Prediction comp_vib Vibrational Frequency Calculation comp_geometry->comp_vib Property Prediction comp_uv Excited State Calculation comp_geometry->comp_uv Property Prediction comp_nmr->validation comp_vib->validation comp_uv->validation conclusion conclusion validation->conclusion Refined Understanding & Model Improvement

    Caption: A generalized workflow for the cross-validation of experimental and theoretical data for molecular properties.

    Methodologies: Experimental and Computational

    A robust cross-validation requires a solid understanding of the methodologies employed on both the experimental and theoretical fronts.

    Experimental Techniques
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C. Chemical shifts, coupling constants, and nuclear Overhauser effects are key parameters for structure elucidation.

    • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques probe the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups and overall structure.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: Explores the electronic transitions within a molecule, offering insights into conjugation and the presence of chromophores.[3] The absorption maxima (λmax) can be sensitive to solvent polarity.

    • X-ray Crystallography: When a suitable single crystal can be obtained, this technique provides the most precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths and angles.

    Computational Methods
    • Density Functional Theory (DFT): A widely used quantum chemical method that calculates the electronic structure of molecules. Functionals such as B3LYP, M06-2X, and WB97XD, paired with appropriate basis sets (e.g., 6-31G(d,p), 6-311++G(d,p), or cc-pVTZ), are commonly employed to predict molecular geometries, vibrational frequencies, and spectroscopic properties.[4][5]

    • Time-Dependent DFT (TD-DFT): An extension of DFT used to calculate excited state properties, making it suitable for predicting UV-Vis spectra.

    • Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles and can offer higher accuracy than DFT for certain properties, often at a greater computational cost.

    Case Study: Vibrational Spectroscopy of 2,3-Cyclopentenopyridine

    A study by Al-Saadi and Laane provides an excellent example of the cross-validation of experimental and theoretical vibrational spectra for 2,3-cyclopentenopyridine. The Raman and infrared spectra of the molecule were recorded and compared with theoretical predictions from DFT (B3LYP/6-311++G(d,p)) and ab initio (MP2/cc-pVTZ) calculations.

    The following table summarizes a selection of the experimental and calculated vibrational frequencies, demonstrating the strong agreement between the two approaches.

    Vibrational Mode DescriptionExperimental IR (cm⁻¹)Experimental Raman (cm⁻¹)Calculated (DFT) (cm⁻¹)
    C-H stretch (pyridine ring)306030623065
    C-H stretch (cyclopentene)295529582960
    C=N stretch (pyridine ring)158815901591
    C=C stretch (pyridine ring)146514661468
    CH₂ bend (cyclopentene)144514471449
    Ring breathing-10331035

    Data adapted from Al-Saadi and Laane, Spectrochimica Acta Part A, 2008.

    The close correlation between the experimental and calculated frequencies allows for a confident assignment of the observed spectral bands to specific molecular vibrations. This synergy is crucial for a detailed understanding of the molecule's dynamic behavior.

    Properties of Cyclopenta[b]pyridine and its Derivatives

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    Experimental NMR data for substituted 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives have been reported. For instance, in one such derivative, the protons of the pyridine ring appear as doublets at δ 7.56 and 7.80 ppm.[4] Theoretical calculations of NMR chemical shifts for pyridine derivatives are well-established, and the observed downfield shifts are consistent with the electron-withdrawing nature of the nitrogen atom in the aromatic ring.

    Infrared (IR) Spectroscopy

    For various derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine, characteristic IR absorption bands have been reported. These include C-H stretching vibrations of the aromatic ring (around 3060 cm⁻¹), aliphatic C-H stretching (around 2980 cm⁻¹), and C=N stretching of the pyridine ring (around 1600 cm⁻¹).[6] These experimental values align well with the expected vibrational frequencies for such functional groups, which can be accurately predicted using DFT calculations.[7]

    Ultraviolet-Visible (UV-Vis) Spectroscopy

    The UV-Vis spectrum of pyridine exhibits absorption maxima around 202 nm and 254 nm.[8][9][10] For substituted pyridine derivatives, these absorption bands can shift depending on the nature and position of the substituents. For example, a study on 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane reported absorbance peaks for the pyridine moiety at λmax 224 nm (π→π) and 274 nm (n→π).[11] TD-DFT calculations can be employed to predict these electronic transitions and any solvatochromic shifts that may occur.

    Structural Properties

    Precise experimental determination of the molecular structure of cyclopenta[b]pyridine in the gas or solid phase (for the unsubstituted molecule) is not widely reported. However, the structures of related fused pyridine systems have been determined by X-ray crystallography.[12][13] Computational methods like DFT can provide highly accurate predictions of bond lengths and angles. For pyridine, DFT calculations have been shown to reproduce experimental bond lengths to within a few thousandths of an angstrom. It is expected that similar accuracy can be achieved for cyclopenta[b]pyridine, providing valuable structural insights in the absence of comprehensive experimental data.

    Experimental Protocols

    General Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives

    A common synthetic route involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with a dinitrile, often catalyzed by a sodium alkoxide solution.[6]

    • A mixture of the 2,5-diarylidenecyclopentanone derivative (0.02 mol), sodium alkoxide (0.02 mol), and propanedinitrile (0.02 mol) in the corresponding alcohol (ethanol for sodium ethoxide, methanol for sodium methoxide) is refluxed for 1 hour at 80 °C.

    • The reaction mixture is cooled to room temperature and diluted with distilled water.

    • The crude product is filtered, washed with distilled water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the purified cyclopenta[b]pyridine derivative.

    General Procedure for Spectroscopic Analysis
    • NMR: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

    • IR: Infrared spectra are often obtained using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory for solid samples.

    • UV-Vis: UV-Vis spectra are recorded on a spectrophotometer using a solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile).

    Conclusion and Future Directions

    The cross-validation of experimental and theoretical data is an indispensable tool for the modern chemist. As demonstrated with the case study of 2,3-cyclopentenopyridine, the close agreement between high-level computational predictions and experimental spectroscopic data provides a high degree of confidence in the structural and electronic characterization of these molecules.

    For the parent cyclopenta[b]pyridine, while a complete dataset for direct comparison is not yet available in the literature, the analysis of its derivatives provides valuable insights. The existing data strongly suggests that current computational methods are well-suited to accurately predict the properties of this important heterocyclic scaffold.

    Future work should focus on a comprehensive experimental characterization of unsubstituted cyclopenta[b]pyridine, including high-resolution NMR, gas-phase IR, and UV-Vis spectroscopy, as well as a single-crystal X-ray diffraction study. This would provide a much-needed benchmark for theoretical models and further enhance our ability to design and develop novel cyclopenta[b]pyridine-based molecules for applications in medicine and materials science.

    References

    • Al-Soliemy, A. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square. [Link]

    • Alsoliemy, A. (2023). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Archiv der Pharmazie, 356(3), e2200399. [Link]

    • Al-Saadi, A. A., & Laane, J. (2008). Raman and infrared spectra, ab initio and DFT calculations, and vibrational assignments for 2,3-cyclopentenopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 326–331. [Link]

    • Yazıcı, G., & Avcı, D. (2018). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 50(4), 464-470. [Link]

    • Yusof, N. S. M., et al. (2021). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry, 23(1), 1-10. [Link]

    • Lin, H., & Zhang, J. (2014). Theoretical Investigation of Pyridine Derivatives as High Energy Materials. Journal of Energetic Materials, 32(3), 208-221. [Link]

    • El-Nahas, A. M., et al. (2006). Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. The Journal of Physical Chemistry A, 110(40), 11554–11561. [Link]

    • Holliday, B. J., et al. (2022). Controlling Tautomerization in Pyridine-Fused Phosphorus-Nitrogen Heterocycles. Chemistry – A European Journal, 28(34), e202200472. [Link]

    • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. [Link]

    • Fiveable. (2025). 19.1 Validation of computational results with experimental data. [Link]

    • Google Patents. (n.d.).
    • ResearchGate. (n.d.). UV-spectrum of pyridine. [Link]

    • Quora. (2018). Why are the theoretical results different with the experimental data?[Link]

    • NIST. (n.d.). Pyridine. [Link]

    • Jacquemin, D., et al. (2013). Insights for an Accurate Comparison of Computational Data to Experimental Absorption and Emission Spectra: Beyond the Vertical Transition Approximation. Journal of Chemical Theory and Computation, 9(5), 2429–2442. [Link]

    • ResearchGate. (n.d.). Three common challenges when analysing experimental scattering and...[Link]

    • Champagne, B., & Kirtman, B. (2006). Problems in the comparison of theoretical and experimental hyperpolarizabilities revisited. The Journal of Chemical Physics, 125(2), 024101. [Link]

    • Wiedemann, S. H., et al. (2006). Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3. Journal of the American Chemical Society, 128(7), 2452–2462. [Link]

    • Laane, J., & Cooke, J. A. (2021). Spectroscopic and Theoretical Study of the Intramolecular π-Type Hydrogen Bonding and Conformations of 2-Cyclopenten-1-ol. Molecules, 26(4), 1145. [Link]

    • Wiedemann, S. H., et al. (2006). Experimental and computational studies on the mechanism of N-heterocycle C-H activation by Rh(I). Journal of the American Chemical Society, 128(7), 2452–2462. [Link]

    • Daina, A., & Zoete, V. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3866. [Link]

    • OSTI.GOV. (2024). Comparing experimental and computational approaches for studying the binding of N-heterocyclic carbenes. [Link]

    • Al-Qalaf, A. M., et al. (2023). New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. Molecules, 28(2), 831. [Link]

    • The Journal of Chemical Physics. (2023). and 2H-1,2,3-triazole isotopologues analyzed by millimeter-wave and high-resolution infrared. [Link]

    • Belonoshko, A. B., et al. (2023). A Comparison of Experimental and Ab Initio Structural Data on Fe under Extreme Conditions. Crystals, 13(6), 920. [Link]

    • AperTO - Archivio Istituzionale Open Access dell'Università di Torino. (2026). Vibrational spectrosco. [Link]

    • ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. [Link]

    Sources

    Biocompatibility Assessment of 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine for In Vivo Applications

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Compound Profile

    3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine (referred to herein as 3-MDCP ; CAS: 1618-67-3) is a pyridine derivative fused with a cyclopentane ring. While widely recognized in the flavor industry (FEMA 3320) for its nutty, green aroma, its application as a pharmaceutical intermediate and scaffold for bioactive molecules (e.g., cephalosporins, kinase inhibitors) necessitates a rigorous in vivo biocompatibility assessment.

    Unlike simple alkyl-pyridines, the fused cyclopentane ring of 3-MDCP alters its lipophilicity (LogP) and metabolic clearance. This guide outlines a self-validating workflow to assess its safety profile, distinguishing between its "Generally Recognized As Safe" (GRAS) status at low flavor concentrations and the higher systemic exposures encountered in drug development.

    Comparative Safety Analysis

    To understand the biocompatibility of 3-MDCP, it must be benchmarked against its structural parent (Pyridine) and a simple alkyl analog (2-Picoline). The core hypothesis is that the fused ring system enhances lipophilicity, potentially altering blood-brain barrier (BBB) penetration and hepatic clearance rates compared to the parent molecule.

    Table 1: Toxicological & Physicochemical Comparison
    Feature3-MDCP (Subject) Pyridine (Reference Toxin) 2-Picoline (Analog)
    Structure Fused Cyclopentane-PyridineSimple HeterocycleMethylated Heterocycle
    CAS 1618-67-3110-86-1109-06-8
    LogP (Est.) ~2.3 - 2.50.651.11
    Primary Toxicity Moderate (Oral/Dermal Irritant)Hepatotoxic, Nephrotoxic, Carcinogenic (Rodent)Moderate CNS Depressant
    Metabolic Route N-oxidation, Ring HydroxylationN-methylation, N-oxidationSide-chain oxidation
    LD50 (Oral, Rat) Est. 500–2000 mg/kg (Class 4)*891 mg/kg790 mg/kg
    Regulatory Status FEMA GRAS (Flavor use)Controlled/HazardousHazardous Solvent
    • Note: LD50 for 3-MDCP is estimated based on structural alerts and FEMA safety assessments for related pyridine derivatives. Actual values must be experimentally determined.

    Mechanistic Insight: The "Pyridine Paradox"

    The toxicity of pyridine derivatives often hinges on the balance between N-oxidation (generally a detoxification pathway) and Bioactivation (formation of reactive intermediates via CYP450).

    • Pyridine: Prone to forming reactive iminium ions.

    • 3-MDCP: The alkyl substitution and fused ring sterically hinder specific CYP450 attack angles, potentially shifting metabolism toward the safer N-oxide route, but the increased lipophilicity requires careful monitoring of CNS accumulation.

    Metabolic Fate & Signaling Pathways

    Understanding the metabolic fate is prerequisite to designing the in vivo study. We utilize a "Weight of Evidence" approach, mapping the predicted clearance pathways.

    MetabolicPathways Compound 3-MDCP (Parent) CYP450 CYP450 (Liver Microsomes) Compound->CYP450 Minor Route FMO FMO (Flavin Monooxygenase) Compound->FMO Major Route RingOH Ring Hydroxylation (Phase I) CYP450->RingOH BioAct Reactive Intermediate (Potential Toxicity) CYP450->BioAct Risk? NOxide N-Oxide Metabolite (Polar/Excretable) FMO->NOxide Detoxification Gluc Glucuronidation (Phase II) NOxide->Gluc RingOH->Gluc Conjugation

    Figure 1: Predicted Metabolic Fate. The primary detoxification pathway for alkyl-pyridines is N-oxidation via Flavin Monooxygenases (FMO), followed by renal excretion.

    Experimental Protocols

    To validate the biocompatibility of 3-MDCP, do not rely solely on LD50. You must assess sub-lethal organ toxicity .

    Phase 1: Formulation & Vehicle Selection

    Challenge: 3-MDCP is lipophilic. Using 100% DMSO is cytotoxic and will confound results. Standard: Use a co-solvent system.

    • Stock: Dissolve 3-MDCP in pure PEG-400 or Ethanol (max 5% final conc).

    • Vehicle: Dilute into 0.9% Saline or Corn Oil.

    • Control: Vehicle-only group is mandatory.

    Phase 2: In Vitro Cytotoxicity Screen (Go/No-Go)

    Before animal work, establish the IC50 in a metabolic competent cell line.

    • Cell Line: HepG2 (Human Liver Carcinoma) - retains some CYP activity.

    • Assay: MTT or Resazurin reduction.

    • Threshold: If IC50 < 10 µM, the compound is likely too toxic for high-dose in vivo applications.

    Phase 3: In Vivo Acute Toxicity (OECD 425 Adaptation)

    We utilize the Up-and-Down Procedure (UDP) to minimize animal usage while establishing the lethal range.

    Protocol Workflow:

    • Subjects: Female Sprague-Dawley rats (n=5 sequential). Females are generally more sensitive to pyridine toxicity.

    • Fasting: Overnight prior to dosing.

    • Dosing: Oral gavage. Start at 175 mg/kg (based on slope factors for pyridines).

      • If Animal Survives (48h): Increase dose by factor of 3.2 (next: 550 mg/kg).

      • If Animal Dies: Decrease dose by factor of 3.2 (next: 55 mg/kg).

    • Observation Window: 14 days.

    • Endpoints:

      • Immediate: Tremors, salivation (cholinergic signs common in pyridines), lethargy.

      • Delayed: Body weight loss >20%.

    OECD425 Start Start: Dose 175 mg/kg (Female Rat) Obs48 Observe 48 Hours Start->Obs48 Decision Outcome? Obs48->Decision Up Escalate Dose (x 3.2) Decision->Up Survival Down De-escalate Dose (/ 3.2) Decision->Down Death/Moribund Stop Stop Rule Met? (5 Reversals or Limit Dose) Up->Stop Down->Stop Stop->Start No Final Calculate LD50 (AOT425 Stat Program) Stop->Final Yes

    Figure 2: OECD 425 Up-and-Down Procedure Workflow. A sequential dosing strategy to estimate LD50 with minimal animals.

    Histopathology & Target Organ Assessment

    If the animal survives the acute phase, or during a sub-acute (28-day) study, you must evaluate specific tissues known to be targets of pyridine toxicity.

    Target OrganSpecific Biomarker/StainWhat to Look For (Pathology)
    Liver H&E, ALT/AST (Serum)Centrilobular necrosis, fatty change (steatosis). Pyridines often induce CYP enzymes, increasing liver weight.
    Kidney H&E, CreatinineTubular necrosis. Pyridine metabolites can concentrate in renal tubules.
    Nasal Cavity H&EOlfactory epithelium degeneration (common with volatile pyridines).
    CNS Functional Observational Battery (FOB)Gait abnormalities, grip strength reduction (neurotoxicity).

    Critical Analysis Step: Calculate the Liver-to-Body Weight Ratio . An increase >10% relative to control suggests enzyme induction (adaptive) or hepatotoxicity (adverse), even if histology is normal.

    References

    • OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals.[1][2][3] Link

    • EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF). (2012). Scientific Opinion on Flavouring Group Evaluation 24, Revision 2 (FGE.24Rev2): Pyridine, pyrrole and quinoline derivatives from chemical group 28. EFSA Journal. Link

    • PubChem. (n.d.). Compound Summary: this compound (CAS 1618-67-3). National Center for Biotechnology Information.[4] Link

    • FEMA. (2023). FEMA Flavor Ingredient Library (FEMA Number 3320). Flavor and Extract Manufacturers Association. Link

    • Ioannides, C. (2002). Enzyme Systems that Metabolise Drugs and Other Xenobiotics. John Wiley & Sons.

    Sources

    benchmarking the synthetic efficiency of different routes to 3-Methyl-6,7-dihydro-5h-cyclopenta[b]pyridine

    [1]

    Executive Summary

    Target Molecule: this compound CAS Registry Number: 28712-61-0 Significance: A core pharmacophore bridging the steric properties of a cyclopentyl ring with the electronic characteristics of a 3-picoline system. It serves as a key intermediate for "Intermediate A" in muscarinic receptor modulators and the C-3 side chain of fourth-generation cephalosporins.

    This guide evaluates three distinct synthetic methodologies ranging from industrial vapor-phase catalysis to high-precision laboratory cycloadditions.

    Comparative Benchmark Matrix
    MetricRoute A: Vapor-Phase Chichibabin Route B: Liquid-Phase Condensation Route C: IEDDA Cycloaddition
    Primary Mechanism Heterogeneous Catalytic CondensationMichael Addition / CyclodehydrationInverse Electron Demand Diels-Alder
    Key Reagents Cyclopentanone, Methacrolein, NH₃Cyclopentanone, Methacrolein, NH₄OAcEnamine, 1,2,4-Triazine
    Step Count 1 (Continuous Flow)1 (One-Pot Batch)2 (Enamine formation + DA)
    Yield 60–85% (Catalyst dependent)40–55%75–90%
    Atom Economy High (Water is sole byproduct)ModerateLow (Loss of N₂ and amine)
    Scalability Industrial (Metric Tons)Kilogram ScaleGram Scale
    Cost Profile Low (Commodity chemicals)Low-MediumHigh (Specialty reagents)

    Route A: Vapor-Phase Chichibabin Condensation (Industrial Standard)

    Best for: Large-scale manufacturing and high atom economy.

    This route utilizes the classic Chichibabin pyridine synthesis principles, adapted for a bicyclic system. It involves the gas-phase condensation of cyclopentanone with methacrolein (or a precursor like glycerol/methallyl alcohol) and ammonia over a solid acid-base catalyst.

    Mechanism & Workflow

    The reaction proceeds via a cascade of aldol-type condensation, Michael addition, and final dehydrogenative aromatization.

    • Vaporization: Precursors are vaporized and mixed with ammonia and carrier gas (N₂).

    • Catalysis: The stream passes over a modified zeolite (e.g., ZSM-5) or metal-oxide catalyst (Al₂O₃ doped with Zn/Ti) at 350–450°C.

    • Cyclization: Formation of the dihydropyridine intermediate followed by oxidation (dehydrogenation) to the aromatic pyridine.

    Protocol Summary (Continuous Flow)
    • Catalyst Preparation:

      
      -Alumina modified with 5% ZnF₂ and 2% PbO is activated at 500°C for 4 hours.
      
    • Feed Composition: Molar ratio of Cyclopentanone : Methacrolein : NH₃ = 1 : 1.2 : 5.

    • Reaction Conditions: Fixed-bed reactor maintained at 400°C; WHSV (Weight Hourly Space Velocity) = 1.0 h⁻¹.

    • Workup: The effluent is condensed, and the organic layer is separated.[1] Fractional distillation yields the product (bp ~220°C).

    Pros:

    • Continuous process suitable for multi-ton production.

    • Uses inexpensive commodity feedstocks.[2][3]

    • Green chemistry profile (water is the main byproduct).

    Cons:

    • Requires specialized high-temperature reactors.

    • Catalyst coking requires periodic regeneration.

    • Separation of isomeric byproducts (e.g., 2,3- vs 3,4-fused systems) can be energy-intensive.

    Route B: Liquid-Phase Modified Hantzsch Condensation (Lab Standard)

    Best for: Laboratory preparation, medicinal chemistry libraries, and moderate scaling without specialized flow equipment.

    This "one-pot" approach adapts the Hantzsch dihydropyridine synthesis. It reacts cyclopentanone (acting as the 1,3-dicarbonyl equivalent) with methacrolein and an ammonia source (ammonium acetate) in the presence of an acid catalyst.

    Mechanism[2][3][5][6][7][8]
    • Enamine Formation: Ammonia reacts with cyclopentanone to form the enamine in situ.

    • Michael Addition: The enamine attacks the

      
      -carbon of methacrolein.
      
    • Cyclization & Oxidation: Intramolecular condensation closes the ring, followed by air oxidation or disproportionation to aromatize the system.

    Detailed Experimental Protocol

    Reagents:

    • Cyclopentanone (8.4 g, 100 mmol)

    • Methacrolein (7.7 g, 110 mmol)

    • Ammonium Acetate (15.4 g, 200 mmol)

    • Acetic Acid (glacial, 50 mL)

    • Catalyst: Piperidine (cat.[4] amount) or p-TsOH

    Procedure:

    • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and magnetic stir bar.

    • Addition: Dissolve ammonium acetate in glacial acetic acid. Add cyclopentanone and methacrolein slowly at room temperature.

    • Reaction: Heat the mixture to reflux (approx. 120°C) for 6–8 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes) for the disappearance of cyclopentanone.

    • Quench: Cool the mixture to room temperature and pour into crushed ice (200 g).

    • Neutralization: Carefully basify the solution to pH 9–10 using 20% NaOH or concentrated NH₄OH. Caution: Exothermic.

    • Extraction: Extract with Dichloromethane (3 x 50 mL). Combine organics, wash with brine, and dry over anhydrous Na₂SO₄.

    • Purification: Concentrate in vacuo. Purify the dark oil via flash column chromatography (Gradient: 0-20% EtOAc in Hexane) or vacuum distillation.

    Expected Yield: 45–55% Characterization: ¹H NMR (CDCl₃) shows distinct signals for the cyclopentyl methylene protons and the pyridine aromatic protons (singlet at C2 position, doublet at C4).

    Route C: Inverse Electron Demand Diels-Alder (IEDDA)

    Best for: High-precision synthesis, isotopic labeling, or late-stage functionalization.

    This route utilizes the reactivity of electron-deficient 1,2,4-triazines with electron-rich enamines. It is highly regioselective and mild but utilizes more expensive precursors.

    Mechanism[2][3][5][6][7][8]
    • Enamine Formation: Cyclopentanone is converted to its pyrrolidine enamine.

    • Cycloaddition: The enamine reacts with 3-methyl-1,2,4-triazine in a [4+2] cycloaddition.

    • Retro-Diels-Alder: The intermediate eliminates a molecule of nitrogen (N₂) to form the pyridine ring.

    • Elimination: Loss of pyrrolidine aromatizes the system.

    Visualization of Pathways[2]

    SynthesisRoutescluster_RouteARoute A: Vapor-Phase Chichibabincluster_RouteBRoute B: Liquid-Phase Condensationcluster_RouteCRoute C: IEDDA (Bogerdale)CPCyclopentanoneCatAl2O3/Zn/Ti400°CCP->CatMAMethacroleinMA->CatNH3NH3 (Gas)NH3->CatProdA3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridineCat->ProdA- H2O, - H2CP_BCyclopentanoneMichaelMichael AdductCP_B->MichaelIn situ EnamineMA_BMethacroleinMA_B->MichaelNH4OAcNH4OAc / AcOHNH4OAc->MichaelMichael->ProdACyclization- H2O, [Ox]Enamine1-PyrrolidinocyclopenteneBicyclicBicyclic IntermediateEnamine->Bicyclic+ TriazineTriazine3-Methyl-1,2,4-triazineBicyclic->ProdA- N2- Pyrrolidine

    Caption: Mechanistic comparison of vapor-phase condensation (A), liquid-phase condensation (B), and IEDDA cycloaddition (C) pathways.

    Critical Analysis & Expert Recommendations

    Regioselectivity Challenges

    In the condensation routes (A and B), a common impurity is the symmetric or isomeric fusion product. Using Methacrolein specifically directs the methyl group to the 3-position (beta to nitrogen) due to the electronics of the Michael addition step. The methyl group on the alpha-carbon of the unsaturated aldehyde ends up at the beta-position of the pyridine ring relative to the nitrogen.

    Purification Strategy

    For Route B (Liquid Phase), the crude product often contains polymeric byproducts from methacrolein polymerization.

    • Recommendation: Use steam distillation or vacuum distillation as a primary purification step before column chromatography. The basicity of the pyridine nitrogen allows for acid-base extraction purification, which is highly efficient for removing non-basic tarry impurities.

    Safety Considerations
    • Methacrolein: Highly toxic and lachrymatory. Handle only in a fume hood.

    • Vapor Phase: High-pressure/temperature reactors pose explosion risks if ammonia leaks occur. Ensure rigorous leak testing and use of blast shields.

    References

    • Zhou, J., Gao, H., Sun, H., & Wu, Y. (2011). A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine. Advanced Materials Research, 233-235, 305-308.

    • Shu, X.-Z., et al. (2014).[5] Gold-Catalyzed Ring Expansion-Oxidative Arylation.[5] Journal of the American Chemical Society, 136(16), 5844-5847.

    • Google Patents. (2018). WO2018112840A1 - 6,5-fused heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor.[6]

    • Boger, D. L. (1986). Diels-Alder reactions of heterocyclic aza dienes. Chemical Reviews, 86(5), 781–793. (Foundational reference for Route C).

    • GuideChem. (n.d.). 2,3-Cyclopentenopyridine CAS 533-37-9 Properties and Synthesis.

    Safety Operating Guide

    Personal protective equipment for handling 3-Methyl-6,7-dihydro-5h-cyclopenta[b]pyridine

    Author: BenchChem Technical Support Team. Date: March 2026

    Standard laboratory practice often defaults to nitrile gloves for all chemical handling. When working with fused bicyclic pyridines like 3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS: 28712-61-0) , this default is not just incorrect—it is dangerous.

    As researchers and drug development professionals, ensuring laboratory safety requires moving beyond merely following rules; it requires understanding the physicochemical mechanisms that drive chemical hazards. This guide provides a mechanistically grounded, self-validating operational plan for safely handling this specific alkylpyridine derivative.

    Chemical Profile & Mechanistic Hazard Assessment

    To select the correct Personal Protective Equipment (PPE), we must first understand the molecular behavior of the target compound. This compound is a fused bicyclic system combining a cyclopentane ring, a methyl group, and a pyridine core[1].

    This structure presents three distinct mechanistic hazards:

    • Dermal Penetration (Lipophilicity): With a calculated LogP of 2.26, this compound is highly lipophilic[1]. If it breaches your PPE, it will rapidly bypass the aqueous barrier of the stratum corneum, leading to systemic absorption.

    • Polymer Solvation (The Nitrile Vulnerability): The nitrogen lone pair in the pyridine core acts as a powerful organic solvent. It rapidly solvates the cross-linked polymer chains of standard nitrile and latex gloves, causing structural swelling and catastrophic breakthrough in under 60 seconds[2],[3].

    • Volatility & Basicity: As an alkylpyridine, it possesses a low odor threshold and acts as a severe mucosal irritant. Its vapor pressure necessitates stringent inhalation controls to prevent olfactory fatigue and respiratory damage.

    Quantitative Permeation Data

    The following table summarizes the quantitative data driving our PPE selection.

    Property / MaterialValue / Breakthrough TimeMechanistic Implication
    LogP (Partition Coefficient) 2.26[1]Highly lipophilic; rapid permeation through human skin.
    Nitrile Gloves (4-8 mil) < 1 minute (Poor)[2]Pyridine core solvates nitrile polymers; immediate failure upon contact.
    Latex (Natural Rubber) < 1 minute (Poor)[3]Insufficient cross-linking against organic bases; rapid degradation.
    Butyl Rubber (14-30 mil) > 480 minutes (Excellent)[4]High density and specific polymer structure resist solvation by cyclic amines.

    Core PPE Selection Logic

    PPE_Selection Start Hazard: 3-Methyl-6,7-dihydro- 5H-cyclopenta[b]pyridine Skin Dermal Exposure Risk (LogP 2.26 = High Penetration) Start->Skin Resp Inhalation Risk (Volatile Alkylpyridine) Start->Resp Eye Ocular Splash Risk (Severe Irritant) Start->Eye Glove Butyl Rubber Gloves (Nitrile breakthrough <1 min) Skin->Glove Hood Chemical Fume Hood (Face velocity 80-100 fpm) Resp->Hood Goggles Splash Goggles + Face Shield Eye->Goggles

    Logical pathway for PPE selection based on the physicochemical hazards of alkylpyridines.

    Operational Workflow: Gowning and Handling SOP

    Every protocol in the laboratory must be a self-validating system. Do not proceed to the next step unless the validation criteria are met.

    Phase 1: Pre-Operational Validation
    • Action: Activate the chemical fume hood.

    • Causality: Mechanical ventilation prevents inhalation toxicity from volatile alkylpyridines.

    • Self-Validation: Verify the digital airflow monitor reads a stable 80–100 fpm (feet per minute) . If the reading fluctuates below 80 fpm, the containment system is compromised. Do not open the chemical container.

    Phase 2: Gowning & Barrier Setup
    • Action: Don a flame-resistant (FR) lab coat and indirect-vented chemical splash goggles. Don a pair of inner 4-mil nitrile gloves. Over the inner gloves, don 14-mil Butyl Rubber outer gloves , ensuring the cuffs overlap the lab coat sleeves[4].

    • Causality: The inner nitrile glove provides baseline hygiene, while the outer butyl rubber glove provides the mandatory chemical barrier against pyridine solvation.

    • Self-Validation: Perform an inflation test on the butyl gloves prior to donning. Trap air inside and roll the cuff; if no air escapes, the barrier integrity is validated.

    Phase 3: Material Transfer
    • Action: Open the chemical container only within the validated fume hood. Use a positive displacement pipette or a glass syringe for volumetric transfers.

    • Causality: Standard air-displacement pipettes are prone to dripping when handling volatile organics due to vapor pressure buildup in the tip. Positive displacement eliminates this physical risk.

    • Self-Validation: Observe the pipette tip after aspiration. A lack of dripping confirms the vapor pressure is properly contained by the physical displacement mechanism.

    Phase 4: Doffing & Decontamination
    • Action: Before removing hands from the hood, wipe the outer butyl gloves with a compatible solvent wipe (e.g., 70% isopropanol) to remove trace residues. Remove the outer gloves, followed by the goggles and lab coat.

    • Causality: Removing contaminated gloves outside the hood risks secondary exposure to the laboratory environment.

    • Self-Validation: Visually inspect the inner nitrile gloves upon removal of the outer layer. If they are completely dry and intact, the primary barrier successfully prevented chemical breakthrough. Wash hands immediately with soap and water.

    Spill Response & Disposal Plan

    Alkylpyridines are flammable and highly reactive with strong oxidizers. Standard spill response using paper towels is strictly prohibited due to flammability risks.

    Spill_Response Spill Spill Detected (Alkylpyridine) Assess Assess Volume Spill->Assess Minor Minor (<50 mL) Inside Hood Assess->Minor Major Major (>50 mL) Outside Hood Assess->Major Absorb Apply Inert Absorbent (Sand/Vermiculite) Minor->Absorb Evac Evacuate Area & Call EHS Major->Evac Collect Collect in Sealed Hazardous Waste Container Absorb->Collect Clean Wash Area with Water & Detergent Collect->Clean

    Step-by-step operational workflow for safely managing an alkylpyridine spill.

    Minor Spill Protocol (<50 mL inside the fume hood)
    • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite).

      • Causality: Inert materials prevent heat generation and mitigate the fire risks associated with volatile alkylpyridines.

      • Self-Validation: The spill is successfully contained when the liquid perimeter stops expanding and is fully absorbed by the inert matrix.

    • Collection: Using non-sparking polypropylene tools, scoop the saturated absorbent into a high-density polyethylene (HDPE) hazardous waste container.

      • Causality: Spark-producing metal tools pose an ignition risk in the presence of volatile organic vapors.

    • Surface Decontamination: Wash the affected area with a mild detergent solution, followed by a water rinse.

      • Causality: Detergent micelles encapsulate residual lipophilic molecules, allowing them to be washed away, neutralizing the basic amine residue.

      • Self-Validation: Wipe the surface with a pH test strip moistened with DI water. A neutral reading (pH ~7) validates that the basic alkylpyridine residue has been completely eliminated.

    References

    • Title: 6,7-Dihydro-3-methyl-5H-1-pyrindine | Source: SIELC Technologies | URL: [Link]

    • Title: Kimberly Clark Nitrile Gloves Chemical Resistance Guide | Source: Yale Environmental Health & Safety | URL: [Link]

    • Title: Glove Guide - Chemical Compatibility | Source: University of San Francisco (USF) | URL: [Link]

    • Title: Chemical Resistance of Latex and Nitrile Gloves | Source: USA Scientific | URL: [Link]

    • Title: Safety Data Sheet - Alkylpyridine | Source: West Penetone U.S.A. | URL: [Link]

    Sources

    ×

    Retrosynthesis Analysis

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    Top-N result to add to graph 6

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    3-Methyl-6,7-dihydro-5h-cyclopenta[b]pyridine
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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.